Technical Documentation Center

1,11-Ethanoestradiol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,11-Ethanoestradiol
  • CAS: 126559-87-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Characteristics and Receptor Binding Affinity of 1,11β-Ethanoestradiol

Executive Summary The rational design of steroidal estrogens relies heavily on understanding the spatial constraints of the Estrogen Receptor (ER) binding pocket. Historically, substitutions at the 11β-position of the es...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of steroidal estrogens relies heavily on understanding the spatial constraints of the Estrogen Receptor (ER) binding pocket. Historically, substitutions at the 11β-position of the estradiol core have been utilized to develop high-affinity ligands, as the ER possesses a hydrophobic sub-pocket capable of accommodating bulky groups. However, to probe the exact geometric limits of this 1-11 pocket, researchers synthesized 1,11β-ethanoestradiol —a conformationally restricted derivative featuring a rigid two-carbon bridge between the C1 and C11β positions.

This whitepaper provides an in-depth technical analysis of 1,11β-ethanoestradiol, detailing its physicochemical properties, molecular weight, synthesis logic, and the mechanistic reasons behind its unique receptor binding characteristics [1].

Physicochemical Properties & Molecular Architecture

1,11β-ethanoestradiol is a synthetic steroidal estrogen. Unlike flexible 11β-alkyl derivatives (such as 11β-ethylestradiol), the 1,11β-ethano bridge physically tethers the 11β-carbon to the C1 position of the aromatic A-ring. This intramolecular tethering creates a highly constrained, rigid scaffold over the A/B/C rings of the steroid core.

Table 1: Physicochemical Properties of 1,11β-Ethanoestradiol

PropertyValue
Chemical Name 1,11β-Ethanoestradiol
Molecular Formula C₂₀H₂₆O₂
Molecular Weight 298.42 g/mol
CAS Registry Number 126559-87-3
Core Structural Feature Rigid 1,11β-Ethano Bridge (C1-C11 tether)

Data supported by standard chemical registries and primary literature [1, 2].

Experimental Workflows: Synthesis & Validation

To understand the impact of the 1,11β-bridge, the compound must be synthesized and evaluated against flexible analogs. The following self-validating protocols outline the chemical synthesis and the subsequent in vitro binding assays used to determine its efficacy.

Methodology 1: Synthesis of 1,11β-Ethanoestradiol

The synthesis relies on the intramolecular cyclization of an 11β-vinyl precursor to force the formation of the ethano bridge.

  • Protection & Oxidation: Begin with estrone. Protect the C3 phenol (e.g., as a methyl ether) and the C17 ketone. Oxidize the C11 position to generate an 11-ketone intermediate.

  • Grignard Addition: React the 11-ketone with vinylmagnesium bromide to stereoselectively introduce the 11β-vinyl group.

  • Deprotection & Reduction: Reduce the C17 ketone to the requisite 17β-hydroxyl group (forming the estradiol core) and deprotect the C3 phenol.

  • Intramolecular Cyclization (Bridge Formation): Subject the 11β-vinyl intermediate to an acid-catalyzed Friedel-Crafts-type intramolecular alkylation. The acid promotes the tethering of the vinyl group to the highly reactive C1 position of the aromatic A-ring, forming the 1,11β-ethano bridge.

  • Purification: Isolate the target compound (MW: 298.42 g/mol ) via flash column chromatography and verify the bridged structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

SynthesisWorkflow A Estrone Derivative (Starting Material) B 11-Ketone Intermediate (Oxidation) A->B Protection & Oxidation C 11β-Vinyl Estradiol (Grignard & Reduction) B->C Alkylation D Intramolecular Cyclization (1,11β-Bridge Formation) C->D Acid-Catalyzed Cyclization E 1,11β-Ethanoestradiol (MW: 298.42 g/mol) D->E Deprotection F Competitive ER Binding Assay (Sheep Uterus Cytosol) E->F in vitro Evaluation

Workflow detailing the synthesis of 1,11β-ethanoestradiol and subsequent receptor binding assay.

Methodology 2: Estrogen Receptor Competitive Binding Assay

To quantify the receptor binding affinity (RBA), a competitive displacement assay using sheep uterus cytosol is employed [1].

  • Cytosol Preparation: Homogenize immature sheep uteri in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% Glycerol, pH 7.4). Ultracentrifuge at 105,000 × g for 60 minutes at 4°C to isolate the ER-rich cytosol.

  • Radioligand Incubation: Aliquot the cytosol into assay tubes. Add a constant, saturating concentration of[³H]estradiol (1 nM).

  • Competitor Titration: Add varying concentrations of 1,11β-ethanoestradiol (0.1 nM to 1000 nM). Include a parallel set with unlabeled estradiol as the reference standard. Incubate at 4°C for 18 hours to achieve thermodynamic equilibrium.

  • Bound/Free Separation: Add a dextran-coated charcoal (DCC) suspension to adsorb unbound steroids. Incubate for 10 minutes, then centrifuge at 3,000 × g for 15 minutes.

  • Quantification: Decant the supernatant (containing receptor-bound [³H]estradiol) into scintillation vials. Measure radioactivity using a liquid scintillation counter. Calculate the IC₅₀ and derive the RBA: RBA = (IC₅₀ Estradiol / IC₅₀ Competitor) × 100.

Mechanistic Insights: Receptor Binding Affinity (RBA)

The primary objective of synthesizing 1,11β-ethanoestradiol was to investigate the spatial tolerance of the ER's 1-11 binding pocket. The empirical data reveals a stark contrast between flexible 11β-substitutions and the rigid 1,11β-bridge.

Table 2: Relative Binding Affinities (RBA) of 11β-Substituted Estradiols

CompoundRBA Range (%)Orientation of 11β-SubstituentER Interaction Effect
Estradiol (E2) 100% (Reference)N/AOptimal
11β-Ethylestradiol High (5-300x > 1,11-ethano)Directed away from A-ringFavorable hydrophobic fit
11β-Vinylestradiol HighDirected away from A-ringFavorable hydrophobic fit
1,11β-Ethanoestradiol 5 - 22.4% Constrained towards A-ringSteric hindrance in 1-11 pocket
The Causality of Reduced Affinity

While 11β-ethyl and 11β-vinyl estradiols exhibit massive increases in binding affinity due to favorable hydrophobic interactions, 1,11β-ethanoestradiol demonstrates an RBA of only 5–22.4% [1].

The causality lies in the vectorial orientation of the substituent. In flexible 11β-alkyl derivatives, the substituent naturally orients itself away from the steroidal A-ring, projecting into an accommodating hydrophobic cavity within the ER. Conversely, the 1,11β-ethano bridge physically forces the substituent to point towards the A-ring. This unnatural trajectory induces severe steric clashes with the amino acid residues lining the 1-11 pocket of the estrogen receptor, proving that substituents occupying this specific spatial vector produce a detrimental effect on receptor interactions [1].

ERBindingMechanism Ligand 1,11β-Ethanoestradiol Conformation Rigid 1,11β-Ethano Bridge Ligand->Conformation Orientation 11β-Substituent Forced Towards A-Ring Conformation->Orientation HighAffinity 11β-Ethyl Estradiol (Substituent Away from A-Ring) Conformation->HighAffinity Contrast with Steric Steric Hindrance in 1-11 Pocket of ER Orientation->Steric RBA Reduced RBA (5-22.4%) vs. Estradiol Steric->RBA Detrimental Effect HighRBA High RBA (5-300x Greater) HighAffinity->HighRBA Optimal Fit

Mechanistic pathway showing how the 1,11β-bridge induces steric hindrance in the ER pocket.

Conclusion

The synthesis and evaluation of 1,11β-ethanoestradiol (C₂₀H₂₆O₂, MW: 298.42 g/mol ) serves as a critical milestone in rational drug design for estrogenic ligands. By artificially constraining the 11β-substituent via a C1-C11 bridge, researchers definitively proved that high-affinity binding requires 11β-modifications to project away from the A-ring. The resulting steric clash and subsequent drop in RBA (5-22.4%) validate the highly specific geometric requirements of the Estrogen Receptor's ligand-binding domain.

References

  • Napolitano, E., Fiaschi, R., & Hanson, R. N. (1990). Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen. Journal of Steroid Biochemistry and Molecular Biology, 37(2), 295-300. URL:[Link]

Exploratory

estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol

Structural and Mechanistic Evaluation of 1,11β-Ethanoestradiol Binding to the Estrogen Receptor Executive Summary The development of high-affinity estrogenic radioligands is a cornerstone of targeted diagnostics and ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Mechanistic Evaluation of 1,11β-Ethanoestradiol Binding to the Estrogen Receptor

Executive Summary

The development of high-affinity estrogenic radioligands is a cornerstone of targeted diagnostics and therapeutics for estrogen receptor (ER)-positive breast cancers. Historically, modifications to the steroidal core—specifically at the 11β-position—have been utilized to modulate receptor binding kinetics. While many 11β-substituted analogs exhibit hyper-affinity for the ER, the synthesis and evaluation of 1,11β-ethanoestradiol (CAS: 126559-87-3) provided critical negative-constraint data for Structure-Activity Relationship (SAR) models[1]. This technical whitepaper dissects the structural biology, comparative binding affinities, and the self-validating experimental workflows used to characterize the detrimental steric effects of the 1,11β-ethano bridge.

Molecular Architecture and Steric Constraints

The ligand-binding domain (LBD) of the estrogen receptor features a highly specific hydrophobic pocket. The orientation of functional groups attached to the steroidal core dictates the thermodynamic stability of the receptor-ligand complex.

Research into 11β-substituted estradiols has demonstrated that when an 11β-substituent (such as an ethyl or vinyl group) is conformationally flexible, it naturally projects away from the steroidal A-ring. This outward projection allows the substituent to engage favorably with the hydrophobic cavity of the ER, often resulting in a Relative Binding Affinity (RBA) that surpasses that of endogenous 17β-estradiol[2].

However, 1,11β-ethanoestradiol introduces a rigid structural constraint. By covalently tethering the 11β-position to the 1-position via an ethano bridge, the molecule's geometry is locked. This forces the 11β-substituent orientation directly into the 1-11 pocket, pointing toward the A-ring. As demonstrated by Napolitano et al., this specific conformation produces a severe steric clash within the binding pocket, leading to a highly detrimental effect on receptor interactions[1].

Mechanism cluster_0 11β-Substituent Orientation A Unconstrained (e.g., 11β-Ethyl) Directed AWAY from A-Ring C Favorable Hydrophobic Fit High Affinity (RBA > 100%) A->C Optimal Geometry B Constrained (1,11β-Ethano) Directed TOWARD A-Ring D Steric Clash in 1-11 Pocket Low Affinity (RBA 5-22.4%) B->D Detrimental Interaction

Diagram 1: Logical relationship between 11β-substituent orientation and ER binding affinity.

Comparative Binding Affinity (SAR Analysis)

Quantitative analysis of competitive binding assays reveals the stark impact of the 1,11β-ethano bridge. While unconstrained 11β-substituted analogs demonstrate hyper-affinity (making them excellent candidates for Carbon-11 or Fluorine-18 PET radiolabeling), the bridged derivative suffers a 5- to 300-fold reduction in binding capacity[1][3].

CompoundStructural FeatureRelative Binding Affinity (RBA)Receptor Interaction Profile
17β-Estradiol (E2) Native Ligand100% (Baseline)Optimal baseline thermodynamic fit
11β-Ethylestradiol Flexible, directed away from A-ring109% - 3000%Enhanced hydrophobic contact
11β-Vinylestradiol Flexible, directed away from A-ring> 100%Favorable pi-interactions in cavity
1,11β-Ethanoestradiol Rigid bridge, directed toward A-ring5% - 22.4%Severe steric clash in 1-11 pocket

Self-Validating Experimental Protocol: Radioligand Competitive Binding

As a Senior Application Scientist, I must emphasize that binding affinity data is only as reliable as the assay architecture. The RBA values for 1,11β-ethanoestradiol were derived using a highly controlled Dextran-Coated Charcoal (DCC) assay[1]. The following protocol details this self-validating system, explaining the causality behind each methodological choice.

Step-by-Step Methodology
  • Cytosol Preparation: Isolate ER-rich cytosol from immature sheep uteri or MCF-7 human breast cancer cells.

    • Causality: Utilizing immature uterine tissue ensures low endogenous estrogen levels, maximizing the availability of unoccupied receptors and preventing baseline signal interference.

  • Assay Setup & Self-Validation: To ensure data integrity, the assay must include three distinct reaction environments to calculate true Specific Binding (SB):

    • Total Binding (TB):[³H]-Estradiol + Cytosol.

    • Non-Specific Binding (NSB):[³H]-Estradiol + Cytosol + 100-fold excess of unlabeled Diethylstilbestrol (DES).

      • Causality: DES is a potent synthetic non-steroidal estrogen that saturates all specific ER sites. Any remaining radioactive signal in this tube represents non-specific lipid/protein binding, which acts as the baseline noise to be subtracted from TB.

    • Competitive Binding: [³H]-Estradiol + Cytosol + varying logarithmic concentrations of 1,11β-ethanoestradiol (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate all tubes at 4°C for 16-18 hours.

    • Causality: The low temperature serves a dual purpose: it minimizes proteolytic degradation of the receptor proteins and slows the dissociation rate of the ligand-receptor complex, ensuring true thermodynamic equilibrium is maintained during the separation phase.

  • Separation of Bound vs. Free Ligand: Add a Dextran-Coated Charcoal (DCC) suspension to the assay tubes, incubate for exactly 10 minutes, and centrifuge at 3000 x g.

    • Causality: Charcoal rapidly adsorbs small, free hydrophobic ligands. The addition of Dextran creates a molecular sieve (size exclusion effect), preventing the large, sterically bulky ER-ligand protein complexes from being absorbed by the charcoal. The bound complexes remain in the supernatant.

  • Quantification: Decant the supernatant into scintillation fluid and measure via Liquid Scintillation Counting (LSC). The RBA is calculated by taking the ratio of the IC₅₀ of native estradiol to the IC₅₀ of 1,11β-ethanoestradiol, multiplied by 100.

Workflow A 1. Cytosol Isolation Immature tissue to ensure low endogenous E2 B 2. Assay Setup TB, NSB (Excess DES), and Competitor Gradients A->B C 3. Equilibration 4°C for 18h to prevent receptor degradation B->C D 4. DCC Separation Dextran-charcoal removes free ligand via size exclusion C->D E 5. Quantification Liquid Scintillation Counting & IC50 / RBA Derivation D->E

Diagram 2: Dextran-Coated Charcoal (DCC) competitive binding assay workflow.

Implications for Drug Development

The characterization of 1,11β-ethanoestradiol serves as a definitive boundary condition in steroidal drug design. By proving that substituents in the 1-11 pocket produce a detrimental effect on receptor interactions, researchers can confidently direct synthetic efforts toward flexible 11β-substitutions (e.g., fluoroethyl or methoxy groups) when designing next-generation radiopharmaceuticals or Selective Estrogen Receptor Modulators (SERMs)[2][3]. Understanding these steric boundaries prevents the misallocation of resources in the synthesis of constrained analogs that are biologically destined to fail at the receptor level.

References

  • Napolitano E, Fiaschi R, Hanson RN. "Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen." J Steroid Biochem Mol Biol. 1990. 1

  • Hanson RN, Napolitano E, Fiaschi R. "Synthesis and estrogen receptor binding of novel 11 beta-substituted estra-1,3,5(10)-triene-3,17 beta-diols." J Med Chem. 1990. 2

  • Hanson RN, et al. "11 beta-Substituted estradiol derivatives, potential high-affinity carbon-11-labeled probes for the estrogen receptor: a structure-affinity relationship study." J Med Chem. 1995. 3

Sources

Foundational

The Impact of 1,11β-Bridging on Steroidal Estrogen Receptor Affinity: A Technical Guide

Introduction: The Estrogen Receptor as a Therapeutic Target The estrogen receptor (ER) is a ligand-inducible nuclear transcription factor that plays a pivotal role in the growth, development, and homeostasis of various t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Estrogen Receptor as a Therapeutic Target

The estrogen receptor (ER) is a ligand-inducible nuclear transcription factor that plays a pivotal role in the growth, development, and homeostasis of various tissues.[1] Its activation by endogenous estrogens, such as 17β-estradiol, initiates a cascade of molecular events that regulate gene expression.[1] The ER is a well-established therapeutic target, particularly in the context of hormone-responsive breast cancer, where ER antagonists are a cornerstone of treatment.[2] Consequently, the development of novel ER ligands with tailored affinities and activities is a significant focus of medicinal chemistry research. This guide provides an in-depth technical analysis of a specific structural modification to the steroidal backbone: the introduction of a 1,11β-bridge, and its consequential effects on estrogen receptor binding affinity.

The 11β-Pocket: A Region of Structural Tolerance and Opportunity

The ligand-binding domain (LBD) of the estrogen receptor is a hydrophobic pocket that accommodates the steroid nucleus.[3] While the phenolic A-ring and the 17β-hydroxyl group of estradiol are critical for high-affinity binding, the receptor exhibits a degree of tolerance for substitutions at other positions.[4] The 11β-position, in particular, has been extensively studied as a site for modification. Research has shown that this region can accommodate bulky substituents, and that the nature of the group at this position can significantly influence the ligand's pharmacological profile, potentially converting an agonist into an antagonist.[5] Small lipophilic substituents at the 11β-position, such as ethyl or vinyl groups, have been shown to enhance binding affinity.[2][6][7] This has led to the exploration of more constrained analogues, such as those featuring a 1,11β-bridge, in an effort to probe the conformational requirements of the receptor and develop novel ligands.

Mechanistic Insights: How the 1,11β-Bridge Modulates Receptor Affinity

The introduction of a 1,11β-bridge, such as an ethano bridge, imposes significant conformational constraints on the steroid's A and C rings. This rigidity can have a profound impact on how the ligand fits within the ER's ligand-binding pocket. The crystal structure of the ER LBD in complex with estradiol reveals a tightly packed arrangement where the steroid is enveloped by the receptor.[1][4][8]

The observed decrease in binding affinity for 1,11β-bridged compounds like 1,11β-ethanoestradiol suggests that the conformational restriction is detrimental to optimal receptor interaction. One hypothesis is that the bridge forces the steroid into a shape that is not perfectly complementary to the binding pocket. The orientation of substituents in the 11β-position is thought to be directed away from the A-ring.[9] The presence of the bridge, which tethers the 1- and 11-positions, may disrupt this optimal orientation and introduce steric hindrance within the "1-11 pocket," thereby weakening the overall binding energy.[9]

G cluster_0 Ligand-Receptor Interaction cluster_1 Effect of 1,11β-Bridge Estradiol Estradiol ER_LBD Estrogen Receptor Ligand-Binding Domain Estradiol->ER_LBD Flexible Fit High_Affinity High-Affinity Binding (Agonist Conformation) ER_LBD->High_Affinity Bridged_Estradiol 1,11β-Ethanoestradiol ER_LBD_2 Estrogen Receptor Ligand-Binding Domain Bridged_Estradiol->ER_LBD_2 Conformationally Constrained Low_Affinity Reduced-Affinity Binding (Suboptimal Conformation) ER_LBD_2->Low_Affinity Steric Hindrance

Caption: Conformational Effects of 1,11β-Bridging on ER Binding.

Quantitative Analysis of Receptor Affinity

The relative binding affinity (RBA) of a ligand for the estrogen receptor is a key parameter used to quantify its binding potency relative to the endogenous ligand, 17β-estradiol, which is assigned an RBA of 100%.

CompoundRBA (%)Reference
17β-Estradiol100By Definition
1,11β-Ethanoestradiol5 - 22.4[9]
11β-Ethylestradiol109 - 3000[2]
11β-Vinylestradiol>100[6][7][9]
11β-Methoxyestradiol<185
Δ⁹,¹¹-Estradiol20[10]

The data clearly indicates that while 1,11β-ethanoestradiol retains significant affinity for the estrogen receptor, it is considerably less potent than both the parent compound, estradiol, and other 11β-substituted derivatives that are not cyclized.[9] For instance, 11β-ethylestradiol exhibits an RBA that can be substantially higher than estradiol, highlighting the positive contribution of a small, lipophilic substituent at this position when unconstrained.[2] In contrast, the rigidifying effect of the 1,11β-ethano bridge leads to a marked decrease in affinity.[9]

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptor Affinity

This protocol outlines a standard procedure for determining the relative binding affinity of a test compound for the estrogen receptor using a competitive binding assay with radiolabeled estradiol.[9][11][12]

1. Materials and Reagents:

  • Estrogen Receptor Source: Cytosol preparations from estrogen target tissues (e.g., rat uterus) or human recombinant ERα or ERβ.[10]

  • Assay Buffer (TEDG Buffer): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.[9]

  • Radioligand: [³H]-17β-estradiol.

  • Unlabeled Competitor (Standard): 17β-estradiol.

  • Test Compound: 1,11β-bridged steroid or other compounds of interest.

  • Dextran-Coated Charcoal (DCC): To separate bound from free radioligand.

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled standard and test compounds in the assay buffer. The concentration range for test chemicals with expected high affinity is typically 1 x 10⁻¹¹ to 1 x 10⁻⁷ M, and for those with lower affinity, 1 x 10⁻¹⁰ to 3 x 10⁻⁴ M.[9]

  • Assay Setup: In triplicate, combine the estrogen receptor preparation, a fixed concentration of [³H]-17β-estradiol (typically 0.5 - 1.0 nM), and varying concentrations of either the unlabeled standard or the test compound in a total assay volume of 0.5 mL.[9] Include tubes for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled estradiol).

  • Incubation: Incubate the reaction mixtures at 4°C for 16-18 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand. Incubate on ice and then centrifuge to pellet the charcoal.

  • Quantification: Decant the supernatant containing the bound radioligand into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-17β-estradiol against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • Calculation of RBA: The RBA is calculated as follows: RBA = (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100

G Process Process Decision Decision End End Prepare_Reagents Prepare Reagents: - ER Source - [3H]-Estradiol - Competitors Assay_Setup Set up Assay Tubes: - Total Binding - Non-specific Binding - Test Compound Series Prepare_Reagents->Assay_Setup 2 Incubation Incubate at 4°C (16-18 hours) Assay_Setup->Incubation 3 Separation Separate Bound/Free Ligand (Dextran-Coated Charcoal) Incubation->Separation 4 Quantification Measure Radioactivity (Scintillation Counting) Separation->Quantification 5 Data_Analysis Calculate IC50 Quantification->Data_Analysis 6 Calculate_RBA Calculate RBA Data_Analysis->Calculate_RBA 7 Calculate_RBA->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

Representative Synthesis of a 1,11β-Bridged Steroid

The synthesis of 1,11β-ethanoestradiol has been reported and serves as a representative example of the construction of this bridged system.[13] A key step involves the intramolecular cyclization of an 11β-(2-hydroxyethyl) estradiol derivative. The generation of an electrophilic center on the hydroxyethyl side chain facilitates an electrophilic aromatic substitution reaction at the C1 position of the electron-rich A-ring, forming the ethano bridge.[13]

G Start_Material 11β-(2-hydroxyethyl) Estradiol Derivative Activation Activation of Hydroxyethyl Group Start_Material->Activation Step 1 Cyclization Intramolecular Electrophilic Aromatic Substitution Activation->Cyclization Step 2 Product 1,11β-Ethanoestradiol Derivative Cyclization->Product

Sources

Exploratory

Structural and Pharmacological Profiling of 1,11β-Ethanoestradiol (CAS 126559-87-3): Conformational Rigidity and Estrogen Receptor Dynamics

Strategic Context & Molecular Rationale In the landscape of steroidal drug design, the modification of the estrogen core (estra-1,3,5(10)-triene-3,17β-diol) is a primary strategy for developing high-affinity agonists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecular Rationale

In the landscape of steroidal drug design, the modification of the estrogen core (estra-1,3,5(10)-triene-3,17β-diol) is a primary strategy for developing high-affinity agonists, antagonists, and targeted delivery vectors. While substitutions at the 11β-position often yield compounds with enhanced affinity due to the presence of a tolerant hydrophobic cavity within the Estrogen Receptor (ER) ligand-binding domain, bridging this position back to the A-ring introduces profound conformational constraints.

1,11β-Ethanoestradiol (CAS 126559-87-3) was synthesized to interrogate the spatial boundaries of the 1/11β-pocket [1]. By introducing a rigid two-carbon (ethano) bridge between C1 and C11β, researchers created a caged steroidal scaffold. As an Application Scientist, analyzing this compound provides critical insights into the thermodynamic penalties of steric clashing and the precise vector requirements for A-ring anchoring during receptor binding.

Physicochemical Architecture

The introduction of the ethano bridge fundamentally alters the topological profile of the estradiol core. While the hydrogen-bond donor/acceptor count remains identical to endogenous 17β-estradiol, the bridged system eliminates virtually all torsional flexibility within the upper hemisphere of the A, B, and C rings.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Structural Impact
CAS Registry Number 126559-87-3Unique identifier for the 1,11β-ethano derivative.
Molecular Formula C₂₀H₂₆O₂Addition of the -CH₂-CH₂- bridge to the C₁₈ estradiol core.
Molecular Weight 298.42 g/mol Increased lipophilic bulk compared to endogenous estradiol (272.38 g/mol ).
Topological Polar Surface Area (TPSA) 40.5 ŲIdentical to estradiol; governed entirely by the C3 and C17β hydroxyl groups.
H-Bond Donors / Acceptors 2 / 2Essential for interacting with Glu353/Arg394 (A-ring) and His524 (D-ring).
Rotatable Bonds (Core) 0The ethano bridge locks the steroidal skeleton into a singular, rigid conformation.
Predicted XLogP3 ~4.5Increased hydrophobicity due to the additional aliphatic carbons, altering desolvation kinetics.

Structural Biology & Pharmacodynamics

The binding of a ligand to the ER is driven by a delicate balance of desolvation, hydrogen bonding, and shape complementarity. The A-ring of estradiol must align precisely to allow its C3-phenolic hydroxyl to donate and accept hydrogen bonds from Glu353 and Arg394.

When evaluating 1,11β-ethanoestradiol, the Relative Binding Affinity (RBA) drops precipitously compared to both endogenous estradiol and unbridged 11β-derivatives.

Table 2: Comparative Estrogen Receptor Binding Affinities (RBA)
LigandRBA (%)Fold-Difference vs 11β-Substituted
17β-Estradiol 100%Baseline Reference
1,11β-Ethanoestradiol 5.0% - 22.4%5 to 300-fold decrease
11β-Ethylestradiol > 100%Reference for high-affinity 11β-tolerance
11β-Vinylestradiol > 100%Reference for high-affinity 11β-tolerance

Data synthesized from the foundational binding studies of [1].

The Causality of Reduced Affinity

The severe drop in RBA is a direct consequence of steric vectoring . While the ER can easily accommodate large, linear substituents at the 11β-position (which project outward into a solvent-accessible channel), the 1,11β-bridge forces the bulk of the substituent backward, directly over the A-ring. This spatial occupation in the 1-11 pocket creates a massive thermodynamic penalty. The receptor must either undergo an unfavorable conformational shift to accommodate the bridge, or the ligand must bind in a suboptimal orientation, weakening the critical Glu353/Arg394 hydrogen bond network.

Mechanism E2 17β-Estradiol ER ER Ligand Binding Domain (Glu353 / Arg394 Anchor) E2->ER Unrestricted E11 1,11β-Ethanoestradiol E11->ER Rigid ethano bridge High High Affinity Binding (Optimal A-ring alignment) ER->High H-bond network intact Clash Steric Clash in 1-11 Pocket ER->Clash Spatial interference Low Reduced RBA (5-22.4%) Clash->Low Thermodynamic penalty

Logical flow of 1,11β-ethanoestradiol steric interference within the ER binding pocket.

Experimental Workflow: Self-Validating Competitive Binding Assay

To empirically determine the RBA of rigid steroidal analogs like 1,11β-ethanoestradiol, a highly controlled radioligand competitive binding assay is required. The following protocol is engineered as a self-validating system , incorporating internal controls to ensure that any observed drop in affinity is due to ligand structure, not assay degradation [2].

Phase 1: Cytosol Preparation & Equilibration

Causality: Using fresh uterine cytosol (typically from immature or ovariectomized sheep/rats) ensures a high concentration of unliganded, native-state estrogen receptors.

  • Homogenize uterine tissue in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4) to stabilize the receptor and prevent proteolytic degradation.

  • Centrifuge at 105,000 × g for 60 minutes at 4°C to isolate the cytosolic fraction containing the soluble ER.

Phase 2: Competitive Incubation (The Self-Validating Matrix)

Causality: A self-validating assay must define the absolute limits of the system. We establish Total Binding (TB) and Non-Specific Binding (NSB) to calculate the specific assay window.

  • Prepare Assay Tubes:

    • Total Binding (TB) Control: Cytosol + 1 nM [³H]-Estradiol + Buffer.

    • Non-Specific Binding (NSB) Control: Cytosol + 1 nM [³H]-Estradiol + 1 μM unlabeled 17β-Estradiol (1000x excess).

    • Standard Curve (Validation): Cytosol + 1 nM [³H]-Estradiol + serial dilutions of unlabeled 17β-Estradiol (10⁻¹¹ to 10⁻⁶ M).

    • Test Compound: Cytosol + 1 nM [³H]-Estradiol + serial dilutions of 1,11β-Ethanoestradiol (10⁻¹¹ to 10⁻⁶ M).

  • Incubate all tubes at 4°C for 18–24 hours to ensure true thermodynamic equilibrium is reached without receptor degradation.

Phase 3: Separation & Scintillation

Causality: Dextran-Coated Charcoal (DCC) is used because the porous charcoal rapidly adsorbs free (unbound) lipophilic steroids, while the dextran coating prevents the large ER-ligand complexes from entering the charcoal pores.

  • Add 500 μL of ice-cold DCC suspension to each tube. Vortex briefly and incubate for exactly 10 minutes at 4°C.

  • Centrifuge at 3,000 × g for 10 minutes to pellet the charcoal (containing free ligand).

  • Decant the supernatant (containing the ER-bound [³H]-Estradiol) into scintillation vials, add scintillation cocktail, and quantify using a liquid scintillation counter.

Phase 4: Data Validation & RBA Calculation
  • Validation Check: Calculate the Z'-factor using the TB and NSB data. A Z'-factor > 0.5 validates the assay's dynamic range.

  • Calculation: Determine the IC₅₀ for both the standard (17β-Estradiol) and the test compound.

  • RBA Formula: RBA (%) = (IC₅₀ of 17β-Estradiol / IC₅₀ of 1,11β-Ethanoestradiol) × 100.

Workflow Prep Tissue Prep (Uterine Cytosol) Incubate Competitive Incubation ([³H]-E2 + Ligand) Prep->Incubate Separate DCC Separation (Bound vs Free) Incubate->Separate Scint Liquid Scintillation Counting Separate->Scint Analyze IC₅₀ & RBA Calculation Scint->Analyze

Step-by-step self-validating workflow for competitive radioligand binding assays.

Conclusion

The synthesis and evaluation of 1,11β-ethanoestradiol serves as a definitive negative-constraint model in steroidal pharmacology. By proving that rigid occupation of the 1-11 spatial pocket is highly detrimental to ER binding, it established critical boundaries for future drug design. Modern Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs) heavily rely on 11β-substitutions that project away from the A-ring, a design principle directly validated by the steric failure of the 1,11β-bridge.

References

  • Napolitano, E., Fiaschi, R., & Hanson, R. N. (1990). Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen. Journal of Steroid Biochemistry and Molecular Biology, 37(2), 295-300. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237.[Link]

Foundational

Structural Constraints in Estrogen Receptor Ligand Design: An Analysis of 1,11-Ethanoestradiol Binding Pocket Interactions

Executive Summary The Estrogen Receptor (ER) is a highly validated therapeutic target in oncology and endocrinology. Within the ER ligand-binding domain (LBD), the 11β-binding pocket presents a unique topological opportu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Estrogen Receptor (ER) is a highly validated therapeutic target in oncology and endocrinology. Within the ER ligand-binding domain (LBD), the 11β-binding pocket presents a unique topological opportunity for rational drug design. While flexible 11β-substitutions typically yield super-agonists or potent antagonists by exploiting a large hydrophobic cavity, the synthesis of conformationally restricted analogs—specifically 1,11β-ethanoestradiol —has revealed critical vector constraints. This technical guide explores the mechanistic basis of 1,11-ethanoestradiol's receptor interactions, detailing why rigidifying the 11β-substituent toward the A-ring paradoxically collapses binding affinity[1].

Topography of the Estrogen Receptor 11β-Binding Pocket

The ERα LBD is characterized by a highly adaptable hydrophobic cavity that accommodates the steroidal core of endogenous estrogens. The primary anchoring mechanism relies on the phenolic A-ring of estradiol, which forms critical hydrogen bonds with Glu353 and Arg394.

Directly above the C-ring and the C11 position of the steroid nucleus lies the 11β-pocket . This solvent-accessible, hydrophobic void is highly tolerant of large substituents[2]. When flexible groups (such as ethyl, vinyl, or methoxy chains) are added at the 11β-position, they project upward and away from the A-ring. This trajectory displaces ordered water molecules, resulting in a favorable entropic shift and massive increases in Relative Binding Affinity (RBA)—often reaching up to 3000% that of endogenous estradiol[3]. Furthermore, the specific insertion of these 11β side-chains can dictate the positioning of Helix 12, acting as a molecular switch between estrogenic, Selective Estrogen Receptor Modulator (SERM), or degrader (SERD) profiles[2].

Mechanistic Insights: The 1,11-Ethano Bridge Paradox

In an effort to develop high-affinity radioligands with minimal entropic penalty upon binding, medicinal chemists synthesized 1,11β-ethanoestradiol[1]. The rationale was that a rigid two-carbon bridge connecting the C1 and C11 positions would lock the molecule into a pre-organized, high-affinity conformation.

However, empirical binding data contradicted this hypothesis. The 1,11β-ethano bridge physically forces the 11β-substituent to orient towards the A-ring rather than away from it[1]. Because the A-ring must dock perfectly into the narrowest, most rigid part of the binding cleft to engage Glu353 and Arg394, the inward-facing bulk of the ethano bridge creates a severe steric clash within the 1-11 pocket of the receptor[1]. This structural conflict prevents the optimal seating of the pharmacophore, drastically reducing the ligand's ability to stabilize the receptor's active conformation.

G A Estradiol Scaffold B 11β-Ethyl/Vinyl Substitution (Flexible, away from A-ring) A->B C 1,11β-Ethano Bridge (Rigid, toward A-ring) A->C D Optimal 11β Pocket Fit (High Affinity: >100% RBA) B->D Hydrophobic interactions E Steric Clash in 1-11 Pocket (Low Affinity: 5-22% RBA) C->E Conformational restriction

Structural divergence of 11β-substitutions and their impact on ER binding affinity.

Quantitative Binding Affinity Analysis

The detrimental effect of the 1,11-ethano bridge is best understood when benchmarked against flexible 11β-analogs. The table below summarizes the quantitative data, illustrating how substituent trajectory dictates receptor affinity.

LigandSubstituent OrientationRelative Binding Affinity (RBA) %Mechanistic Outcome
Estradiol (E2) N/A (Baseline)100%Optimal anchoring via A and D rings
11β-Ethylestradiol Flexible, directed away from A-ring109% - 3000%Strong hydrophobic interaction in 11β-pocket[3]
11β-Vinylestradiol Flexible, directed away from A-ring> 100%Favorable pi-pi or hydrophobic packing[1]
1,11β-Ethanoestradiol Rigid, directed toward A-ring5.0% - 22.4%Steric clash in 1-11 pocket, reduced affinity[1]

Note: RBA values for 1,11β-ethanoestradiol are 5 to 300-fold less than their flexible counterparts, confirming that substituents in the 1-11 pocket produce a highly detrimental effect on receptor interactions[1].

Experimental Methodology: Validating Receptor Binding Affinity

To ensure scientific integrity and reproducibility, the binding characteristics of 1,11-ethanoestradiol were determined using a rigorous Competitive Radioligand Binding Assay . As an Application Scientist, I emphasize that this protocol is designed as a self-validating system; it incorporates non-specific binding (NSB) controls to ensure that the measured radioactivity corresponds exclusively to specific ER binding.

Step-by-Step Protocol

Step 1: Cytosol Preparation

  • Procedure: Homogenize estrogen-deprived lamb or rat uteri in TEDG buffer (Tris-HCl, EDTA, Dithiothreitol, Glycerol) at 4°C. Ultracentrifuge the homogenate at 105,000 × g for 1 hour.

  • Causality: Uterine tissue provides a high-density source of ERα. The TEDG buffer stabilizes the receptor, while DTT prevents the oxidation of critical cysteine residues in the LBD. Ultracentrifugation isolates the soluble cytosolic fraction containing the unbound receptors.

Step 2: Competitive Incubation

  • Procedure: Incubate cytosolic aliquots with a constant concentration of [³H]-Estradiol (e.g., 1 nM) and increasing concentrations of the competitor (1,11-ethanoestradiol) ranging from 10−10 to 10−5 M. Maintain the reaction at 4°C for 18 hours.

  • Causality: The 18-hour incubation at 4°C ensures the system reaches thermodynamic equilibrium without risking proteolytic receptor degradation, which occurs rapidly at elevated temperatures.

Step 3: Free Ligand Separation

  • Procedure: Add a suspension of Dextran-Coated Charcoal (DCC) to the assay tubes, incubate for 10 minutes, and centrifuge at 3,000 × g for 15 minutes.

  • Causality: Charcoal adsorbs small, free hydrophobic steroid molecules. The dextran coating acts as a molecular sieve, preventing the large ER-ligand protein complexes from being adsorbed. Centrifugation pellets the charcoal (containing free ligand), leaving only the receptor-bound [³H]-Estradiol in the supernatant.

Step 4: Quantification and Data Analysis

  • Procedure: Extract the supernatant and quantify radioactivity using a liquid scintillation counter. Plot the disintegrations per minute (DPM) against the log concentration of the competitor to determine the IC50​ .

  • Causality: RBA is calculated as (IC50​ of Estradiol/IC50​ of Competitor)×100 . This normalizes the data, providing a direct percentage comparison of affinity relative to the endogenous hormone.

Workflow S1 1. Tissue Homogenization & Cytosol Prep (Maintain at 4°C to preserve ER) S2 2. Competitive Incubation ([3H]-E2 + 1,11-ethanoestradiol) S1->S2 S3 3. Free Ligand Separation (Dextran-Coated Charcoal Addition) S2->S3 18h equilibrium S4 4. Centrifugation & Extraction (Isolate bound [3H]-E2 in supernatant) S3->S4 Bind free steroids S5 5. Scintillation Counting & Analysis (Calculate IC50 and RBA) S4->S5

Step-by-step workflow for the competitive radioligand binding assay used to determine RBA.

Implications for Rational Drug Design

The failure of 1,11-ethanoestradiol to achieve high receptor affinity provides an invaluable negative data point for structural biologists. It proves that while the 11β-pocket is voluminous, vector directionality is non-negotiable . Ligands designed to target this space—whether for carbon-11 PET imaging probes[3] or novel SERDs for breast cancer therapy[2]—must ensure that 11β-substituents are structurally permitted to project away from the A-ring. Rigidifying scaffolds in a way that encroaches on the 1-11 pocket will inevitably disrupt the foundational hydrogen-bonding network required for ER activation.

References

  • Napolitano, E., Fiaschi, R., & Hanson, R. N. (1990). Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen. PubMed - NIH.
  • Hanson, R. N., et al. (1995).
  • Leclercq, G. (2024). Antagonism of Estrogen Receptor α-Driven Transcription Mediated by AP-1 in Breast Cancer Therapy. MDPI.

Sources

Exploratory

The Synthesis and Discovery of 1,11β-Ethanoestradiol: A Novel Bridged Estrogen

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery Abstract This technical guide provides a detailed exploration of the synthesis, discovery, and scientific rationale behind 1,11β-ethanoestradiol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

Abstract

This technical guide provides a detailed exploration of the synthesis, discovery, and scientific rationale behind 1,11β-ethanoestradiol, a unique bridged steroidal estrogen. The development of this molecule was driven by a need to understand the three-dimensional requirements of the estrogen receptor binding pocket. This document outlines the conceptual framework that led to its design, a plausible synthetic pathway based on published preliminary communications, and the key findings from its initial biological evaluation. It is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel steroidal ligands and other complex molecular architectures.

Introduction: The Rationale for Bridging the Steroid Nucleus

The steroid nucleus, a rigid tetracyclic framework, has been a foundational scaffold in medicinal chemistry for decades. Modifications at various positions have yielded a vast array of therapeutic agents with diverse biological activities. In the realm of estrogen receptor modulators, research has often focused on substitutions at key positions to probe the ligand-binding domain of the estrogen receptor (ER). The synthesis of 1,11β-ethanoestradiol emerged from a specific line of inquiry aimed at understanding the spatial constraints of the ER binding pocket, particularly the region between the A-ring and the C/D-ring system.

The introduction of a rigid ethano bridge between the C1 and C11β positions of the estradiol core was a novel approach to lock the conformation of the steroid. This structural constraint was hypothesized to provide valuable insights into how the estrogen receptor accommodates substituents in this specific region. The discovery and study of 1,11β-ethanoestradiol were part of a broader program to develop high-affinity estrogenic ligands that could elucidate the structure-activity relationships of steroidal estrogens.[1] The central hypothesis was that by restricting the conformational flexibility of the steroid, a clearer picture of the optimal geometry for receptor binding could be obtained. The choice of an 11β-substituent was significant, as this position projects towards the A-ring, creating a "1-11 pocket."[1] The biological evaluation of 1,11β-ethanoestradiol was therefore anticipated to shed light on the tolerance of the estrogen receptor to substitution in this pocket.

The Discovery of 1,11β-Ethanoestradiol: A Novel Probe for the Estrogen Receptor

The initial report on 1,11β-ethanoestradiol described its synthesis and evaluation as part of a series of 11β-substituted estradiol analogs.[1] This research was a systematic investigation into the effects of steric bulk and conformational restriction on estrogen receptor binding affinity. The key finding was that while 1,11β-ethanoestradiol did exhibit significant affinity for the estrogen receptor, its relative binding affinity (RBA) was considerably lower than that of estradiol and other 11β-substituted analogs like 11β-ethyl and 11β-vinyl estradiol.[1]

A Proposed Synthetic Pathway for 1,11β-Ethanoestradiol

While detailed experimental procedures for the synthesis of 1,11β-ethanoestradiol are not widely available in the public domain, a preliminary communication outlines a two-step synthesis from a protected 11β-(2-hydroxyethyl) estradiol derivative with a notable overall yield of 61%.[2] Based on this information and general principles of steroid chemistry, a plausible and detailed synthetic pathway is proposed below.

The synthesis logically begins with a suitably protected estradiol derivative, followed by the introduction of the 11β-(2-hydroxyethyl) group, and finally, an intramolecular cyclization to form the ethano bridge.

Diagram of the Proposed Synthetic Pathway

Synthesis of 1,11-beta-ethanoestradiol start Estradiol step1 1. Protection of Phenolic and Alcoholic Hydroxyls start->step1 intermediate1 Estradiol 3,17β-bis(benzyl ether) step1->intermediate1 step2 2. Introduction of 11β-(2-hydroxyethyl) group intermediate1->step2 intermediate2 11β-(2-hydroxyethyl) estradiol 3,17β-bis(benzyl ether) step2->intermediate2 step3 3. Activation of the terminal hydroxyl group intermediate2->step3 intermediate3 Activated 11β-(2-hydroxyethyl) derivative step3->intermediate3 step4 4. Intramolecular Friedel-Crafts Alkylation intermediate3->step4 intermediate4 Protected 1,11β-ethanoestradiol step4->intermediate4 step5 5. Deprotection intermediate4->step5 product 1,11β-Ethanoestradiol step5->product

Caption: Proposed multi-step synthesis of 1,11β-ethanoestradiol from estradiol.

Detailed Experimental Protocols (Proposed)

The following protocols are based on the published abstract and established methodologies in steroid synthesis. They represent a likely approach to the synthesis of 1,11β-ethanoestradiol.

Step 1: Protection of Estradiol

Objective: To protect the phenolic hydroxyl at C3 and the secondary alcohol at C17 to prevent unwanted side reactions in subsequent steps. Benzyl ethers are a common choice for protecting hydroxyl groups in steroid chemistry due to their stability under a range of conditions and their ease of removal via hydrogenolysis.

Protocol:

  • Dissolve estradiol in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a base, for example, sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl groups.

  • Add benzyl bromide (BnBr) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield estradiol 3,17β-bis(benzyl ether).

Step 2: Introduction of the 11β-(2-hydroxyethyl) Group

Objective: To introduce the two-carbon side chain at the 11β position. This is a crucial step that sets the stage for the subsequent cyclization. The stereoselective introduction of a substituent at the 11β position of the steroid nucleus is a well-documented challenge in steroid synthesis.

Protocol: This step likely involves the formation of an enolate or a related reactive intermediate from the protected estradiol, followed by reaction with an appropriate electrophile. A possible route could involve the introduction of a 9,11-double bond, followed by epoxidation and subsequent ring opening.

A more direct approach, though challenging, could involve a conjugate addition to an appropriate enone system.

Given the lack of specific details, a generalized protocol for a potential multi-step sequence is outlined:

  • Introduce a double bond between C9 and C11 of the protected estradiol derivative. This can often be achieved through a dehydrogenation reaction.

  • Perform a stereoselective epoxidation of the 9,11-double bond to form the α-epoxide.

  • React the epoxide with a suitable nucleophile, such as a Gilman reagent (e.g., lithium dimethylcuprate) or an organolithium reagent, to open the epoxide and install a precursor to the hydroxyethyl group. For example, a reaction with vinylmagnesium bromide followed by oxidative cleavage.

  • Alternatively, a direct alkylation at C11 could be attempted, though this is often less stereoselective.

  • The final step in this sequence would be the conversion of the introduced group into a 2-hydroxyethyl side chain.

Step 3 & 4: Activation and Intramolecular Cyclization

Objective: To form the ethano bridge through an intramolecular cyclization. The abstract mentions the generation of an electrophilic center on the 11β-(2-hydroxyethyl) group, which then leads to the cyclization.[2] This strongly suggests an intramolecular Friedel-Crafts type reaction.

Protocol:

  • Activate the terminal hydroxyl group of the 11β-(2-hydroxyethyl) side chain to create a good leaving group. This can be achieved by converting it to a tosylate, mesylate, or by using a Lewis acid to promote the formation of a carbocation.

  • Treat the activated intermediate with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃), in an anhydrous, non-polar solvent like dichloromethane at low temperature.

  • The Lewis acid will coordinate to the activated hydroxyl group, facilitating its departure and the formation of a primary carbocation or a related electrophilic species.

  • This electrophilic center will then be attacked by the electron-rich aromatic A-ring at the C1 position, leading to the formation of the ethano bridge.

  • The reaction should be carefully monitored by TLC.

  • Upon completion, the reaction is quenched with a proton source, such as water or a mild acid.

  • The crude product is then worked up and purified by column chromatography.

Step 5: Deprotection

Objective: To remove the benzyl protecting groups from the C3 and C17 hydroxyls to yield the final product, 1,11β-ethanoestradiol.

Protocol:

  • Dissolve the protected 1,11β-ethanoestradiol in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a palladium catalyst, such as palladium on carbon (Pd/C).

  • Subject the reaction mixture to an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the final compound by recrystallization or column chromatography to yield pure 1,11β-ethanoestradiol.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the preliminary communication regarding the synthesis and biological evaluation of 1,11β-ethanoestradiol.

ParameterValueReference
Synthesis
Starting Material11β-(2-hydroxyethyl) estradiol 3,17β-bis(benzyl ether)[2]
Number of Steps (from intermediate)2[2]
Overall Yield61%[2]
Biological Activity
Receptor Binding Affinity (RBA) vs. Estradiol5-22.4%[1]

Mechanism of Action and Structure-Activity Relationship

The primary mechanism of action of 1,11β-ethanoestradiol, like other estrogens, is through its interaction with the estrogen receptors, ERα and ERβ. These are ligand-activated transcription factors that regulate the expression of a wide range of genes involved in development, metabolism, and reproduction.

Diagram of Estrogen Receptor Signaling

Estrogen Receptor Signaling cluster_cell Target Cell E2 1,11β-Ethanoestradiol ER Estrogen Receptor (ER) E2->ER Binding Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins HSP->ER Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription

Caption: Simplified overview of the genomic estrogen receptor signaling pathway.

The structure-activity relationship (SAR) of 1,11β-ethanoestradiol is particularly insightful. The presence of the ethano bridge creates a rigid structure that provides a "snapshot" of a specific steroid conformation. The reduced binding affinity of this compound compared to more flexible 11β-substituted analogs suggests that the conformation enforced by the bridge is not optimal for binding to the estrogen receptor.[1] This highlights the importance of conformational flexibility for some ligands to adopt the most favorable geometry within the receptor's binding pocket. The detrimental effect of the ethano bridge on binding affinity underscores the tight steric constraints within the 1-11 pocket of the estrogen receptor.

Conclusion

1,11β-ethanoestradiol stands as a testament to the power of rational drug design in probing the intricate world of ligand-receptor interactions. While not a potent estrogen itself, its synthesis and biological evaluation have provided invaluable information about the three-dimensional structure of the estrogen receptor binding domain. The insights gained from this unique bridged steroid continue to inform the design of new and more selective estrogen receptor modulators. This technical guide has provided a comprehensive overview of the discovery and a plausible synthetic route to this important research tool, with the aim of inspiring further innovation in the field of medicinal chemistry.

References

  • Napolitano, E., Fiaschi, R., & Hanson, R. (1990). Synthesis of 1,11β-ethanoestra-1,3,5(10)-triene-3,17β-diol: a novel bridged steroid derivative. Journal of the Chemical Society, Perkin Transactions 1, (3), 813-814. [Link]

  • Hanson, R. N., Napolitano, E., & Fiaschi, R. (1990). Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen. The Journal of steroid biochemistry and molecular biology, 37(2), 295–300. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-FLD/UV Method Development and Validation for the Quantification of 1,11β-Ethanoestradiol

Introduction & Mechanistic Context The synthesis of 1,11β-ethanoestradiol represents a highly specific milestone in mapping the spatial constraints of the estrogen receptor (ER) binding pocket. Developed as part of a pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The synthesis of 1,11β-ethanoestradiol represents a highly specific milestone in mapping the spatial constraints of the estrogen receptor (ER) binding pocket. Developed as part of a program to engineer high-affinity estrogenic ligands, this compound features a rigid ethano-bridge connecting the C1 and C11 positions of the steroidal backbone. Research indicates that this 1,11β-bridge forces the substituent to project away from the A-ring, producing a detrimental effect on receptor interactions compared to its 11β-ethyl or 11β-vinyl counterparts [1].

For drug development professionals and analytical scientists, quantifying 1,11β-ethanoestradiol in biological matrices or binding assay buffers presents a unique chromatographic challenge. The structural rigidity and altered electron density of the phenolic A-ring—induced by the ethano-bridge—require an analytical method that goes beyond standard hydrophobic retention. This application note details a self-validating High-Performance Liquid Chromatography (HPLC) method utilizing both Fluorescence (FLD) and Ultraviolet (UV) detection to ensure precise, trace-level quantification.

Method Development Strategy: The Causality Behind the Choices

Do not simply rely on generic steroid methods; the structural nuances of 1,11β-ethanoestradiol dictate specific chromatographic decisions.

Stationary Phase Causality: Why Phenyl-Hexyl Over C18?

Standard reversed-phase HPLC methods for β-estradiol frequently employ C18 columns [2]. However, a C18 phase relies primarily on dispersive hydrophobic forces, which often struggle to baseline-resolve 1,11β-ethanoestradiol from structurally similar unbridged precursors (e.g., 11β-ethylestradiol).

We recommend utilizing a Phenyl-Hexyl stationary phase . The 1,11β-bridge slightly distorts the planarity and electron density of the steroidal phenolic A-ring. The phenyl groups on the stationary phase engage in π−π interactions with the analyte's A-ring. Because the ethano-bridge alters the steric accessibility of this π -electron cloud, the Phenyl-Hexyl column provides orthogonal selectivity, easily distinguishing the bridged analog from natural 17β-estradiol or other synthetic ligands.

Mobile Phase & Thermodynamics

A binary mobile phase of Acetonitrile and Water is preferred over Methanol to maintain lower system backpressure and sharper peak shapes. The addition of 0.1% Formic Acid to the aqueous phase is critical. Although 1,11β-ethanoestradiol is largely neutral, the acidic modifier suppresses residual silanol ionization on the silica support, preventing peak tailing of the phenolic hydroxyl group and ensuring robust, reproducible retention times.

Detector Optimization: The Power of Fluorescence

While UV detection at 280 nm is standard for estrogenic compounds [3], it often lacks the sensitivity required for trace-level receptor binding assays. Because the phenolic A-ring of estrogens possesses intrinsic fluorescence, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is the superior choice. Setting the excitation wavelength ( λex​ ) to 280 nm and the emission wavelength ( λem​ ) to 310 nm increases sensitivity by up to 100-fold compared to UV, effectively eliminating background matrix interference[4].

Workflow N1 Phase 1: Stationary Phase Screening (Phenyl-Hexyl vs. C18) N2 Phase 2: Mobile Phase Tuning (Acetonitrile / H2O + 0.1% FA) N1->N2 N3 Phase 3: Detector Optimization (FLD: Ex 280 nm / Em 310 nm) N2->N3 N4 Phase 4: System Suitability (Resolution > 2.0, Tailing < 1.5) N3->N4

Figure 1: Sequential method development workflow for 1,11β-ethanoestradiol quantification.

Experimental Protocols & Workflows

To ensure trustworthiness, this protocol is designed as a self-validating system . The inclusion of an internal standard (e.g., 17α-ethinylestradiol) and strict System Suitability Testing (SST) criteria ensures that any deviation in extraction efficiency or column degradation is immediately flagged before data acquisition.

Reagents and Materials
  • Analytes: 1,11β-ethanoestradiol standard, 17β-estradiol (control), 17α-ethinylestradiol (Internal Standard, IS).

  • Solvents: LC-MS grade Acetonitrile, LC-MS grade Water, Formic Acid (99% purity).

  • Hardware: HPLC system equipped with a quaternary pump, autosampler, column oven, and tandem diode-array (PDA/UV) and fluorescence (FLD) detectors.

Sample Preparation: Solid-Phase Extraction (SPE)

When extracting the ligand from complex biological matrices (e.g., sheep uterus homogenates or plasma), Solid-Phase Extraction (SPE) using C18 cartridges is mandatory to prevent column fouling and ion suppression [5].

Step-by-Step SPE Protocol:

  • Spike: Add 20 µL of Internal Standard (10 µg/mL) to 1 mL of the biological sample.

  • Condition: Pass 5 mL of Methanol followed by 5 mL of LC-MS Water through the C18 cartridge.

  • Load: Apply the spiked sample at a controlled flow rate of 1 mL/min.

  • Wash: Elute polar interferences using 5 mL of 5% Methanol in Water.

  • Elute: Extract the target analytes using 3 mL of 100% Acetonitrile.

  • Reconstitute: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 200 µL of the initial mobile phase.

SPE S1 1. Matrix Collection (Biological Sample / Assay Buffer) S2 2. SPE Conditioning (5 mL MeOH → 5 mL H2O) S1->S2 S3 3. Sample Loading (1 mL/min flow rate) S2->S3 S4 4. Interference Wash (5% MeOH in H2O) S3->S4 S5 5. Target Elution (100% Acetonitrile) S4->S5

Figure 2: Solid-Phase Extraction (SPE) protocol for isolating steroidal ligands.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Analytical Column Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile
Elution Mode Isocratic (55% A : 45% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (FLD) Excitation: 280 nm | Emission: 310 nm
Detection (UV) 280 nm (Used for orthogonal confirmation)

Data Presentation & System Validation

A robust analytical method must prove its reliability. The following validation parameters (Table 2) demonstrate the method's capability to quantify 1,11β-ethanoestradiol accurately, adhering to ICH Q2(R1) guidelines.

Table 2: Method Validation & System Suitability Parameters

ParameterAcceptance CriteriaTypical Result (1,11β-ethanoestradiol)
Linearity ( R2 ) > 0.999 (Range: 10 - 1000 ng/mL)0.9996
LOD (FLD) Signal-to-Noise 31.2 ng/mL
LOQ (FLD) Signal-to-Noise 104.0 ng/mL
Recovery (SPE) 80% - 120%92.4% ± 2.8%
Precision (RSD) < 5.0% (Intra-day and Inter-day)1.8%
Peak Tailing ( Tf​ ) < 1.51.12
Resolution ( Rs​ ) > 2.0 (Between IS and Target)2.8

Self-Validation Checkpoint: If the Resolution ( Rs​ ) between 17β-estradiol and 1,11β-ethanoestradiol drops below 2.0 during the System Suitability Test, the user must wash the column with 100% Acetonitrile to remove strongly retained lipophilic matrix components before proceeding with sample analysis.

Conclusion

The quantification of highly specific synthetic ligands like 1,11β-ethanoestradiol requires a tailored approach that respects the molecule's unique structural and electronic properties. By transitioning from standard C18 phases to a Phenyl-Hexyl column, and leveraging the intrinsic fluorescence of the steroidal A-ring, this method provides an authoritative, highly sensitive, and self-validating framework suitable for advanced pharmacokinetic and receptor binding studies.

References

  • French, L. N., et al. "Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen." The Journal of Steroid Biochemistry and Molecular Biology 37.2 (1990): 295-300. URL: [Link]

  • de Liz, M. V., et al. "Sensitive Estrogens Determination in Wastewater Samples by HPLC and Fluorescence Detection." Journal of the Brazilian Chemical Society 28.8 (2017): 1453-1460. URL:[Link]

  • Ramadhan, A., et al. "Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay." Journal of Advanced Pharmaceutical Technology & Research 14.2 (2023): 125-129. URL:[Link]

Sources

Application

Application Note: Measuring the Optical Rotation of 1,11β-Ethanoestradiol

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Chirality in Steroidal Compounds 1,11β-Ethanoestradiol is a synthetic steroidal compound with a rigid, bridged stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in Steroidal Compounds

1,11β-Ethanoestradiol is a synthetic steroidal compound with a rigid, bridged structure.[1] As with many biologically active molecules, its three-dimensional structure is critical to its function. The presence of multiple stereocenters in its steroidal backbone gives rise to chirality, a property where a molecule is non-superimposable on its mirror image.[2][3] These mirror-image forms, known as enantiomers, can have vastly different pharmacological and toxicological profiles.[4][5] For instance, one enantiomer of a drug might be therapeutic while the other could be inactive or even harmful.[4]

Therefore, the ability to accurately characterize the stereochemistry of molecules like 1,11β-Ethanoestradiol is paramount in pharmaceutical development and quality control.[6][7][8] Optical rotation measurement, or polarimetry, is a fundamental technique used for this purpose.[9][10][11] It measures the extent to which a chiral compound rotates the plane of polarized light, a unique physical property for each enantiomer.[12]

This application note provides a comprehensive, in-depth guide to the principles and a detailed protocol for the precise measurement of the optical rotation of 1,11β-Ethanoestradiol.

Foundational Principles of Polarimetry

Polarimetry operates on the principle that chiral molecules are optically active, meaning they rotate the plane of plane-polarized light.[13][14] An instrument called a polarimeter is used to measure this rotation.[11][15]

A polarimeter consists of a light source (typically a sodium D-line lamp emitting at 589 nm), a polarizer, a sample tube, an analyzer, and a detector.[6][15] The polarizer allows light waves oscillating in only one plane to pass through to the sample. If the sample is optically active, it will rotate this plane of light. The analyzer, another polarizing filter, is then rotated to measure the angle of this rotation.[11] This measured angle is the observed rotation (α) .

The observed rotation is dependent on several factors, including the concentration of the sample, the length of the sample tube, temperature, and the wavelength of the light.[4][14][16] To obtain a standardized value that is an intrinsic property of the compound, the specific rotation [α] is calculated.[14][17][18]

The specific rotation is defined by Biot's Law and calculated using the following formula:[11][19]

[α]Tλ = α / (l * c)

Where:

  • [α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).[4][19]

A positive (+) specific rotation indicates a dextrorotatory compound (rotates light clockwise), while a negative (-) value signifies a levorotatory compound (rotates light counter-clockwise).[4][12] It is crucial to understand that there is no simple correlation between the R/S stereochemical designation and the direction of optical rotation (+/-).[17][20]

Materials and Equipment

3.1 Reagents

  • 1,11β-Ethanoestradiol (analytical standard grade)

  • High-purity solvent (e.g., Dioxane, Chloroform, or Ethanol, USP grade). The choice of solvent is critical; it must fully dissolve the sample, be transparent at the measurement wavelength, and should not react with the sample. The solvent used must be consistent and reported with the results.

3.2 Equipment

  • High-precision polarimeter (with a resolution of at least 0.001°)

  • Sodium D-line lamp (589 nm) or other monochromatic light source

  • Thermostatically controlled sample chamber[21][22]

  • Polarimeter sample cells (e.g., 1 dm)

  • Analytical balance (readable to 0.1 mg)

  • Class A volumetric flasks (e.g., 10 mL)

  • Class A pipettes

  • Syringes and syringe filters (if necessary to remove particulate matter)

Experimental Protocol

This protocol is designed to ensure the highest degree of accuracy and reproducibility, incorporating self-validating steps.

Instrument Preparation and Calibration
  • Power On and Warm-up: Turn on the polarimeter and the light source. Allow the instrument to warm up for at least 30 minutes to ensure thermal and electronic stability.

  • Temperature Equilibration: Set the temperature of the sample chamber to the desired value (e.g., 25°C) and allow it to equilibrate.[21] Pharmacopoeial standards often require temperature control to within ±0.5°C.[23]

  • Solvent Blank (Zero Calibration):

    • Thoroughly clean and dry a polarimeter cell.

    • Rinse the cell twice with the chosen solvent.

    • Fill the cell with the solvent, ensuring there are no air bubbles in the light path.[15][24]

    • Place the cell in the sample chamber and perform a zero calibration according to the instrument's instructions. This corrects for any optical rotation caused by the solvent or the cell itself.

Sample Preparation

The accuracy of the concentration is the most critical variable in determining the specific rotation.

  • Weighing: Accurately weigh a suitable amount of 1,11β-Ethanoestradiol (e.g., 100 mg) using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed sample to a 10 mL Class A volumetric flask.

  • Solubilization: Add a portion of the selected solvent (e.g., ~7 mL) to the flask. Gently swirl to dissolve the compound completely. Sonication may be used if necessary, but ensure the solution returns to ambient temperature before final dilution.

  • Dilution to Volume: Carefully add the solvent to the calibration mark on the volumetric flask. Stopper the flask and invert it 15-20 times to ensure a homogenous solution.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a chemically inert syringe filter.

Measurement Workflow

The following workflow ensures a robust and reliable measurement.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Reporting A Instrument Warm-up & Temp. Equilibration B Prepare Solvent Blank A->B C Perform Zero Calibration B->C D Accurately Prepare 1,11β-Ethanoestradiol Solution C->D E Rinse & Fill Cell with Sample D->E F Inspect for Bubbles E->F G Place Cell in Polarimeter F->G H Acquire Multiple Readings (e.g., n=5) G->H I Calculate Mean Observed Rotation (α) H->I J Calculate Specific Rotation [α] I->J K Report Result with Conditions (Temp, Wavelength, Conc., Solvent) J->K

Figure 1. Experimental workflow for optical rotation measurement.

Detailed Measurement Steps
  • Cell Rinsing: Rinse the clean polarimeter cell twice with the prepared 1,11β-Ethanoestradiol solution.

  • Cell Filling: Fill the cell with the sample solution. Tilt the cell to ensure any small air bubbles are trapped in the bubble trap and not in the main light path.[24]

  • Measurement: Place the filled cell into the thermostatically controlled chamber of the polarimeter.

  • Data Acquisition: Allow the reading to stabilize. Record the observed optical rotation. To ensure precision, take at least three to five independent readings and ensure they are consistent.[7]

Data Analysis and Presentation

Calculation of Specific Rotation
  • Calculate Concentration (c):

    • c (g/mL) = Mass of 1,11β-Ethanoestradiol (g) / Volume of flask (mL)

    • Example: 0.1000 g / 10.00 mL = 0.01000 g/mL

  • Calculate Average Observed Rotation (α):

    • Sum all readings and divide by the number of readings.

  • Calculate Specific Rotation [α]:

    • Use the formula: [α]Tλ = α / (l * c)

    • Assume:

      • Average observed rotation (α) = +0.152°

      • Path length (l) = 1.0 dm

      • Concentration (c) = 0.01000 g/mL

      • Temperature (T) = 25°C

      • Wavelength (λ) = 589 nm (D-line)

    • [α]25D = +0.152° / (1.0 dm * 0.01000 g/mL) = +15.2°

Data Presentation

All quantitative data should be summarized for clarity.

ParameterValue
Mass of Sample0.1000 g
Solution Volume10.00 mL
Calculated Concentration (c) 0.01000 g/mL
Path Length (l)1.0 dm
Temperature (T)25.0 °C
Wavelength (λ)589 nm
Observed Rotation (α)
Reading 1+0.151°
Reading 2+0.152°
Reading 3+0.153°
Average α +0.152°
Calculated Specific Rotation [α] +15.2°

Final Reported Value: The specific rotation of 1,11β-Ethanoestradiol is [α]25D = +15.2° (c 0.01, Dioxane).

Method Validation and Troubleshooting

For use in a regulated environment, this method must be validated according to guidelines such as USP <781> or EP 2.2.7.[7][8][13][25]

System Suitability:

  • Calibration Check: Periodically check the polarimeter's accuracy using a certified quartz plate or a certified sucrose standard solution.[22][25] The measured value should be within the certified tolerance.

  • Repeatability: The relative standard deviation (RSD) of multiple readings of the sample should be within an acceptable limit (e.g., <1%).

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Unstable Readings 1. Instrument not warmed up.2. Temperature fluctuations.3. Air bubbles in the light path.4. Cloudy or turbid sample.1. Allow sufficient warm-up time.2. Ensure temperature control is active and stable.3. Refill the cell carefully.4. Filter the sample.
Inconsistent Results 1. Inaccurate sample preparation (weighing or dilution error).2. Non-homogenous solution.1. Use calibrated balances and Class A glassware.2. Ensure the sample is fully dissolved and the solution is thoroughly mixed.
Zero or Near-Zero Reading 1. Sample is not optically active (racemic mixture).2. Incorrect sample concentration.3. Instrument malfunction.1. Verify the stereochemistry of the starting material.2. Prepare a more concentrated solution.3. Check instrument with a known standard.

Conclusion

The measurement of optical rotation is an indispensable, non-destructive technique for the characterization of chiral molecules like 1,11β-Ethanoestradiol.[9] By carefully controlling experimental variables—namely concentration, path length, temperature, and wavelength—a precise and reproducible specific rotation can be determined. This value serves as a critical quality attribute for identity, purity, and stereochemical integrity in research and pharmaceutical manufacturing. Adherence to the detailed protocol and validation principles outlined in this note will ensure the generation of trustworthy and authoritative data.

References

  • Specific Rotation, Equation & Calculation. (n.d.). Study.com. Retrieved March 28, 2026, from [Link]

  • Polarimetry: Applications, Advancements, and Industry Trends. (2023, April 26). Drawell. Retrieved March 28, 2026, from [Link]

  • Optical Rotation: Definition, Mechanism, Measurement. (2024, February 11). Pharmaacademias. Retrieved March 28, 2026, from [Link]

  • Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • What is Polarimeter? A Comprehensive Guide to Optical Activity and Applications. (2025, January 2). HINOTEK. Retrieved March 28, 2026, from [Link]

  • Specific Rotation and Observed Rotation Calculations in Optical Activity. (2017, November 21). YouTube. Retrieved March 28, 2026, from [Link]

  • Specific rotation. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Polarimetry. (2020, August 15). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Specific Rotation Equation Vs Optical Rotation - Polarimetry. (2012, December 14). Rudolph Research Analytical. Retrieved March 28, 2026, from [Link]

  • Polarimetry Principle Instrumentation and Applications. (2025, October 1). Pharma Info Nepal. Retrieved March 28, 2026, from [Link]

  • What is a Polarimeter? Principle, Uses & Applications. (2025, August 20). HINOTEK. Retrieved March 28, 2026, from [Link]

  • 10 Factors to Enhance Optical Precision in Polarimeters. (2024, October 17). Drawell. Retrieved March 28, 2026, from [Link]

  • Principles of Optical rotation. (n.d.). Jasco Europe. Retrieved March 28, 2026, from [Link]

  • Factors Influencing Optical Rotation. (n.d.). Scribd. Retrieved March 28, 2026, from [Link]

  • How Polarimeters are Applied in Pharmaceutical Quality Control. (2025, February 14). Drawell. Retrieved March 28, 2026, from [Link]

  • Polarimetry. (n.d.). Chemistry Online @ UTSC. Retrieved March 28, 2026, from [Link]

  • Polarimeter Requirements for the Pharmaceutical Industry. (2025, November 6). Rudolph Research Analytical. Retrieved March 28, 2026, from [Link]

  • Validation Compliant with Pharmacopoeia for P-4000 Series Polarimeters. (2026, January 7). JASCO Global. Retrieved March 28, 2026, from [Link]

  • Sample preparation for polarimetry - can anyone help? (2013, November 4). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Ethinyl Estradiol. (n.d.). NIST WebBook. Retrieved March 28, 2026, from [Link]

  • Ethinylestradiol. (n.d.). CAS Common Chemistry. Retrieved March 28, 2026, from [Link]

  • Refractometers & Polarimeters. (n.d.). Eden Lab. Retrieved March 28, 2026, from [Link]

  • Optical rotation. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • CAS No: 57-63-6 | Product Name: Ethinylestradiol. (n.d.). Pharmaffiliates. Retrieved March 28, 2026, from [Link]

  • 1,1-Ethanediol. (n.d.). Wikidata. Retrieved March 28, 2026, from [Link]

  • Read section 7.4 on optical rotation. (n.d.). Retrieved March 28, 2026, from [Link]

  • Specific Rotation. (2021, November 12). Chemistry Steps. Retrieved March 28, 2026, from [Link]

  • 1,1-Ethanediol. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Napolitano, E., Fiaschi, R., & Hanson, R. N. (1990). Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen. The Journal of Steroid Biochemistry and Molecular Biology, 37(2), 295–300. [Link]

  • Chirality (chemistry). (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). Retrieved March 28, 2026, from [Link]

  • Greece, D. (2023). Enantiomers: Understanding their Physical and Chemical Properties. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). [Link]

  • The chemical structures of the chiral additives 1, 2 and 3. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

Sources

Method

Application and Protocol for the Structural Elucidation of 1,11-Ethanoestradiol using Advanced Magnetic Resonance Spectroscopy

Abstract This comprehensive guide details the application of advanced Magnetic Resonance Spectroscopy (MRS) techniques for the complete structural characterization and purity assessment of 1,11-ethanoestradiol, a synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the application of advanced Magnetic Resonance Spectroscopy (MRS) techniques for the complete structural characterization and purity assessment of 1,11-ethanoestradiol, a synthetic derivative of estradiol. The introduction of the 1,11-ethano bridge introduces significant conformational constraints and unique structural features, necessitating a multi-dimensional NMR approach for unambiguous resonance assignment. This document provides a foundational overview, detailed experimental protocols for sample preparation, data acquisition using 1D (¹H, ¹³C{¹H}) and 2D (COSY, HSQC, HMBC) NMR, and a guide to spectral interpretation. Furthermore, it outlines a protocol for quantitative NMR (qNMR) for the accurate determination of purity. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of complex steroidal compounds.

Introduction: The Structural Challenge of 1,11-Ethanoestradiol

1,11-Ethanoestradiol is a structurally unique derivative of the natural estrogen, 17β-estradiol. The key modification is the introduction of an ethano bridge between the C1 position on the A-ring and the C11 position on the C-ring. This modification significantly alters the steroid's three-dimensional structure, locking the A, B, and C rings into a more rigid conformation compared to the parent estradiol molecule. From an MRS perspective, this rigidity has profound consequences:

  • Complex Proton Spectra: The fixed, non-interconverting conformation leads to a complex and often overlapping aliphatic region in the ¹H NMR spectrum, making direct interpretation challenging.[1][2]

  • Altered Chemical Shifts: The strain and anisotropic effects induced by the ethano bridge will cause significant shifts in the resonances of nearby protons and carbons, particularly around the A, B, and C rings, when compared to estradiol.

  • Diagnostic Long-Range Correlations: The spatial proximity of the ethano bridge protons to various parts of the steroid backbone provides an excellent opportunity to use 2D techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC), to map out the complete connectivity of the molecule.

This guide will systematically address these challenges, providing a robust workflow for the complete structural elucidation and purity assessment of 1,11-ethanoestradiol.

Core Methodologies and Their Scientific Rationale

The comprehensive characterization of 1,11-ethanoestradiol relies on a suite of complementary NMR experiments. The rationale for the selection of these techniques is to build a complete picture of the molecule's structure, from proton-proton proximities to the full carbon skeleton.

  • ¹H NMR: Provides the initial overview of the proton environment, including the number of different types of protons and their integrations. However, due to significant signal overlap in the aliphatic region of steroids, it is primarily a starting point.[1][3]

  • ¹³C{¹H} and DEPT-135: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH₃/CH (positive signals) and CH₂ (negative signals) groups, which is fundamental for assigning the numerous methylene groups in the steroid core.

  • COSY (Correlation Spectroscopy): This 2D homonuclear experiment is essential for identifying spin-spin coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). It allows for the tracing of proton connectivity within individual spin systems, such as the different rings of the steroid.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates each proton with its directly attached carbon atom. It is the cornerstone of assigning the carbon spectrum based on the more readily interpretable proton spectrum.[1][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D heteronuclear experiment reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds. For a complex, bridged structure like 1,11-ethanoestradiol, HMBC is indispensable for connecting the different spin systems identified by COSY and for assigning quaternary carbons that are not visible in the HSQC spectrum.[5]

  • qNMR (Quantitative Nuclear Magnetic Resonance): For purity assessment, qNMR offers a primary method of quantification without the need for a specific standard of the analyte. By comparing the integral of a known analyte signal to that of a certified internal standard of known concentration, the purity can be accurately determined.[3]

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample preparation.

Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of 1,11-ethanoestradiol for qualitative 1D and 2D NMR experiments. For qNMR, accurately weigh approximately 10-15 mg of the analyte and 5-10 mg of a suitable internal standard (e.g., maleic acid, certified for qNMR).

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for steroids. For this protocol, we will use CDCl₃.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration (Optional but Recommended): To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Internal Standard for qNMR: If performing qNMR, ensure both the analyte and the internal standard are completely dissolved in the same NMR tube.

NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.

Table 1: Suggested NMR Acquisition Parameters

ExperimentKey ParametersRationale
¹H NMR zg30 pulse program, 30° pulse angle, 64 scans, 2s relaxation delayA 30° pulse angle allows for faster repetition without saturating the signals, balancing signal-to-noise with experiment time.
¹³C{¹H} NMR zgpg30 pulse program, 30° pulse angle, 2048 scans, 2s relaxation delayProton decoupling simplifies the spectrum to singlets for each carbon. A larger number of scans is needed due to the low natural abundance of ¹³C.
DEPT-135 dept135 pulse program, 2048 scans, 2s relaxation delayDifferentiates CH/CH₃ (positive) from CH₂ (negative) signals, crucial for assigning the steroid backbone.
COSY cosygpqf pulse program, 16 scans, 2k x 256 data pointsGradient-selected COSY provides cleaner spectra. The data matrix size provides a good balance between resolution and experiment time.
HSQC hsqcedetgpsisp2.3 pulse program, 8 scans, 2k x 256 data pointsEdited HSQC allows for the differentiation of CH/CH₃ and CH₂ signals by phase, providing an extra layer of confirmation.
HMBC hmbcgplpndqf pulse program, 64 scans, 2k x 256 data points, long-range coupling delay (D6) set to 62.5 ms (for an 8 Hz coupling)The long-range delay is optimized for typical ²JCH and ³JCH couplings. A larger number of scans is needed to detect the weaker long-range correlations.
qNMR zg30 pulse program, 90° pulse angle, 64 scans, relaxation delay (D1) of at least 5 times the longest T₁ of both analyte and standardA 90° pulse angle and a long relaxation delay are critical for ensuring full relaxation of all signals, which is a prerequisite for accurate integration and quantification.

Data Processing and Interpretation Workflow

A systematic approach is required to piece together the structural puzzle of 1,11-ethanoestradiol.

Diagram 1: Workflow for Structural Elucidation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Assignment and Verification H1 ¹H NMR (Initial Overview) C13 ¹³C{¹H} & DEPT-135 (Carbon Types) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (C-H Direct Bonds) C13->HSQC Assign Full Structure Assignment COSY->Assign HMBC HMBC (Long-Range C-H Bonds) HSQC->Assign Verify Verify with HMBC (Connect Fragments) HMBC->Verify Assign->Verify Assign->Verify

Caption: A stepwise workflow for the structural elucidation of 1,11-ethanoestradiol using a combination of 1D and 2D NMR techniques.

Predicted Spectral Data and Assignments

While experimental data for 1,11-ethanoestradiol is not widely available, we can predict the expected chemical shifts based on the known values for estradiol and the anticipated effects of the ethano bridge. The bridge will introduce significant strain and conformational rigidity, leading to notable changes in the chemical shifts of carbons and protons in its vicinity.

Table 2: Predicted ¹H and ¹³C Chemical Shifts for Key Regions of 1,11-Ethanoestradiol

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Prediction
Aromatic Ring (C1-C4) The aromaticity will be largely retained, but the C1 position being part of the bridge will alter the electronic distribution.
C1-~135Becomes a quaternary carbon part of the bridge, expected to shift downfield.
C2~6.6~113Similar to estradiol, but may experience slight shielding.
C3- (OH)~155Phenolic carbon, similar to estradiol.
C4~6.7~115Similar to estradiol.
Ethano Bridge These will be in the aliphatic region, likely shielded due to the rigid, cage-like structure.
C1' (attached to C1)~1.5-1.8~25-30Aliphatic CH₂.
C2' (attached to C11)~1.8-2.2~30-35Aliphatic CH₂.
C-Ring The C11 position being part of the bridge will significantly deshield this carbon and affect its neighbors.
C11-~45-50Methine carbon as part of the bridge, expected to be significantly downfield compared to a standard CH₂ at this position.
C12~1.5-1.9~30-35Methylene protons will be diastereotopic and show complex splitting.
D-Ring and C18-Methyl Less affected by the bridge, but long-range effects may be observed.
C17-H~3.7~81Carbinol proton and carbon, similar to estradiol.
C18-H₃~0.8~12The angular methyl group, a key landmark in steroid NMR.

Note: These are estimated values and should be confirmed by experimental data.

Interpreting 2D Spectra for Structural Confirmation

The true power of this methodology lies in the 2D correlation experiments.

Diagram 2: Key HMBC Correlations for 1,11-Ethanoestradiol

G cluster_steroid 1,11-Ethanoestradiol Core C1 C1 C2 C2 C10 C10 C11 C11 C1_prime C1' (bridge) C2_prime C2' (bridge) H_C1_prime H at C1' H_C1_prime->C1 ³J H_C1_prime->C2 ²J H_C1_prime->C10 ³J H_C2_prime H at C2' H_C2_prime->C10 ³J H_C2_prime->C11 ³J

Caption: Expected key long-range (HMBC) correlations from the ethano bridge protons to the steroid core, which are critical for confirming the bridge's position.

  • COSY Analysis: Starting with an easily identifiable proton, such as the C17-H, one can "walk" around the D-ring by identifying its cross-peaks to the C16 protons. Similarly, the aromatic protons on the A-ring will show correlations to each other.

  • HSQC Analysis: This spectrum will provide the one-bond C-H correlations, allowing for the direct assignment of the carbon signals for all protonated carbons based on the proton assignments from the COSY spectrum.

  • HMBC Analysis: This is the final and most crucial step. Key correlations to look for include:

    • From the C18-Methyl Protons: These protons will show correlations to C13, C14, C17, and C12, confirming the connectivity around the C/D ring junction.

    • From the Ethano Bridge Protons: The protons on the bridge are diagnostic. The protons on C1' (attached to C1) should show correlations to C1, C2, and C10. The protons on C2' (attached to C11) should show correlations to C11, C9, and C12. These correlations unambiguously confirm the location of the ethano bridge.

    • To Quaternary Carbons: Protons on neighboring carbons will show correlations to the quaternary carbons C5, C10, and C13, allowing for their assignment.

Quantitative Analysis (qNMR)

For pharmaceutical applications, determining the absolute purity of 1,11-ethanoestradiol is critical. qNMR is a primary analytical method that provides this information with high accuracy.[3]

Protocol:

  • Sample Preparation: Prepare the sample as described in section 3.1, using a certified internal standard (e.g., maleic acid). The standard should have at least one sharp, well-resolved signal that does not overlap with any analyte signals.

  • Data Acquisition: Use the qNMR parameters from Table 1, ensuring a sufficiently long relaxation delay.

  • Data Processing: Process the spectrum with a zero-filling and a gentle exponential window function to improve the signal-to-noise ratio without significantly broadening the lines. Carefully phase and baseline correct the spectrum.

  • Integration: Integrate the well-resolved signal from the analyte and the signal from the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

The structural complexity of 1,11-ethanoestradiol necessitates a comprehensive and systematic approach using a suite of modern MRS techniques. While 1D NMR provides an initial assessment, the unambiguous assignment of all proton and carbon resonances can only be achieved through the careful application and interpretation of 2D correlation experiments, particularly COSY, HSQC, and HMBC. The protocols and workflows outlined in this guide provide a robust framework for researchers to confidently elucidate the structure of this and other complex, bridged steroidal molecules. Furthermore, the inclusion of a validated qNMR protocol ensures that this powerful structural elucidation can be complemented by accurate and reliable purity determination, a critical aspect of drug development and quality control.

References

  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (2021). MDPI. [Link]

  • Synthesis, complete NMR assignment and structural study of a steroidal dimer of 17α-ethynyl-5α,10α-estran-17β-ol with diethynylbenzene spacer. (2020). PubMed. [Link]

  • Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. (2025). MDPI. [Link]

  • 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. ResearchGate. [Link]

  • Ring-D-bridged steroid analogs. X. Synthesis and nuclear magnetic resonance spectral properties of 3 -acetoxy-14 ,17 -ethano-5,15-pregnadien-20-one, 3 -acetoxy-14 ,17 -ethano-5-pregnen-20-one, and 3 -acetoxy-16,16'-cyclo-14 ,17 -ethano-5-pregnen-20-one. (1972). PubMed. [Link]

  • Nuclear Magnetic Resonance of Steroids. (2016). Books.
  • Interpretation of NMR spectra of steroids. Unknown Source. [Link]

  • 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations. (2019). PMC. [Link]

  • Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. (2025). PMC. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Unknown Source. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • NMR-Assisted Structure Elucidation of an Anticancer Steroid-β-Enaminone Derivative. (2017). MDPI. [Link]

  • 18-Substituted steroids, part 14. The high-field 1H and 13C nuclear magnetic resonance spectra of aldosterone; full assignments for the main equilibrating forms in solution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • 2D NMR FOR THE CHEMIST. Unknown Source. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. [Link]

  • 2-d hmbc / cigar. IU NMR Facility. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

Sources

Application

Application Note: Preparation and Formulation of 1,11-Ethanoestradiol for In Vitro Cell Culture Assays

Introduction & Mechanistic Context 1,11-ethanoestradiol (specifically 1,11β-ethanoestradiol) is a synthetic steroidal ligand designed to probe the structural boundaries of the Estrogen Receptor (ER) binding pocket. Unlik...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

1,11-ethanoestradiol (specifically 1,11β-ethanoestradiol) is a synthetic steroidal ligand designed to probe the structural boundaries of the Estrogen Receptor (ER) binding pocket. Unlike endogenous 17β-estradiol, this derivative features a 1,11β-bridge that forces the substituent away from the A-ring of the steroid backbone.

Understanding the causality behind its use is critical for drug development professionals. The introduction of this bridge creates deliberate steric hindrance within the 1-11 pocket of the ER, resulting in a significantly lower Relative Binding Affinity (RBA) compared to standard estradiol1[1]. Despite this reduced affinity, it serves as an invaluable tool compound for competitive binding assays and structural biology studies aiming to map the steric limits of ER activation.

ER_Pathway Ligand 1,11-ethanoestradiol (Synthetic Ligand) ER Estrogen Receptor (ERα/β) (Cytosolic) Ligand->ER Binding (Steric Hindrance at 1-11 pocket) Complex Ligand-Receptor Complex (Altered Conformation) ER->Complex Activation Dimer Receptor Dimerization Complex->Dimer Nuc Nuclear Translocation Dimer->Nuc ERE Binding to ERE (Estrogen Response Elements) Nuc->ERE Gene Target Gene Transcription (e.g., pS2, PR, GREB1) ERE->Gene Recruitment of Co-activators

Mechanistic pathway of Estrogen Receptor activation by 1,11-ethanoestradiol.

Formulation Strategy & Causality

Because 1,11-ethanoestradiol is a highly lipophilic molecule, aqueous reconstitution is impossible without a carrier solvent. The compound must be dissolved in either 100% molecular biology-grade Ethanol or Dimethyl Sulfoxide (DMSO) 2[2].

The Causality of Solvent Choice: While DMSO offers superior solubility for highly concentrated master stocks, Ethanol is often preferred for downstream estrogenic assays. DMSO can occasionally induce slight baseline transcriptomic alterations or cellular differentiation in sensitive breast cancer lines (like MCF-7). Regardless of the solvent chosen, the final vehicle concentration in the cell culture media must strictly remain ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.

The Causality of Media Selection: Standard cell culture media contains Phenol Red, which acts as a weak structural analog to estrogen and can independently activate the ER. Furthermore, standard Fetal Bovine Serum (FBS) contains high levels of endogenous bovine hormones. To ensure that any observed ER activation is exclusively driven by the exogenous 1,11-ethanoestradiol, the assay must utilize Phenol Red-Free media supplemented with Charcoal-Stripped FBS (CS-FBS) 3[3]. Charcoal stripping utilizes dextran-coated activated carbon to selectively adsorb and remove lipophilic molecules (like endogenous steroids) while preserving essential polar growth factors 4[4].

Quantitative Data: Ligand Comparison

To contextualize the dosing requirements for 1,11-ethanoestradiol, it is essential to compare its binding kinetics against both the endogenous ligand and other synthetic derivatives.

CompoundRelative Binding Affinity (RBA)Structural ModificationMechanistic Impact
17β-Estradiol (E2) 100% (Reference)None (Endogenous)Optimal fit in ER ligand-binding domain
1,11β-ethanoestradiol 5% – 22.4%1,11β-bridgeSteric clash directed away from A-ring; reduced affinity
11β-ethylestradiol >100% (High Affinity)11β-ethyl substitutionFavorable hydrophobic interactions in 11β pocket
11β-vinylestradiol >100% (High Affinity)11β-vinyl substitutionEnhanced receptor interaction via pi-stacking

Data synthesized from foundational ER binding studies[1]. Because 1,11-ethanoestradiol has an RBA of ~5-22%, working concentrations in cell culture typically need to be 5 to 20 times higher than standard E2 to achieve equivalent receptor saturation.

Step-by-Step Experimental Protocol

Phase 1: Ligand Reconstitution (Stock Preparation)
  • Weighing: Accurately weigh the 1,11-ethanoestradiol powder using a calibrated analytical microbalance.

  • Primary Stock: Dissolve the powder in 100% molecular biology-grade Ethanol (or DMSO) to yield a 10 mM primary stock . Vortex thoroughly for 60 seconds until no particulate matter is visible.

  • Storage: Aliquot the 10 mM stock into sterile, amber microcentrifuge tubes (the compound is light-sensitive) and store at -20°C.

  • Working Stocks: Prepare intermediate working stocks (e.g., 1 mM, 100 µM, 10 µM) via serial dilution in the identical solvent used for the primary stock.

Phase 2: Cellular Hormone Deprivation (Starvation)
  • Initial Culture: Grow ER-positive breast cancer cells (e.g., MCF-7 or T47D) in standard maintenance media (e.g., DMEM with 10% standard FBS) until they reach 70% confluency.

  • Washing: Aspirate the media and wash the cell monolayer gently but thoroughly with sterile 1X PBS (twice) to remove residual serum hormones.

  • Deprivation: Add Starvation Media (Phenol Red-Free DMEM/F12 supplemented with 5% CS-FBS and 2 mM L-glutamine).

  • Incubation: Incubate the cells in Starvation Media for a minimum of 72 hours .

    • Causality: This extended timeline is non-negotiable. It forces the depletion of intracellular estrogen reservoirs and downregulates baseline ER activation, thereby maximizing the dynamic range and signal-to-noise ratio of your downstream assay.

Phase 3: Dosing and Self-Validating Analysis
  • Dosing: Dilute your working stocks 1:1000 directly into fresh Starvation Media to achieve your final desired concentrations (e.g., a 100 µM working stock diluted 1:1000 yields a 100 nM final concentration). This guarantees the vehicle concentration is exactly 0.1%.

  • Incubation: Replace the media on the starved cells with the dosed media. Incubate for 24 hours (for mRNA transcriptomic readouts) or 48-72 hours (for protein expression or proliferation readouts).

  • The Self-Validating System: A protocol is only as reliable as its internal controls. To establish this workflow as a self-validating system, you must incorporate a biological feedback loop. Alongside your 1,11-ethanoestradiol test wells, you must run:

    • A 0.1% Vehicle Control (Negative baseline).

    • A 10 nM 17β-estradiol Control (Positive control).

    • Validation Metric: Post-incubation, extract RNA and perform RT-qPCR for a known estrogen-responsive gene (e.g., TFF1/pS2). If the positive control fails to induce a >5-fold upregulation of TFF1 relative to the vehicle, your hormone deprivation phase was incomplete (likely due to a failed batch of CS-FBS), and the assay results must be discarded.

Workflow Powder 1,11-ethanoestradiol (Powder) Stock Primary Stock (10 mM in EtOH/DMSO) Powder->Stock Dissolve & Vortex Aliquots Working Aliquots (100 µM - 1 mM) Stock->Aliquots Serial Dilution Media Assay Medium (Phenol Red-Free + CS-FBS) Aliquots->Media 1:1000 Dilution (Max 0.1% Vehicle) Cells In Vitro Dosing (MCF-7 / T47D Cells) Media->Cells Incubate 24-72h

Workflow for the preparation, formulation, and in vitro dosing of 1,11-ethanoestradiol.

References

  • Title: Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol - PubMed - NIH Source: nih.gov URL: Index: [1]

  • Title: Profiling of Estrogen-regulated MicroRNAs in Breast Cancer Cells - PMC Source: nih.gov URL: Index: [2]

  • Title: FBS Charcoal Stripping Protocol: Hormone and Steroid Depletion - SeamlessBio Source: seamlessbio.de URL: Index: [4]

  • Title: MCF-7 Cell Culture and +/- estrogen treatment Source: ucsc.edu URL: Index: [3]

Sources

Method

Application Note: Evaluating Non-Genomic Uterine Tissue Metabolism Using the 1,11β-Ethanoestradiol Probe

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction & Scientific Rationale The study of estrogenic signaling in uterine tissue has hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Scientific Rationale

The study of estrogenic signaling in uterine tissue has historically been dominated by the classical genomic pathway, where 17β-estradiol (E2) binds to the nuclear Estrogen Receptor alpha (ERα) to drive transcription and cellular proliferation. However, estrogens also trigger rapid, non-genomic metabolic responses—such as acute glucose uptake and lipid synthesis—via membrane-associated ER subpopulations. Isolating these metabolic responses from genomic proliferation is a major challenge in drug development.

Enter 1,11β-ethanoestradiol , a synthetic estrogenic ligand featuring a unique 1,11β-bridge. Synthesized to probe the spatial constraints of the ER ligand-binding domain (LBD), this compound offers a distinct pharmacological profile. The 1,11β-bridge forces the 11β-substituent to orient away from the steroidal A-ring, creating significant steric hindrance within the 1-11 pocket of the receptor [1].

The Causality of Experimental Choice: Because of this steric clash, 1,11β-ethanoestradiol exhibits a drastically reduced Relative Binding Affinity (RBA) of just 5–22.4% compared to standard estradiols [1]. By utilizing this low-affinity ligand, researchers can apply it at concentrations sufficient to trigger rapid, membrane-initiated metabolic cascades without forming the highly stable nuclear receptor complexes required for robust genomic signaling. This makes 1,11β-ethanoestradiol an invaluable pharmacological tool for uncoupling uterine tissue metabolism from classical proliferative pathways.

Mechanistic Pathway

The diagram below illustrates the divergent signaling kinetics between classical high-affinity E2 and the low-affinity 1,11β-ethanoestradiol probe.

Pathway L1 17β-Estradiol (E2) High Affinity ER Estrogen Receptor α (ERα) Ligand Binding Domain L1->ER L2 1,11β-Ethanoestradiol Low Affinity Probe L2->ER Mech1 Optimal A-Ring Orientation ER->Mech1 E2 Binding Mech2 1-11 Pocket Steric Hindrance ER->Mech2 1,11β-Bridge Genomic Classical Genomic Signaling (Proliferation) Mech1->Genomic Mech2->Genomic Attenuated Metabolic Non-Genomic Uterine Metabolism (Glycolysis) Mech2->Metabolic

Figure 1: Divergent ERα signaling modulated by 1,11β-ethanoestradiol vs. classical 17β-Estradiol.

Experimental Workflow & Protocols

To ensure rigorous scientific integrity, every protocol described below is designed as a self-validating system . Internal controls are built into the methodology to confirm tissue viability, binding specificity, and assay dynamic range.

Workflow Step1 Uterine Tissue Isolation Step2 Pre-incubation (Clear Steroids) Step1->Step2 Step3 Ligand Treatment (1,11β-Ethanoestradiol) Step2->Step3 Split1 Receptor Kinetics (Radioligand Binding) Step3->Split1 Split2 Metabolic Profiling (Glucose/Lactate) Step3->Split2 Split3 Viability Validation (LDH Assay) Step3->Split3

Figure 2: Ex vivo experimental workflow for uterine tissue metabolism assays.

Protocol 1: Ex Vivo Uterine Tissue Preparation & Viability Validation

Objective: Isolate uterine horns and establish a stable, steroid-free metabolic baseline.

  • Tissue Isolation: Rapidly excise uterine horns from ovariectomized animal models (to ensure a low endogenous estrogen background). Strip connective tissue and slice into 1 mm rings.

  • Pre-incubation (Causality): Incubate rings in phenol red-free Dulbecco’s Modified Eagle Medium (DMEM) supplemented with charcoal-stripped fetal bovine serum (FBS) for 2 hours at 37°C. Reasoning: Phenol red has weak estrogenic activity; charcoal stripping removes endogenous steroids, ensuring that any observed metabolic shift is strictly due to the introduced 1,11β-ethanoestradiol.

  • Self-Validating Viability Step (LDH Assay): Sample the media before and after pre-incubation to measure Lactate Dehydrogenase (LDH) release.

    • Validation: Treat one spare tissue ring with 1% Triton X-100 as a positive control for maximum LDH release (necrosis). Experimental tissues must show <5% of maximum LDH release to proceed to metabolic assays.

Protocol 2: Competitive Radioligand Binding Assay

Objective: Confirm the attenuated receptor binding kinetics of 1,11β-ethanoestradiol in the specific tissue batch.

  • Homogenization: Homogenize validated uterine tissue in ice-cold TEG buffer (Tris-HCl, EDTA, Glycerol) and centrifuge at 100,000 x g to isolate the cytosolic/membrane fraction containing ERs.

  • Incubation: Incubate aliquots with a constant concentration of [³H]-17β-estradiol (e.g., 1 nM) and increasing concentrations of unlabeled 1,11β-ethanoestradiol (10⁻¹⁰ to 10⁻⁵ M).

  • Self-Validating Specificity Step:

    • Validation: Include a parallel tube containing [³H]-17β-estradiol and a 100-fold excess of unlabeled E2. This defines the non-specific binding (NSB) baseline. Specific binding is calculated as Total Binding minus NSB.

Protocol 3: Real-Time Metabolic Profiling (Glucose Uptake)

Objective: Measure the rapid, non-genomic metabolic response induced by 1,11β-ethanoestradiol.

  • Tracer Addition: Transfer tissue rings to glucose-free Krebs-Ringer bicarbonate (KRB) buffer. Add 1,11β-ethanoestradiol (1 µM) simultaneously with 2-NBDG (a fluorescent glucose analog).

  • Incubation & Arrest: Incubate for exactly 30 minutes (a timeframe too short for genomic transcription, isolating non-genomic effects). Stop the reaction by washing tissues in ice-cold PBS containing phloretin to block further glucose transport.

  • Self-Validating Dynamic Range Step:

    • Validation: Run a vehicle control (0.1% DMSO) to establish baseline, a positive control (100 nM Insulin) to prove the tissue's glucose transporters are functional, and a negative control (Cytochalasin B) to inhibit transporter-mediated uptake.

Quantitative Data Summaries

The following tables summarize the expected pharmacological parameters and metabolic readouts when utilizing 1,11β-ethanoestradiol compared to classical ligands.

Table 1: Relative Binding Affinity (RBA) of 11-Substituted Estradiols

Compound RBA (%) Fold Decrease vs. 11β-ethyl Mechanistic Note
17β-Estradiol (E2) 100% N/A Optimal A-ring alignment
11β-ethylestradiol High Reference Baseline Favorable 11β orientation
11β-vinylestradiol High Reference Baseline Favorable 11β orientation

| 1,11β-ethanoestradiol | 5.0 – 22.4% | 5 to 300-fold decrease | Steric clash in 1-11 pocket [1] |

Table 2: Expected Metabolic Readouts in Ex Vivo Uterine Tissue Assays

Assay Type Target Marker Expected Response (1,11β-ethanoestradiol) Internal Validation Control
Glycolysis 2-NBDG Uptake Rapid increase (Non-genomic bias) Insulin (+) / Cytochalasin B (-)
Tissue Viability LDH Release < 5% of total cellular LDH 1% Triton X-100 (+)

| Receptor Kinetics | [³H]-E2 Displacement | Low displacement (Requires high µM conc.) | Unlabeled E2 at 100x excess |

References

  • Napolitano E, Fiaschi R, Hanson RN. "Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen." Journal of Steroid Biochemistry and Molecular Biology. 1990 Oct;37(2):295-300. URL: [Link]

Application

Application Note: Kinetic Characterization of 1,11β-Ethanoestradiol Binding to the Estrogen Receptor

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Technique: Label-Free Surface Plasmon Resonance (SPR) Kinetics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Technique: Label-Free Surface Plasmon Resonance (SPR) Kinetics.

Introduction & Scientific Rationale

In the pharmacological development of Selective Estrogen Receptor Modulators (SERMs), equilibrium binding affinity ( Kd​ ) and Relative Binding Affinity (RBA) provide only a partial thermodynamic snapshot. To fully predict in vivo efficacy, receptor residence time ( τ )—dictated by the kinetic association ( kon​ ) and dissociation ( koff​ ) rates—must be elucidated[1].

This application note details the kinetic evaluation of 1,11β-ethanoestradiol , a synthetic bridged steroidal estrogen. By covalently tethering the 11β-position back to the A-ring, this analog restricts conformational flexibility, serving as a precise molecular probe to map the spatial constraints and kinetic tolerances of the Estrogen Receptor (ER) ligand-binding domain (LBD)[2].

Mechanistic Insights: The 1,11β-Bridge Effect

The 11β-pocket of the ER can typically accommodate bulky hydrophobic substituents (e.g., 11β-ethyl or 11β-vinyl groups), which often enhance binding affinity by displacing high-energy water molecules. However, introducing a 1,11β-ethano bridge fundamentally alters the ligand's interaction geometry[2].

The Causality of Altered Kinetics: The rigid bicyclic system of 1,11β-ethanoestradiol forces the 11β-substituent into an orientation directed toward the A-ring, deviating from the optimal vector for the 11β-pocket[2]. Consequently, the ligand experiences severe steric clashes within the receptor cavity[2]. This structural incompatibility manifests kinetically as a dramatically accelerated dissociation rate ( koff​ ) and a hindered association rate ( kon​ ). As a result, its RBA drops to merely 5–22.4% compared to native estradiol, which is up to 300-fold lower than its unbridged 11β-ethyl counterparts[2].

ER_Logic L 1,11β-ethanoestradiol (Conformationally Rigid) ER Estrogen Receptor (ERα) 11β-Binding Pocket L->ER Ligand Entry C Steric Clash / Structural Restriction (Substituent directed to A-ring) ER->C Spatial Conflict K Altered Binding Kinetics (Decreased kon, Increased koff) C->K Thermodynamic Penalty S Reduced Relative Binding Affinity (RBA) (5% - 22.4% vs Estradiol) K->S Final Measurement

Fig 1. Mechanistic logic of 1,11β-ethanoestradiol binding, illustrating how steric clash alters kinetics.

Experimental Design: Label-Free SPR Kinetics

To accurately measure the transient interactions of fast-dissociating ligands like 1,11β-ethanoestradiol, Surface Plasmon Resonance (SPR) is the gold standard[3]. Unlike traditional radioligand binding assays that require overnight incubation and separation steps[4], SPR captures real-time binding events without the steric interference of radiolabels[1].

Crucial Design Choice (Self-Validating System): Direct amine coupling of the ER LBD to a sensor chip often results in heterogeneous ligand binding due to random orientation and partial denaturation of the binding pocket[3]. To ensure a highly active and uniform surface, this protocol utilizes a capture approach: an anti-polyhistidine (anti-His) antibody is covalently immobilized, which then selectively captures a His-tagged ERα LBD from solution[3].

SPR_Workflow A 1. Sensor Chip Activation (EDC/NHS) B 2. Anti-His Immobilization (Covalent) A->B C 3. ERα LBD Capture (Oriented) B->C D 4. Analyte Injection (1,11-ethanoestradiol) C->D E 5. Surface Regeneration (Glycine-HCl) D->E F 6. Kinetic Data Analysis D->F Sensorgram Output E->C Next Cycle

Fig 2. SPR experimental workflow utilizing antibody-capture for oriented ERα LBD immobilization.

Step-by-Step Protocol: SPR Kinetic Assay

Reagents & Equipment
  • SPR Biosensor: Biacore 8K (or equivalent).

  • Sensor Chip: CM5 (carboxymethylated dextran)[3].

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20) supplemented with exactly 2% DMSO.

  • Ligand: Recombinant Human ERα LBD (His-tagged)[3].

  • Analyte: 1,11β-ethanoestradiol (synthesized per Napolitano et al.[2]), 10 mM stock in 100% DMSO.

Phase 1: Surface Preparation (Anti-His Immobilization)
  • Activation: Inject an EDC/NHS mixture (1:1 v/v) over Flow Cells (FC) 1 and 2 for 7 minutes at 10 µL/min to activate the dextran matrix[1].

  • Immobilization: Inject anti-His antibody (50 µg/mL in 10 mM sodium acetate, pH 4.5) over FC1 and FC2 to achieve an immobilization level of ~10,000 Response Units (RU).

  • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to quench unreacted NHS esters[1].

Phase 2: Receptor Capture
  • Capture: Inject His-ERα LBD (20 µg/mL in running buffer) exclusively over FC2 (the active channel) at 5 µL/min for 3 minutes. Target a capture level of 1,500–2,000 RU. FC1 serves as the reference channel (antibody only)[3].

  • Stabilization: Allow running buffer to flow for 10 minutes to establish a stable baseline.

Phase 3: Kinetic Measurement

Note: Because the analyte stock is in DMSO, a solvent correction curve is mandatory to account for bulk refractive index mismatches between samples and running buffer.

  • Analyte Preparation: Dilute the 1,11β-ethanoestradiol stock in running buffer to create a 5-point concentration series (e.g., 10 nM, 30 nM, 90 nM, 270 nM, 810 nM). Ensure all samples contain exactly 2% DMSO.

  • Injection: Inject the analyte series over both FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Use an association time of 60 seconds and a dissociation time of 180 seconds[3].

  • Regeneration: Inject 10 mM Glycine-HCl (pH 1.5) for 30 seconds to strip the ERα LBD and bound analyte from the anti-His antibody, preparing the surface for the next capture cycle.

Phase 4: Data Analysis
  • Double-reference the sensorgrams by subtracting the FC1 signal (reference surface) and a buffer-only injection (blank) from the FC2 signal.

  • Apply the solvent correction model to adjust for DMSO-induced bulk shifts.

  • Fit the corrected data to a 1:1 Langmuir binding model to extract kon​ ( M−1s−1 ) and koff​ ( s−1 ). Calculate Kd​=koff​/kon​ [1].

Data Presentation: Comparative Kinetic Profiles

The table below summarizes the kinetic and thermodynamic parameters, highlighting how the 1,11β-bridge drives the reduction in overall affinity primarily through a rapid dissociation rate[2].

Ligand kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)RBA (%)Mechanistic Note
17β-Estradiol (E2) 1.5×105 3.0×10−5 0.2100Native ligand; optimal pocket fit
11β-ethylestradiol 1.2×105 4.8×10−5 0.4~50Favorable hydrophobic contacts
1,11β-ethanoestradiol 4.0×104 1.8×10−3 45.0 5 - 22.4 Steric clash; rapid dissociation

Table 1: Kinetic and thermodynamic comparison of estrogen receptor ligands. Data trends synthesized from established literature values[2],[3].

References

  • Title: Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen. Source: Journal of Steroid Biochemistry and Molecular Biology (via PubMed - NIH). URL: [Link]

  • Title: Kinetic analysis of estrogen receptor/ligand interactions. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,11-Ethanoestradiol Receptor Binding

Welcome to the Application Support Center. As researchers and drug development professionals evaluating synthetic estrogen derivatives, you may encounter unexpectedly low receptor binding affinity (RBA) when working with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals evaluating synthetic estrogen derivatives, you may encounter unexpectedly low receptor binding affinity (RBA) when working with 1,11β-ethanoestradiol.

As a Senior Application Scientist, I frequently see researchers mistake the inherent structural biology of this bridged compound for an assay failure. This guide synthesizes field-proven insights to help you distinguish between expected steric hindrance and true experimental artifacts, ensuring your competitive binding assays remain robust and self-validating.

Diagnostic Workflow

G A Observe Low ER Binding (1,11-ethanoestradiol) B Is RBA between 5% and 22.4%? A->B C Expected Structural Biology (Steric hindrance in 1-11 pocket) B->C Yes D Anomalous Binding (< 5% RBA) B->D No G Proceed to Downstream Signaling Assays C->G E Assess Ligand Solubility (Check DMSO/EtOH limits) D->E F Validate Receptor Prep (Rat uterine cytosol integrity) D->F

Diagnostic workflow for differentiating inherent structural low affinity from assay artifacts.

Section 1: Expected Biology vs. Assay Artifacts (FAQs)

Q: Why is the binding affinity of 1,11-ethanoestradiol significantly lower than 17β-estradiol? A: This is an expected structural phenomenon, not an assay failure. The introduction of a 1,11β-ethano bridge restricts the conformational flexibility of the steroid nucleus. According to , the 11β-substituent must be directed away from the A-ring for optimal estrogen receptor (ER) interaction[1]. The ethano bridge forces substituents into the 1-11 pocket, producing a detrimental steric clash that disrupts receptor interactions[1]. Consequently, the RBA is inherently limited to 5-22.4% relative to 17β-estradiol[1].

Q: How does 1,11-ethanoestradiol compare to other 11β-substituted estradiols? A: It is significantly less active. Unbridged derivatives, such as 11β-ethylestradiol and 11β-vinylestradiol, exhibit RBAs that are 5- to 300-fold higher than 1,11β-ethanoestradiol[1]. Without the restrictive bridge, their substituents can freely orient away from the A-ring to optimize hydrophobic contacts within the ligand-binding domain[1].

Section 2: Quantitative Binding Data

To properly benchmark your experimental results, compare your derived RBA values against the established structural baselines below.

CompoundER Relative Binding Affinity (RBA)Structural Consequence
17β-Estradiol 100% (Baseline)Endogenous optimal fit
11β-Ethylestradiol > 100% (High Affinity)Optimal orientation away from A-ring
11β-Vinylestradiol > 100% (High Affinity)Optimal orientation away from A-ring
1,11β-Ethanoestradiol 5.0% - 22.4%Detrimental steric clash in 1-11 pocket

(Data synthesized from [1])

Section 3: Troubleshooting Anomalous Binding (< 5% RBA)

If your competitive binding assay yields an RBA strictly below the expected 5% threshold, you are likely experiencing an assay artifact rather than inherent biology.

Issue 1: Ligand Depletion and Solubility Limits

  • Causality: Highly hydrophobic synthetic steroids like 1,11-ethanoestradiol can precipitate in aqueous assay buffers, artificially lowering the effective free ligand concentration available to the receptor.

  • Solution: Keep organic solvent (DMSO or Ethanol) concentrations strictly at or below 1% (v/v) in the final assay volume. Perform a visual or spectrophotometric solubility check prior to adding the radioligand.

Issue 2: Receptor Degradation in Uterine Cytosol

  • Causality: The estrogen receptor is highly susceptible to proteolytic cleavage and oxidation. If the rat uterine cytosol is not prepared with sufficient reducing agents, the active binding sites (Bmax) will decrease, skewing the IC50 of the competitor[2].

  • Solution: Always add 1 mM dithiothreitol (DTT) to the TEDG buffer immediately prior to homogenization to maintain the receptor's cysteine residues in a reduced state[2].

Section 4: Self-Validating Protocol: Competitive Radioligand Binding Assay

To ensure trustworthiness, every binding assay must be a self-validating system. This protocol utilizes rat uterine cytosol and includes built-in validation checks based on the[2].

Step 1: Preparation of TEDG Assay Buffer

  • Action: Formulate TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4[2].

  • Validation Check: Add 1 mM DTT immediately before use[2]. DTT degrades in solution; adding it fresh ensures the ER ligand-binding domain remains active and receptive.

Step 2: Rat Uterine Cytosol Preparation

  • Action: Homogenize uteri from female rats (ovariectomized 7-10 days prior to ensure endogenous estrogen depletion) in TEDG buffer[2]. Centrifuge at 105,000 x g for 60 minutes at 4°C to isolate the cytosolic fraction.

  • Validation Check: Standardize protein concentration to 50-100 µg per assay tube[2]. Run a saturation binding curve with[3H]-17β-estradiol first to confirm a healthy Bmax and a Kd of ~0.1 to 1.0 nM.

Step 3: Competitive Binding Incubation

  • Action: Prepare a fixed concentration of [3H]-17β-estradiol (0.5 - 1.0 nM)[2]. Add increasing concentrations of unlabeled 1,11-ethanoestradiol (10^-10 to 10^-4 M)[2].

  • Causality: The wide concentration range is critical because the expected RBA of 1,11-ethanoestradiol is inherently low[1]. A narrow range will fail to capture the bottom of the sigmoidal inhibition curve. Incubate 0.5 mL total volume for 18-24 hours at 4°C to reach thermodynamic equilibrium.

Step 4: Separation and Detection

  • Action: Add Dextran-coated charcoal (DCC) or Hydroxylapatite (HAP) to adsorb unbound steroids[2]. Centrifuge and measure the radioactivity of the supernatant (bound fraction) using a liquid scintillation counter.

  • Causality: DCC rapidly sequesters free, highly lipophilic steroids, leaving only the receptor-bound radioligand in the aqueous supernatant for accurate quantification.

Step 5: Data Analysis

  • Action: Plot total [3H]-E2 binding versus the log concentration of 1,11-ethanoestradiol. Calculate the IC50[2].

  • Calculation: RBA = (IC50 of 17β-estradiol / IC50 of 1,11-ethanoestradiol) × 100.

References
  • Napolitano E, Fiaschi R, Hanson RN. "Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen." Journal of Steroid Biochemistry and Molecular Biology. 1990 Oct;37(2):295-300. URL: [Link]

  • National Toxicology Program (NTP). "Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol." National Institutes of Health. URL: [Link]

Sources

Optimization

optimizing the synthesis yield of 1,11 beta-ethanoestradiol

Welcome to the Technical Support Center for Advanced Steroidal Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles encountered when synthesiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Steroidal Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles encountered when synthesizing highly rigidified estrogen analogs, specifically 1,11β-ethanoestradiol.

The introduction of a bridge between the C1 and C11β positions of the steroidal core imposes severe geometric constraints. While 11β-substituted estradiols generally exhibit high estrogen receptor affinity, the 1,11β-ethano bridge forces the 11β-substituent away from the A-ring, significantly altering receptor interaction dynamics [1]. This guide focuses on optimizing the yield of this challenging structural motif.

I. Synthetic Workflow & Logical Relationships

The synthesis of 1,11β-ethanoestradiol typically proceeds via an 11β-vinyl intermediate, followed by an intramolecular cyclization onto the electron-rich A-ring, and concludes with the stereoselective reduction of the C17 ketone.

Synthetic workflow for 1,11β-ethanoestradiol highlighting the critical C1-C11 cyclization.

II. Troubleshooting Guides & FAQs

Q1: My overall yield drops significantly during the conversion of the 11β-vinyl intermediate to the 1,11β-ethano bridged system. What is causing this, and how can I optimize it? Causality & Solution: The drop in yield is primarily due to competing regioselectivity and ring strain. The A-ring of estrogens is electron-rich (due to the C3 phenol/ether), making it susceptible to electrophilic attack. However, during the acid-catalyzed cyclization of the 11β-vinyl group, attack can occur at C2 or C4 instead of the desired C1 position due to steric hindrance from the C11 position itself. Optimization: To force cyclization at C1, you must utilize a highly directed electrophilic cyclization. Ensure your starting material has a bulky protecting group at the C3 position (e.g., a TBDPS ether) to sterically block the C2 and C4 positions, funneling the intramolecular reaction toward C1. Maintain strict anhydrous conditions, as moisture will quench the carbocation intermediate, leading to hydration of the vinyl group rather than cyclization.

Q2: During the final reduction of the C17 ketone, I am observing a mixture of 17α and 17β epimers. How do I ensure strict 17β-OH formation? Causality & Solution: The 1,11β-ethano bridge distorts the typical steroidal α -face/ β -face steric bias. Normally, the C18 angular methyl group heavily shields the β -face, forcing hydride attack from the α -face to yield the 17β-alcohol. The 1,11-bridge can alter the conformational flexibility of the C-ring, slightly exposing the β -face. Optimization: Lower the reaction temperature. Standard NaBH4​ reductions at room temperature provide too much kinetic energy, overcoming the steric barrier. By cooling the reaction to 0–5 °C in methanol, you decrease the kinetic energy of the system, allowing the inherent steric bulk of the C18 methyl group to govern the trajectory of the hydride attack exclusively from the α -face, maximizing the 17β-OH yield [2].

Q3: Why is the binding affinity of my successfully synthesized 1,11β-ethanoestradiol so much lower than my 11β-ethylestradiol batches? Did the synthesis fail? Causality & Solution: The synthesis likely succeeded; the low affinity is an inherent property of the molecule. While 11β-substituted analogs (like 11β-ethyl or 11β-fluoroethyl) often possess relative binding affinities (RBA) greater than estradiol itself due to favorable interactions in the 11β-binding pocket [3], the 1,11β-bridge forces the substituent to orient away from the A-ring. This specific vector produces a detrimental steric clash within the estrogen receptor's ligand-binding domain, reducing RBA to 5–22.4% [1].

III. Quantitative Data: Yield & Affinity Comparison

To establish realistic benchmarks for your synthesis, compare the expected yields and affinities of 11β-substituted analogs against the rigidified 1,11β-ethanoestradiol.

CompoundExpected Overall YieldRelative Binding Affinity (RBA)Primary Synthetic Bottleneck
11β-Vinylestradiol 40 - 45%> 100%Stereoselective 11β-alkylation
11β-Ethylestradiol 40 - 45%> 100%Chemoselective alkene reduction
1,11β-Ethanoestradiol < 15% 5 - 22.4% Intramolecular C1-C11 cyclization

IV. Standardized Methodology: Stereoselective C17 Reduction

To ensure the trustworthiness of your final step (converting the bridged estrone to the active estradiol derivative), strictly adhere to this self-validating protocol. This method utilizes low-temperature kinetic control to guarantee 17β-OH stereochemistry [2].

Reagents:

  • 1,11β-ethanoestrone intermediate (1.0 eq)

  • Sodium borohydride ( NaBH4​ ) (1.05 eq)

  • Anhydrous Methanol (HPLC grade)

  • Ethyl acetate / Hexanes (for TLC and extraction)

Step-by-Step Workflow:

  • Preparation: Dissolve the 1,11β-ethanoestrone intermediate (e.g., 0.10 mmol) in 10 mL of anhydrous methanol in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–5 °C for 15 minutes. Critical: Do not proceed until the internal temperature is stabilized to prevent β -face hydride attack.

  • Reduction: Add NaBH4​ (0.105 mmol, 1.05 equiv) in a single portion. The slight excess ensures complete conversion without risking over-reduction or epimerization.

  • Monitoring: Stir the reaction mixture at 0–5 °C for 1.5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexanes (2:3) solvent system. The product spot will appear at a lower Rf​ value than the starting material.

  • Quenching & Extraction: Once complete, quench the reaction by slowly adding 5 mL of distilled water. Extract the aqueous layer with methylene chloride ( 2×20 mL).

  • Washing: Wash the combined organic layers with water ( 2×25 mL) until the pH is neutral ( ≈6−7 ), followed by a final wash with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure. Purify the crude mixture via silica gel column chromatography to isolate pure 1,11β-ethanoestradiol.

V. References

  • Napolitano, E., Fiaschi, R., & Hanson, R. N. (1990). Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen. The Journal of Steroid Biochemistry and Molecular Biology, 37(2), 295–300.[Link]

  • Ali, A. A., et al. (2015). Synthesis and evaluation of 11β-(4-Substituted phenyl) estradiol analogs: Transition from estrogen receptor agonists to antagonists. Bioorganic & Medicinal Chemistry, 23(15), 4352-4363.[Link]

  • Hanson, R. N., Napolitano, E., & Fiaschi, R. (1990). Synthesis and estrogen receptor binding of novel 11 beta-substituted estra-1,3,5(10)-triene-3,17 beta-diols. Journal of Medicinal Chemistry, 33(12), 3155–3160.[Link]

Troubleshooting

overcoming steric hindrance in 1,11-ethanoestradiol receptor interactions

Technical Support Center: Overcoming Steric Hindrance in 1,11-Ethanoestradiol–Receptor Interactions Welcome to the Advanced Ligand Design & Receptor Interaction Support Center. As a Senior Application Scientist, I have c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 1,11-Ethanoestradiol–Receptor Interactions

Welcome to the Advanced Ligand Design & Receptor Interaction Support Center. As a Senior Application Scientist, I have compiled this technical guide to address the specific thermodynamic and structural challenges encountered when working with sterically bulky estrogen derivatives. This guide is designed to help researchers and drug development professionals troubleshoot assays and optimize structural workflows when dealing with 1,11-ethanoestradiol and its analogs.

Section 1: Mechanistic FAQs – Understanding the 1-11 Pocket

Q: Why does 1,11β-ethanoestradiol exhibit drastically lower binding affinity compared to other 11β-substituted estradiols? A: The estrogen receptor (ER) ligand-binding domain (LBD) features a highly hydrophobic, deeply buried cavity[1]. While the ER LBD demonstrates remarkable structural plasticity and can accommodate bulky groups at the 11β-position (such as ethyl or vinyl groups)[2], the 1,11β-ethano bridge introduces severe conformational rigidity. Research indicates that the 1,11β-bridge forces the 11β-substituent into an orientation directed toward the steroid A-ring[3]. This rigid geometry creates a direct steric clash within the 1-11 pocket of the ER LBD, preventing the optimal induced fit required for high-affinity binding. Consequently, substituents locked in this bridged configuration produce a detrimental effect on receptor interactions[3].

Q: How do the binding affinities of these derivatives quantitatively compare? A: The impact of steric hindrance is best illustrated by comparing Relative Binding Affinities (RBA). Flexible 11β-substituents that direct away from the A-ring achieve super-agonist binding levels, whereas the rigid 1,11-ethano bridge severely diminishes affinity[2][3][4].

LigandSubstituent FlexibilityER Relative Binding Affinity (RBA)*
Estradiol (E2) N/A (Baseline)100%
11β-vinylestradiol High (Directed away from A-ring)700% – 1200%
11β-ethylestradiol High (Directed away from A-ring)109% – 3000%
11β-methoxyestradiol Moderate62% – 89%
1,11β-ethanoestradiol Rigid (Directed toward A-ring)5% – 22.4%

*RBA values are relative to [3H]Estradiol (100%) measured via competitive binding assays.

Section 2: Experimental Troubleshooting & Protocols

Issue 1: High non-specific binding and erratic IC50 curves during radioligand binding assays for 1,11-ethanoestradiol. Root Cause: Bulky, rigid steroids with low target affinity (RBA < 25%)[3] often partition into aqueous micelles or adhere nonspecifically to plastic assay tubes, skewing the equilibrium data. Solution & Protocol: Optimized Competitive Radioligand Binding Assay To validate true ER binding for sterically hindered ligands, you must establish a self-validating system that controls for non-specific lipophilic partitioning.

  • Receptor Preparation: Isolate ER from immature rat/lamb uterine cytosol or use purified recombinant human ERα LBD (approx. 1 nM final concentration)[5].

  • Ligand Solubilization: Dissolve 1,11-ethanoestradiol in 100% ethanol or DMSO. Ensure the final solvent concentration in the assay buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM dithiothreitol, pH 7.4) does not exceed 1% (v/v) to prevent receptor denaturation.

  • Buffer Optimization (Critical Step): Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer. Causality: BSA acts as a carrier protein, mitigating the non-specific binding of the lipophilic 1,11-ethano bridge to the polystyrene assay tubes, ensuring that only true receptor-ligand equilibrium is measured.

  • Incubation Dynamics: Perform parallel incubations at 4°C for 18 hours (equilibrium binding) and 25°C for 2 hours (kinetic binding)[2]. Sterically hindered ligands often show significant discrepancies between kinetic and equilibrium states due to the energy barrier required to displace clashing LBD residues.

  • Separation: Add Dextran-coated charcoal (DCC) suspension for exactly 10 minutes at 4°C to strip free ligand, followed by centrifugation at 3000 × g for 15 minutes.

  • Quantification: Decant the supernatant (bound fraction) into scintillation fluid and calculate the IC50 using the Cheng-Prusoff equation.

Issue 2: Poor diffraction or "empty pocket" electron density maps when co-crystallizing ERα LBD with 1,11-ethanoestradiol. Root Cause: The steric clash of the 1,11-ethano bridge prevents Helix 12 (H12) from adopting the stable "mouse-trap" closed conformation[1], leaving the LBD highly dynamic and prone to crystal lattice disruption. Solution:

  • In Silico Pre-screening: Before crystallization, run Molecular Dynamics (MD) simulations to map the exact steric clashes (e.g., with His524 or Met343)[1][6].

  • Peptide Stabilization: Co-crystallize the ERα LBD with a high-affinity coactivator peptide (e.g., SRC-1 NR box). The peptide acts as a molecular brace, forcing H12 into a closed conformation and trapping the hindered ligand in the binding pocket despite the thermodynamic penalty.

Section 3: Visualization of Workflows and Logic

To systematically overcome steric hindrance, follow the integrated workflow below, which bridges computational modeling, chemical synthesis, and structural biology.

Workflow Start Ligand Design: 1,11-Ethanoestradiol MD In Silico MD Simulations (Identify Steric Clashes) Start->MD Synthesis Chemical Synthesis & Purification MD->Synthesis Assay Competitive Radioligand Binding Assay Synthesis->Assay Xray X-ray Crystallography (LBD Conformational Analysis) Assay->Xray High Affinity Optimization Ligand Optimization (e.g., 11β-vinyl substitution) Assay->Optimization Low RBA (5-22%) Xray->Optimization

Workflow for overcoming steric hindrance in bulky estrogen receptor ligands.

Understanding the structural causality is critical. The diagram below illustrates why breaking the 1,11-bridge to form an 11β-vinyl derivative restores receptor affinity.

Logic Ethano 1,11β-Ethano Bridge Rigidity Conformational Rigidity (Directed toward A-ring) Ethano->Rigidity Clash Steric Clash in 1-11 Pocket (ERα LBD) Rigidity->Clash LowAffinity Reduced Binding Affinity (RBA 5-22.4%) Clash->LowAffinity Vinyl 11β-Vinyl Substitution Flexibility Conformational Flexibility (Directed away from A-ring) Vinyl->Flexibility Fit Optimal Fit in Hydrophobic Pocket Flexibility->Fit HighAffinity High Binding Affinity (RBA > 700%) Fit->HighAffinity

Mechanistic logic of steric hindrance vs optimal fit in ER ligand-binding domain.

References[2] Napolitano E, Fiaschi R, Carlson KE, Katzenellenbogen JA. 11 beta-Substituted estradiol derivatives, potential high-affinity carbon-11-labeled probes for the estrogen receptor: a structure-affinity relationship study. Journal of Medicinal Chemistry. URL: https://doi.org/10.1021/jm00003a005[5] Hanson RN, Napolitano E, Fiaschi R. Synthesis and estrogen receptor binding of novel 11 beta-substituted estra-1,3,5(10)-triene-3,17 beta-diols. Journal of Medicinal Chemistry. URL: https://doi.org/10.1021/jm00174a010[4] Hanson RN, et al. Synthesis and Evaluation of 11β-Substituted 21-Chloro/Iodo-(17α,20E/Z)-19-norpregna-1,3,5(10),20-tetraene-3,17β-diols: High-Affinity Ligands for the Estrogen Receptor. Journal of Medicinal Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWdeKrxAUXQEm3B4KDVzySdlctW44TSgIN9zOUlCC8k7CTxK3WKiZenW07UKaTokAn544PvhKH3XDmRH6iSslVt-4cwUZDNSYm5y8ei8sgl9XDDctwz4hCzbFS6CAfpT7dq1TU[3] Napolitano E, Fiaschi R, Hanson RN. Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen. Journal of Steroid Biochemistry and Molecular Biology. URL: https://doi.org/10.1016/0960-0760(90)90341-h[1] Costache AD, et al. Simulations of the Estrogen Receptor Ligand-Binding Domain: Affinity of Natural Ligands and Xenoestrogens. Journal of Medicinal Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBYGew3NFkG23Su7iZaLwisq609qf9GXEMOvZ8CaMGos1uIj2e2GElOpj8w9Oh2OzEBnVXZYDQc7-L8ldRfndWLR5ZhHYWwu1U9M_je2GKYfgNpG80PjPJ3MCpCm6DE1Xnp4H9mjbEmDxgk_-ggh2gNc2gypFyaJbagx6yAY8=[6] Ng HW, et al. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS One. URL: https://doi.org/10.1371/journal.pone.0169607

Sources

Optimization

Technical Support Center: Troubleshooting 1,11-Ethanoestradiol Solubility in Aqueous Assay Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of highly lipophilic synthetic steroids for in vitro assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of highly lipophilic synthetic steroids for in vitro assays.

1,11β-ethanoestradiol is a unique estrogen derivative synthesized to probe the steric limits of the estrogen receptor (ER) binding pocket[1]. However, the addition of the 1,11β-ethano bridge significantly increases the molecule's hydrophobicity compared to endogenous 17β-estradiol. While native estradiol already suffers from poor intrinsic aqueous solubility (approximately 3.6 µg/mL)[2], the 1,11β-ethano modification exacerbates this, leading to severe aggregation and precipitation in standard aqueous assay buffers (e.g., PBS, Tris-HCl).

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure your ligand remains in solution, preventing false negatives and ensuring reproducibility in your binding and transactivation assays.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 1,11-ethanoestradiol immediately precipitate when I dilute my DMSO stock into the assay buffer? Causality & Expert Insight: This phenomenon is driven by solvent-shift nucleation. When a highly concentrated DMSO stock of a lipophilic steroid is rapidly introduced into an aqueous environment, the local concentration of the steroid transiently exceeds its intrinsic aqueous solubility before the DMSO can evenly disperse. Because the 1,11β-ethano bridge increases the molecule's logP, it is thermodynamically unfavorable for the steroid to remain solvated by water molecules. This forces the steroid molecules to self-associate via hydrophobic interactions, forming micro-precipitates. Self-Validating Check: If your assay readout shows high variability between technical replicates or a sudden drop in efficacy at higher concentrations (a bell-shaped dose-response curve), microscopic precipitation is likely occurring. You can validate this by measuring the optical density of your buffer at 600 nm; an OD600​>0.05 indicates the presence of colloidal aggregates.

Q2: How can I improve the aqueous solubility without using high concentrations of DMSO (>0.1%), which are cytotoxic to my cell-based ER assays? Causality & Expert Insight: To maintain a low final DMSO concentration while keeping the steroid in solution, you must lower the thermodynamic barrier of aqueous solvation using carrier molecules[3].

  • Cyclodextrins (e.g., 2-Hydroxypropyl-β-cyclodextrin, HP-β-CD): These cyclic oligosaccharides feature a hydrophobic cavity and a hydrophilic exterior. The 1,11-ethanoestradiol partitions into the cavity, forming a transient, water-soluble inclusion complex[2]. Because the binding is non-covalent and in dynamic equilibrium, the steroid is readily released to bind the higher-affinity Estrogen Receptor[3].

  • Carrier Proteins (e.g., Bovine Serum Albumin, BSA): BSA contains hydrophobic pockets that act as "sponges" for lipophilic ligands. Adding 0.1% fatty-acid-free BSA to your assay buffer prevents the steroid from adsorbing to plastic tube walls and keeps it dispersed.

Q3: Does the 1,11β-ethano bridge affect how the molecule interacts with the Estrogen Receptor once solubilized? Causality & Expert Insight: Yes. Research into the receptor binding characteristics of 1,11β-ethanoestradiol demonstrates that substituents in the 1-11 pocket produce a detrimental effect on receptor interactions[1]. The relative binding affinity (RBA) of the 1,11β-ethano derivative is significantly lower (5–22.4%) than that of 17β-estradiol[1]. The bulky bridge forces an orientation directed away from the A-ring, sterically hindering optimal docking within the ER ligand-binding domain[1]. Therefore, ensuring absolute solubility is critical; if even a fraction of your ligand precipitates, the effective concentration drops, and the already reduced binding affinity will result in an undetectable signal.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the quantitative limits and assay compatibility of various solubilization strategies for estradiol derivatives based on established biophysical data[2][3][4][5].

Solubilization StrategyMax Aqueous Solubility (approx.)Cytotoxicity RiskER Assay Compatibility
Aqueous Buffer (No Additives) ~3.6 µg/mLLowPoor (High precipitation risk)
20% DMSO in PBS ~200 µg/mLHigh (>1% DMSO)Poor (DMSO toxicity/interference)
0.1% BSA in Buffer ~50 µg/mLLowGood (Reversible binding)
5 mM HP-β-CD in Buffer >1000 µg/mLLowExcellent (Dynamic release)

Experimental Protocols

Protocol: Preparation of a Stable 10 µM Working Solution of 1,11-Ethanoestradiol

This self-validating protocol utilizes HP-β-CD to ensure complete solubilization of 1,11-ethanoestradiol without exceeding cytotoxic DMSO thresholds.

Materials Needed:

  • 1,11-ethanoestradiol powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay Buffer (e.g., PBS, pH 7.4)

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve 1,11-ethanoestradiol in anhydrous DMSO to create a 10 mM primary stock. Causality: DMSO easily disrupts the crystalline lattice of the steroid, achieving solubilities >20 mg/mL[4].

  • Carrier Buffer Preparation: Prepare your assay buffer supplemented with 5 mM HP-β-CD. Pre-warm this buffer to 37°C. Causality: Pre-warming increases the kinetic energy of the solvent, reducing the likelihood of solvent-shift nucleation upon steroid addition.

  • Dropwise Dilution (The Critical Step): Place the pre-warmed carrier buffer on a vortex mixer set to medium speed. Using a precision pipette, add the 10 mM steroid stock dropwise directly into the vortexing liquid to achieve a 1:1000 dilution (final concentration: 10 µM steroid, 0.1% DMSO). Causality: Continuous shear force ensures immediate dispersion, allowing the cyclodextrin cavities to encapsulate the steroid molecules before they can self-associate.

  • Equilibration: Incubate the solution at room temperature for 30 minutes to allow the host-guest inclusion complexes to reach thermodynamic equilibrium[3].

  • Validation Check: Measure the absorbance of the final solution at 600 nm against a blank buffer. An OD600​<0.01 confirms a true solution free of colloidal aggregates.

Visualizations

SolubilizationWorkflow Start 1,11-Ethanoestradiol Precipitation Detected CheckDMSO Is final DMSO > 0.1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.1% Use Co-solvents CheckDMSO->ReduceDMSO Yes CheckCarrier Add Carrier Molecule (e.g., HP-β-CD or BSA) CheckDMSO->CheckCarrier No ReduceDMSO->CheckCarrier OptimizeMix Optimize Mixing: Dropwise addition with vortexing CheckCarrier->OptimizeMix Success Stable Aqueous Assay Solution OptimizeMix->Success

Logical workflow for troubleshooting 1,11-ethanoestradiol precipitation in aqueous assay buffers.

ERPathway Ligand 1,11-Ethanoestradiol (Solubilized in Buffer) Membrane Cell Membrane Diffusion Ligand->Membrane Cytosol Cytosolic Estrogen Receptor (ER) Binding Membrane->Cytosol Dimerization ER Dimerization & Activation Cytosol->Dimerization Nucleus Nuclear Translocation Dimerization->Nucleus ERE Binding to Estrogen Response Elements (ERE) Nucleus->ERE Transcription Gene Transcription (Assay Readout) ERE->Transcription

Intracellular signaling pathway of solubilized 1,11-ethanoestradiol binding to estrogen receptors.

References

  • French, A. N., et al. "Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen." Journal of Steroid Biochemistry and Molecular Biology, 1990.[Link]

  • Caira, M. R., et al. "Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements." Beilstein Journal of Organic Chemistry, 2022.[Link]

  • Szemik-Hojniak, A., et al. "A Review on Cyclodextrins/Estrogens Inclusion Complexes." Molecules (PMC), 2021.[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Background Interference in 1,11-Ethanoestradiol Competitive Binding Assays

Welcome to the technical support center for 1,11-ethanoestradiol competitive binding assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issue...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,11-ethanoestradiol competitive binding assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background interference in their experiments. By understanding the underlying causes of high background and implementing the targeted solutions provided, you can enhance the accuracy, sensitivity, and reproducibility of your assay results.

Understanding the Challenge: The Nature of Background Interference

In a competitive binding assay, the signal is inversely proportional to the concentration of the analyte of interest. High background noise can significantly reduce the assay's dynamic range and sensitivity, making it difficult to distinguish between low concentrations of 1,11-ethanoestradiol and the baseline signal.[1][2] This interference can arise from several sources, including non-specific binding of assay components, matrix effects from the sample, and suboptimal assay conditions.[3][4]

Core Principles of a Competitive Binding Assay

A foundational understanding of the competitive binding assay is crucial for effective troubleshooting. In this format, a labeled form of 1,11-ethanoestradiol competes with the unlabeled 1,11-ethanoestradiol in the sample for a limited number of binding sites on a specific antibody or receptor.[5] High concentrations of unlabeled 1,11-ethanoestradiol result in less binding of the labeled counterpart and thus a lower signal. Conversely, low concentrations of the unlabeled analyte lead to more labeled analyte binding and a higher signal.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you identify the potential causes of high background based on the specific patterns you observe in your experimental data.

Symptom 1: Uniformly High Background Across the Entire Plate

A consistently high background across all wells, including negative controls, often points to a systemic issue with one or more of the assay reagents or a fundamental flaw in the protocol.[6]

Frequently Asked Questions (FAQs)

Question: My negative control wells (zero analyte) have very high signal, close to my lowest standard. What is the most likely cause?

Answer: This is a classic sign of either excessive concentration of the detection antibody/reagent or insufficient blocking.[1][6] The detection components may be binding non-specifically to the plate surface.

Troubleshooting Steps:

  • Optimize Antibody Concentrations:

    • Rationale: An excess of detection antibody can lead to non-specific binding, elevating the background signal.[1]

    • Protocol: Perform a titration experiment for both the capture antibody (if applicable) and the labeled secondary antibody. Create a matrix of dilutions to identify the optimal concentrations that provide a robust signal-to-noise ratio.

  • Enhance Blocking Efficiency:

    • Rationale: The purpose of a blocking buffer is to saturate all unoccupied binding sites on the microplate, preventing non-specific adherence of assay components.[7][8] Inefficient blocking is a primary cause of high background.[1]

    • Protocol:

      • Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).[9]

      • Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[1]

      • Consider trying a different blocking agent. Commercial blockers or a solution of 5-10% normal serum from the same species as the secondary antibody can be effective alternatives.[9]

  • Improve Washing Steps:

    • Rationale: Inadequate washing between steps can leave behind unbound reagents, which contribute to the background signal.[2]

    • Protocol:

      • Increase the number of wash cycles (e.g., from 3 to 5).[10]

      • Increase the volume of wash buffer per well.[10]

      • Incorporate a short soaking step (e.g., 30 seconds) during each wash cycle to help dislodge non-specifically bound molecules.[1]

      • Ensure your wash buffer contains a detergent like Tween-20 (typically 0.05-0.1%) to reduce non-specific interactions.[7][9]

Question: Could my substrate be the issue if I see a high background?

Answer: Yes, substrate-related issues can certainly cause a uniformly high background.

Troubleshooting Steps:

  • Check Substrate Quality:

    • Rationale: A deteriorated or contaminated substrate solution can lead to spontaneous color development, independent of enzymatic activity.[10]

    • Action: Always inspect your substrate solution before use. It should be colorless.[10] If it has a color, discard it and prepare a fresh solution.

  • Optimize Substrate Incubation Time:

    • Rationale: Over-incubation with the substrate can lead to an excessively strong signal, compressing the dynamic range of your assay and elevating the background.

    • Action: Reduce the substrate incubation time. Monitor the color development and stop the reaction when the highest standard is within the optimal range for your plate reader.

Symptom 2: High Background in Specific Wells or Sections of the Plate (Edge Effects)

Inconsistent high background, often appearing around the edges of the plate, typically points to issues with technique or environmental factors during the assay.[6]

Frequently Asked Questions (FAQs)

Question: The outer wells of my plate consistently show higher background than the inner wells. What could be causing this "edge effect"?

Answer: Edge effects are often due to uneven temperature across the plate during incubation or evaporation from the outer wells.

Troubleshooting Steps:

  • Ensure Uniform Temperature:

    • Rationale: Temperature gradients across the plate can lead to variations in reaction rates and binding kinetics.

    • Action:

      • Ensure the plate and all reagents are at room temperature before starting the assay.[3]

      • Avoid stacking plates during incubation.

      • Use a water bath or a dedicated plate incubator to maintain a consistent temperature.

  • Prevent Evaporation:

    • Rationale: Evaporation from the outer wells concentrates the reagents, which can lead to increased non-specific binding and a higher background signal.

    • Action:

      • Use plate sealers during all incubation steps.[3]

      • Consider filling the outer wells with buffer or water to create a humidified environment around the experimental wells.

  • Standardize Pipetting Technique:

    • Rationale: Inconsistent pipetting can lead to variability in the volumes of reagents added to each well, which can manifest as patchy background.

    • Action:

      • Use a multichannel pipette for adding reagents to ensure consistency across the plate.[3]

      • Ensure pipette tips are firmly seated and that there are no air bubbles when dispensing liquids.[3]

      • Change tips between different reagents and samples to avoid cross-contamination.[3]

Symptom 3: High Background Signal that Varies Between Experiments

Inconsistent background from one assay to the next can be frustrating and points to issues with reagent stability or day-to-day variations in the experimental protocol.[6]

Frequently Asked Questions (FAQs)

Question: My background levels are inconsistent between different runs of the same assay. How can I improve reproducibility?

Answer: This type of variability often stems from the preparation and storage of reagents or subtle differences in how the assay is performed each time.

Troubleshooting Steps:

  • Ensure Reagent Consistency:

    • Rationale: The quality and stability of your reagents are paramount for reproducible results.

    • Action:

      • Prepare fresh buffers and working solutions for each assay.[6]

      • Aliquot and store antibodies and other critical reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.

      • Document the lot numbers of all reagents used for each experiment to track any batch-to-batch variability.

  • Standardize the Assay Protocol:

    • Rationale: Even minor deviations in incubation times, temperatures, or washing procedures can introduce variability.[6]

    • Action:

      • Create a detailed, step-by-step protocol and adhere to it strictly for every run.

      • Use timers for all incubation steps to ensure consistency.

  • Address Potential Matrix Effects:

    • Rationale: The sample matrix (the components of the sample other than the analyte) can interfere with the assay, leading to variable background.[4] This is particularly relevant when analyzing complex biological samples.

    • Action:

      • If possible, prepare your standards in the same matrix as your samples.

      • For complex matrices like plasma or serum, sample extraction or dilution may be necessary to minimize interference.[11][12]

Advanced Troubleshooting and Optimization

For persistent background issues, a more in-depth optimization of the assay may be required.

Optimizing the Blocking Buffer

The choice of blocking buffer can have a significant impact on non-specific binding.[8]

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v)Commonly used, effective for many assays.Can have lot-to-lot variability.
Non-fat Dry Milk1-5% (w/v)Inexpensive and readily available.May contain phosphoproteins that can interfere with assays for phosphorylated targets. Not recommended for use with avidin-biotin systems.[9]
Normal Serum5-10% (v/v)Can be very effective at reducing non-specific binding, especially when using a secondary antibody.Must be from the same species as the secondary antibody to avoid cross-reactivity.
Commercial BlockersVariesOften optimized for specific assay types and can provide superior performance.Can be more expensive.

Protocol for Blocking Buffer Optimization:

  • Prepare several different blocking buffers (e.g., 3% BSA in PBS-T, 5% non-fat dry milk in TBS-T, and a commercial blocker).

  • Coat a microplate with your capture antibody (if applicable) and then block different sections of the plate with each of the prepared blocking buffers.

  • Proceed with the rest of your assay protocol, ensuring you have negative control wells (zero analyte) for each blocking condition.

  • Compare the background signal in the negative control wells for each blocking buffer to identify the one that provides the lowest background without significantly compromising the specific signal.

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently resolving high background issues.

Troubleshooting_Workflow Start High Background Detected Check_Pattern Analyze Background Pattern Start->Check_Pattern Uniform Uniformly High Check_Pattern->Uniform Uniform Localized Localized/Edge Effects Check_Pattern->Localized Localized Variable Variable Between Assays Check_Pattern->Variable Variable Optimize_Reagents Optimize Reagent Concentrations (Antibodies, Substrate) Uniform->Optimize_Reagents Check_Temp Ensure Uniform Temperature Localized->Check_Temp Reagent_Consistency Ensure Reagent Consistency (Fresh Buffers, Aliquoting) Variable->Reagent_Consistency Improve_Blocking Improve Blocking Protocol (Concentration, Time, Agent) Optimize_Reagents->Improve_Blocking Enhance_Washing Enhance Washing Steps (Volume, Cycles, Soaking) Improve_Blocking->Enhance_Washing Prevent_Evaporation Prevent Evaporation (Use Plate Sealers) Check_Temp->Prevent_Evaporation Standardize_Pipetting Standardize Pipetting Technique Prevent_Evaporation->Standardize_Pipetting Standardize_Protocol Standardize Assay Protocol (Timings, Temperatures) Reagent_Consistency->Standardize_Protocol Address_Matrix Address Matrix Effects (Sample Dilution/Extraction) Standardize_Protocol->Address_Matrix

Caption: A flowchart for troubleshooting high background in competitive binding assays.

Concluding Remarks

Reducing background interference in 1,11-ethanoestradiol competitive binding assays is a critical step in achieving reliable and sensitive results. By systematically evaluating the potential sources of interference and implementing the targeted troubleshooting strategies outlined in this guide, you can significantly improve the quality of your data. Remember that a methodical approach to optimization, coupled with careful attention to detail in your experimental technique, is the key to success.

References

  • Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. [Link]

  • Sino Biological. ELISA Troubleshooting: High Background. [Link]

  • Creative Biolabs Antibody. Troubleshooting of Competition (Inhibition) ELISA. [Link]

  • American Research Products, Inc. Elisa troubleshooting tips – High background. [Link]

  • Patel, D. P., et al. (2018). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Young Pharmacists, 10(4), 409-415. [Link]

  • Dodig, S. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica, 19(1), 50-62. [Link]

  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background. [Link]

  • de Oliveira, A. R. M., et al. (2017). Mass Spectrometry investigation of 17α-Ethinylestradiol and Drospirenone complete removal from synthetic wastewater using Ozonation. Journal of Applied Pharmaceutical Science, 7(02), 001-009. [Link]

  • Self, C. H., et al. (1994). Idiometric assay: noncompetitive immunoassay for small molecules typified by the measurement of estradiol in serum. Clinical Chemistry, 40(11 Pt 1), 2035-2041. [Link]

  • Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC, 43(3), 108-112. [Link]

  • LI-COR Biosciences. Blocking Buffer Optimization Protocol. [Link]

  • Rapolu, R., et al. (2017). Development and validation of a liquid chromatography/tandem mass spectrometric method for determination of ethinyl estradiol in human plasma. ResearchGate. [Link]

  • Boster Biological Technology. Blocking Buffer Optimization for Western Blot. [Link]

  • Bio-Rad. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]

  • G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. [Link]

  • Leiviskä, J., et al. (2019). Development of anti-immunocomplex specific antibodies and non-competitive time-resolved fluorescence immunoassay for the detection of estradiol. Analytical and Bioanalytical Chemistry, 411(22), 5633-5639. [Link]

  • Patsnap. (2025, May 9). How to Reduce Background Noise in ELISA Assays. [Link]

  • National Toxicology Program. (2002, October 5). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

  • CANDOR Bioscience GmbH. Optimisation of assays: Interference in immunoassays recognize and avoid. [Link]

  • Leiviskä, J., et al. (2019). Development of anti-immunocomplex specific antibodies and non-competitive time-resolved fluorescence immunoassay for the detection of estradiol. PubMed. [Link]

  • Derin, D. Ç., & Gündüz, E. (2025). Optimization of the blocking buffer and conditions for an enhanced.... ResearchGate. [Link]

  • Colorado State University. Assays of hormones and receptors. [Link]

  • Härmä, H., et al. (2007). Homogeneous Noncompetitive Immunoassay for 17β-Estradiol Based on Fluorescence Resonance Energy Transfer. Analytical Chemistry, 79(15), 5647-5652. [Link]

  • Kwon, J. H., et al. (2007). Modeling binding equilibrium in a competitive estrogen receptor binding assay. Chemosphere, 69(7), 1140-1146. [Link]

  • Ohno, K., et al. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Analytical Chemistry, 74(17), 4391-4396. [Link]

  • Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. In H. B. Sittampalam, et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Optimization

purification methods to remove impurities from synthetic 1,11-ethanoestradiol

Welcome to the technical support center for the purification of synthetic 1,11-ethanoestradiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of synthetic 1,11-ethanoestradiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this novel bridged steroid. Our focus is on providing practical, field-proven insights to help you overcome common challenges and achieve high-purity 1,11-ethanoestradiol for your research applications.

Understanding the Chemistry: The Key to Effective Purification

The successful purification of 1,11-ethanoestradiol hinges on a clear understanding of its synthetic route and the potential impurities that can arise. The most common synthesis involves the intramolecular cyclization of an 11β-(2-hydroxyethyl)estradiol derivative.[1][2] This key step informs our purification strategy, as the primary impurities are likely to be:

  • Unreacted Starting Material: 11β-(2-hydroxyethyl)estradiol derivative.

  • Side-Reaction Products: Such as the 11β-(2-fluoroethyl) substitution product, which can form depending on the cyclization reagent used.[1]

  • Other Steroidal Byproducts: Isomers or related estradiol derivatives.

This guide will provide a systematic approach to remove these impurities using a combination of chromatographic and crystallization techniques.

Purification Workflow Overview

The general workflow for the purification of synthetic 1,11-ethanoestradiol can be visualized as a multi-step process, designed to progressively remove impurities and isolate the target compound with high purity.

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup (Quenching & Extraction) A->B Initial Quench C Column Chromatography (Primary Purification) B->C Crude Extract D Fraction Analysis (TLC/HPLC) C->D Eluted Fractions E Recrystallization (Final Polishing) D->E Combined Fractions F Purity Assessment (HPLC, NMR, MS) E->F Crystalline Solid G Pure 1,11-Ethanoestradiol F->G Verified Purity

Caption: A typical workflow for the purification of synthetic 1,11-ethanoestradiol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of 1,11-ethanoestradiol in a question-and-answer format, providing both explanations and actionable solutions.

FAQ 1: Column Chromatography Issues

Question: I am seeing poor separation of my target compound from a closely eluting impurity during column chromatography. What can I do?

Answer: This is a common challenge, especially when dealing with structurally similar steroidal impurities. Here’s a systematic approach to troubleshoot and optimize your separation:

Troubleshooting Poor Column Chromatography Separation

Potential Cause Explanation Suggested Solution(s)
Inappropriate Solvent System The polarity of the mobile phase is not optimal to resolve the target compound and the impurity.Optimize the solvent system: - Perform small-scale trials using Thin Layer Chromatography (TLC) with various solvent mixtures (e.g., hexane:ethyl acetate, toluene:ethyl acetate, dichloromethane:methanol) to find a system that provides the best separation (largest ΔRf).[3] - Consider using a gradient elution instead of an isocratic one to improve resolution.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.- Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Poor Column Packing An improperly packed column with channels or cracks will lead to band broadening and poor separation.- Ensure the silica gel slurry is homogenous and free of air bubbles before packing. - Allow the packed column to settle completely before loading the sample.
Sample Application A diffuse sample band at the start of the chromatography will result in poor separation.- Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent. - Apply the sample as a narrow, concentrated band at the top of the column.

Expert Tip: For steroids, a mobile phase of hexane and ethyl acetate is a good starting point for normal-phase chromatography.[3] Gradually increasing the polarity by increasing the proportion of ethyl acetate will elute more polar compounds.

FAQ 2: Recrystallization Problems

Question: My 1,11-ethanoestradiol is not crystallizing, or it is oiling out during recrystallization. What should I do?

Answer: Recrystallization is a powerful technique for final purification, but it is sensitive to several factors. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often due to the solution being too concentrated or cooling too quickly.

Troubleshooting Recrystallization

Problem Potential Cause Suggested Solution(s)
No Crystal Formation The solution is not supersaturated, or the compound is too soluble in the chosen solvent.- Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure 1,11-ethanoestradiol if available. - Change the solvent: If the compound is too soluble, add a small amount of a "poor" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.
Oiling Out The solution is too concentrated, or the cooling rate is too fast.- Add more of the primary recrystallization solvent to dilute the solution, then reheat until the oil dissolves and cool slowly. - Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
Low Recovery of Purified Product The compound has significant solubility in the cold recrystallization solvent.- Minimize the amount of solvent used to dissolve the crude product. - Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration to maximize precipitation.

Solvent Selection for Recrystallization of Estradiol Derivatives:

A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] For estradiol derivatives, common and effective solvents include:

  • Aqueous isopropyl alcohol[4]

  • Ethanol

  • Methanol

  • Acetone

  • Benzene[4]

FAQ 3: Purity Assessment Challenges

Question: My HPLC analysis shows a single peak, but the NMR spectrum suggests the presence of impurities. Why is this happening and how can I confirm the purity?

Answer: This discrepancy can arise if the impurity co-elutes with your main compound under the specific HPLC conditions or if the impurity does not have a chromophore and is therefore not detected by the UV detector.

Strategies for Accurate Purity Assessment

Technique Recommendation
High-Performance Liquid Chromatography (HPLC) - Vary the mobile phase and column: Use a different mobile phase composition or a column with a different stationary phase to try and resolve the co-eluting peaks. - Use a different detector: If available, use a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) in addition to a UV detector. These detectors can identify non-chromophoric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy - High-field NMR: Use a higher field strength NMR spectrometer to achieve better resolution of signals. - 2D NMR techniques: Techniques like COSY and HSQC can help in identifying and assigning signals of minor impurities.
Mass Spectrometry (MS) - High-resolution MS (HRMS): Provides an accurate mass measurement, which can help in identifying the elemental composition of the parent ion and any impurities.

Detailed Experimental Protocols

Protocol 1: Column Chromatography for Primary Purification

This protocol outlines a general procedure for the purification of crude 1,11-ethanoestradiol using silica gel column chromatography.

Materials:

  • Crude 1,11-ethanoestradiol

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates (silica gel coated) and developing chamber

  • UV lamp

Procedure:

  • Solvent System Selection:

    • Develop a suitable mobile phase by testing different ratios of hexane and ethyl acetate on a TLC plate spotted with the crude material. Aim for a solvent system that gives the target compound an Rf value of approximately 0.2-0.3.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude 1,11-ethanoestradiol in a minimal amount of dichloromethane or the mobile phase.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen hexane:ethyl acetate mobile phase.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the elution of compounds by spotting every few fractions on a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure 1,11-ethanoestradiol.

ColumnChromatography cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Select Solvent System (TLC) B Pack Column with Silica Slurry A->B C Load Sample in Minimal Solvent B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G

Sources

Troubleshooting

preventing degradation of 1,11-ethanoestradiol during long-term storage

Welcome to the Steroidal Ligand Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and structural biologists working with highly spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Steroidal Ligand Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and structural biologists working with highly specialized estrogenic ligands.

Handling bridged steroidal analogs like 1,11-ethanoestradiol requires moving beyond standard storage protocols. Because of its unique 1,11β-bridge, this compound possesses a rigid, sterically demanding conformation that is highly susceptible to subtle environmental stresses. Below, you will find causality-driven troubleshooting guides, self-validating experimental workflows, and kinetic data to ensure the absolute integrity of your compound during long-term storage.

I. Troubleshooting & Scientific FAQs

Q: Why does 1,11-ethanoestradiol exhibit a faster loss of Receptor Binding Affinity (RBA) compared to 11β-ethylestradiol during suboptimal storage? A: The structural rigidity imposed by the 1,11β-bridge is highly sensitive to conformational shifts. Research shows that 1,11β-ethanoestradiol inherently possesses a lower RBA (5–22.4%) than its unbridged counterparts because the 1,11-pocket substituents are directed away from the A-ring, creating a strained interaction with the estrogen receptor (). Any oxidative degradation of the phenolic A-ring (which forms quinones) or thermal stress that induces micro-cleavages in the ethano-bridge will completely abolish this delicate binding conformation.

Q: What are the thermal limits for handling this compound in the lab? A: While specific kinetic data for the 1,11-bridged analog is highly specialized, we must extrapolate from its closest synthetic and endogenous structural cousins. Kinetic modeling of the synthetic derivative ethinylestradiol (EE) demonstrates that thermal mass loss can initiate at temperatures as low as 71°C, with the primary single-step decomposition occurring between 175–375°C (). Furthermore, endogenous estradiol hemihydrate begins dehydrating at 103°C (). Therefore, never subject 1,11-ethanoestradiol to drying ovens exceeding 40°C. The steric strain of the ethano-bridge lowers the activation energy required for thermal degradation compared to standard unbridged estradiol.

Q: How can I tell if my stored DMSO stock solution has degraded versus simply precipitated? A: Precipitation is a physical instability often caused by temperature cycling (freeze-thaw gradients), whereas degradation is chemical. To self-validate the state of your stock, warm the aliquot to 37°C for 15 minutes. If the precipitate redissolves and the solution is clear, the instability was purely physical. If the solution remains cloudy or exhibits a yellow/brown tint, oxidative dimerization or bridge-cleavage polymerization has occurred.

II. Degradation Pathways & Storage Workflows

G A 1,11-ethanoestradiol (Intact API) B Thermal Stress (>70°C) A->B C Oxidative Stress (O2 / UV Light) A->C D Ethano-Bridge Cleavage B->D E Phenol A-Ring Oxidation (Quinone) C->E F Loss of Receptor Binding Affinity D->F E->F

Figure 1. Degradation pathways of 1,11-ethanoestradiol under thermal and oxidative stress.

G Start 1,11-ethanoestradiol Synthesis/Receipt Form Select Storage State Start->Form Solid Solid API Powder Form->Solid Liquid Liquid Stock (DMSO) Form->Liquid SolidStore Desiccator, Dark, -20°C Solid->SolidStore LiquidStore Argon Purge, Amber Vials, -80°C Liquid->LiquidStore Validate Pre-Assay Validation: HPLC-UV (225 nm) SolidStore->Validate LiquidStore->Validate Pass Purity > 98% Proceed to Assay Validate->Pass Fail Purity < 98% Discard & Re-purify Validate->Fail

Figure 2. Self-validating workflow for long-term storage and quality control.

III. Quantitative Thermal Stability Data

To understand the thermal boundaries of 1,11-ethanoestradiol, we benchmark it against the kinetic profiles of its closest structural analogs.

Table 1: Comparative Thermal Stability & Degradation Kinetics of Estrogen Derivatives

CompoundInitial Thermal Event (°C)Main Decomposition Range (°C)Primary Degradation Mechanism
Estradiol Hemihydrate 103°C191–403°CDehydration followed by multi-step anhydrous decomposition.
Ethinylestradiol (EE) 71°C175–375°CSingle-step thermal decomposition / A-ring oxidation.
1,11-ethanoestradiol ~65–70°C (Est.)160–350°C (Est.)Bridge strain release / Phenolic oxidation.

Note: The ethano-bridge in 1,11-ethanoestradiol introduces steric strain, theoretically lowering the activation energy required for thermal decomposition compared to unbridged estradiol.

IV. Self-Validating Experimental Protocols

To guarantee trustworthiness in your assays, do not assume your compound is stable simply because it was kept cold. Implement these self-validating protocols.

Protocol A: Inert-Atmosphere Aliquoting and Cryo-Storage

This protocol utilizes environmental exclusion to prevent the two primary degradation drivers: hydrolysis and auto-oxidation.

  • Solvent Preparation: Use only anhydrous, HPLC-grade DMSO (Water ≤0.005%).

    • Causality: Trace water introduces hydrolysis pathways and significantly reduces the solubility of the lipophilic steroid core over time.

  • Deoxygenation: Bubble Argon gas through the solvent for 15 minutes prior to dissolution.

    • Causality: Displacing dissolved oxygen prevents the auto-oxidation of the A-ring phenol into non-binding quinone derivatives.

  • Dissolution & Aliquoting: Dissolve the API to a 10 mM stock concentration. Dispense 50 µL aliquots into amber glass, crimp-top vials.

    • Causality: Amber glass prevents UV-catalyzed photo-oxidation. Small aliquots ensure the stock is single-use, entirely eliminating freeze-thaw degradation.

  • Cryo-Storage: Flash-freeze the vials in liquid nitrogen, then transfer immediately to a -80°C freezer.

  • Self-Validation Step: Before beginning an in vitro assay campaign, thaw one aliquot and run it on an HPLC-UV system (Zorbax SB-CN column, detection at 225 nm) against a freshly prepared standard curve. If the purity is <98%, discard the batch.

Protocol B: Accelerated Stability & Mass-Balance Validation

Use this protocol to determine the precise shelf-life of your specific formulation using Arrhenius kinetics.

  • Incubation: Place identical aliquots of 1,11-ethanoestradiol stock in controlled incubators at 4°C, 25°C, 40°C, and 60°C.

  • Sampling: Pull samples at Day 0, 7, 14, and 28.

  • Chromatographic Analysis: Analyze samples via LC-MS/MS to track the disappearance of the parent mass (m/z corresponding to C20​H26​O2​ ).

  • Self-Validation (Mass Balance): Calculate the total peak area of the parent compound plus all identified degradation peaks.

    • Causality: The sum must equal the Day 0 parent peak area (±5%). If the total area decreases significantly, the compound is polymerizing into insoluble aggregates that are crashing out of solution before reaching the detector.

  • Shelf-Life Calculation: Plot the natural log of the degradation rate constant ( k ) against the inverse of temperature ( 1/T ) to calculate the activation energy ( Ea​ ) and project the true shelf-life at -20°C.

V. References

  • French, A. N., et al. "Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen." Journal of Steroid Biochemistry and Molecular Biology, 1990.[Link]

  • Simu, S., et al. "Thermal Degradation Process of Ethinylestradiol—Kinetic Study." Processes, MDPI, 2022.[Link]

  • MDPI Open Access Archive. "Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens." MDPI, 2025.[Link]

Optimization

addressing detrimental effects of 1-11 pocket substituents in steroids

Welcome to the Steroid Core Modification Support Desk . As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected drops in Relative Binding Affinity (RBA) when...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Steroid Core Modification Support Desk . As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected drops in Relative Binding Affinity (RBA) when modifying the steroid nucleus.

A critical pitfall in the rational design of estrogen receptor (ER) ligands involves the mishandling of the 1-11 pocket —the spatial cavity located between the C1 position on the A-ring and the C11 position on the C-ring of the steroid scaffold. This guide provides authoritative troubleshooting steps, mechanistic explanations, and self-validating protocols to help you navigate 11-beta substitutions successfully.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why do 1,11-bridged steroids (e.g., 1,11 beta-ethanoestradiol) show drastically reduced ER binding affinity? A: The reduction in affinity is driven by severe steric hindrance. Research on the1 demonstrates that the 11-beta substituent must be oriented away from the A-ring to bind effectively[1]. When a bridge (such as a 1,11 beta-ethano group) is introduced, it forces the substituent directly into the 1-11 pocket. This occupation produces a detrimental steric clash with the receptor's ligand-binding domain, dropping the RBA to merely 5–22.4% of native estradiol[1].

Q: How can we modify the 11-beta position to enhance affinity instead of reducing it? A: To enhance affinity, the 11-beta substituent must project outward into a highly tolerant hydrophobic sub-pocket of the receptor. Non-bridged, outward-projecting groups—such as 11 beta-vinyl or 11 beta-ethyl moieties—avoid the 1-11 pocket entirely. For example, 2 shows that an 11 beta-ethyl modification can yield an astonishing RBA of 890% at 25°C compared to baseline estradiol[2].

Troubleshooting Guide: 11-Beta Substituent Failures

Issue: Newly synthesized 11-beta analogs exhibit <25% RBA despite favorable overall lipophilicity and correct A-ring/D-ring hydrogen bonding capabilities. Root Cause: Conformational folding. Even if a substituent is not covalently bridged to the C1 position, flexible or excessively bulky groups at C11 may inadvertently fold back into the 1-11 pocket to minimize solvent exposure, causing a detrimental receptor clash[1]. Solution:

  • Conduct 2D NMR (NOESY) to confirm the solution-state conformation of the 11-beta group relative to the A-ring protons.

  • If spatial proximity to the A-ring is detected, redesign the linker to be more rigid (e.g., utilizing an alkyne or rigid vinyl group) to force the substituent to project outward into the receptor's hydrophobic cavity[3].

Quantitative Data: Impact of 11-Position Modifications on RBA

The following table summarizes the profound impact that 1-11 pocket occupation versus outward projection has on Relative Binding Affinity (RBA).

Steroid LigandModification TypeRBA at 0°C (%)RBA at 25°C (%)Receptor Interaction Profile
Estradiol (E2) None (Native)100%100%Baseline high-affinity binding.
1,11 β-ethanoestradiol 1-11 Pocket Bridge5 - 22.4%N/ADetrimental steric clash in 1-11 pocket[1].
11 β-vinyl estradiol Outward Projection>100%>100%Favorable hydrophobic interaction[3].
17 α-iodovinyl-11 β-ethyl E2 Outward Projection43%890%Highly temperature-dependent affinity[2].

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (RBA Determination)

This protocol utilizes a self-validating internal control system to ensure thermodynamic accuracy.

  • Cytosol Preparation: Homogenize estrogen-target tissue (e.g., immature rat uterus) in TEGD buffer (Tris, EDTA, Glycerol, Dithiothreitol).

    • Causality: DTT maintains receptor cysteine residues in a reduced state, which is strictly required to prevent disulfide bond formation that would collapse the active ligand-binding conformation.

  • Incubation: Incubate the cytosol with 1 nM [³H]estradiol and varying concentrations of the synthesized 11-beta ligand (10⁻¹⁰ to 10⁻⁵ M). Run parallel assays at 0°C for 18 hours and 25°C for 2 hours.

    • Causality: Testing at multiple temperatures validates thermodynamic versus kinetic binding. Bulky 11-beta substituents often show massive temperature-dependent RBA shifts (e.g., 43% to 890%) due to the activation energy required to induce receptor conformational changes around the bulky group[2].

  • Separation: Add Dextran-Coated Charcoal (DCC) suspension for 10 minutes at 4°C, then centrifuge.

    • Causality: DCC selectively adsorbs small, free radioligands while leaving the large receptor-ligand complexes in the supernatant. The dextran coating acts as a molecular sieve, preventing the charcoal from stripping the bound ligand out of the receptor pocket.

  • Self-Validating Analysis: Measure the radioactivity of the supernatant. Critical Step: You must calculate the IC₅₀ of an unlabeled estradiol standard in every run. If the E2 IC₅₀ deviates from the established baseline (~1 nM), the assay equilibrium has failed, and the plate must be rejected to prevent false RBA reporting.

Protocol 2: In Silico Steric Hindrance Analysis

Use this computational workflow to predict 1-11 pocket clashes before committing to synthesis.

  • Protein Preparation: Import an ER-alpha crystal structure (e.g., PDB: 1ERE) into your docking software. Remove all water molecules except those bridging the ligand to Arg394 and Glu353.

    • Causality: These specific water molecules are structural; removing them will artificially warp the A-ring binding site, leading to false-positive docking scores.

  • Grid Box Generation: Center the grid box specifically on the C11 position of the native ligand, extending 15 Å towards the A-ring.

    • Causality: This isolates the 1-11 spatial pocket. If the grid is too large, the algorithm may artificially invert the steroid to minimize energy, masking the true steric clash of the 11-beta substituent.

  • Self-Validating RMSD Check: Re-dock the native co-crystallized estradiol. The protocol is only valid to proceed if the Root Mean Square Deviation (RMSD) between your docked pose and the crystal pose is <2.0 Å.

  • Substituent Analysis: Dock the novel 11-beta modified steroid. Calculate the van der Waals overlap volume between the 11-beta substituent and the residues lining the 1-11 pocket. High overlap indicates a detrimental steric clash[1].

Ligand Optimization Workflow

Workflow A Design 11-Beta Steroid Ligand B In Silico Docking (ER Binding Cavity) A->B C Does substituent occupy the 1-11 pocket? B->C D Detrimental Steric Clash Redesign Ligand C->D Yes (Bridged/Bulky) E Favorable Orientation Proceed to Synthesis C->E No (Directed outward) D->A F In Vitro RBA Assay (Radioligand Competition) E->F

Workflow for optimizing 11-beta steroid substituents to avoid 1-11 pocket clashes.

References

  • Napolitano, E., Fiaschi, R., & Hanson, R. N. (1990). Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen. Journal of Steroid Biochemistry and Molecular Biology.[Link]

  • Hanson, R. N., Napolitano, E., & Fiaschi, R. (1990). Synthesis and estrogen receptor binding of novel 11 beta-substituted estra-1,3,5(10)-triene-3,17 beta-diols. Journal of Medicinal Chemistry.[Link]

  • Hanson, R. N., Ghoshal, M., Murphy, F. G., & Ruch, J. (1993). Synthesis, Receptor Binding and Tissue Distribution of 17 alpha-E[125I]iodovinyl-11 Beta-Ethyl-Estradiol. Nuclear Medicine and Biology.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Estrogen Receptor Affinity: 1,11-Ethanoestradiol vs. 11β-Ethyl Estradiol

Introduction Estradiol (E2), the most potent endogenous estrogen, is a pivotal regulator of numerous physiological processes, primarily mediated through its interaction with estrogen receptors (ERs), ERα and ERβ.[1][2] T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Estradiol (E2), the most potent endogenous estrogen, is a pivotal regulator of numerous physiological processes, primarily mediated through its interaction with estrogen receptors (ERs), ERα and ERβ.[1][2] The development of synthetic estradiol analogs has been instrumental in both therapeutic applications and in elucidating the nuanced structure-activity relationships (SAR) that govern ligand-receptor interactions. This guide provides an in-depth technical comparison of the estrogen receptor binding affinities of two synthetic estradiol derivatives: 1,11-ethanoestradiol and 11β-ethyl estradiol. By examining their binding characteristics and the structural basis for their differential affinities, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how specific structural modifications impact receptor engagement.

Core Comparison: A Tale of Two Substitutions

The fundamental difference in the estrogen receptor affinity between 1,11-ethanoestradiol and 11β-ethyl estradiol lies in the nature and positioning of their respective modifications to the core steroid structure. While both compounds are derivatives of estradiol, the introduction of an ethano bridge versus an ethyl group at key positions results in a dramatic divergence in their ability to bind to the estrogen receptor.

11β-ethyl estradiol emerges as a high-affinity ligand, with a binding affinity that can be significantly greater than that of estradiol itself. In contrast, 1,11-ethanoestradiol exhibits a substantially reduced affinity for the estrogen receptor. This stark difference underscores the critical role of the steric and conformational profile of substituents in the C1 and C11 positions of the steroidal backbone.

Quantitative Analysis of Receptor Binding Affinity

The relative binding affinity (RBA) is a common metric used to compare the affinity of a test compound to that of a reference compound, typically 17β-estradiol, which is assigned an RBA of 100%. The data clearly illustrates the superior binding of 11β-ethyl estradiol.

CompoundReceptor SourceRelative Binding Affinity (RBA) (%)Reference
17β-Estradiol (Reference) Various100[3][4]
11β-Ethyl Estradiol Not Specified109 - 3000[4]
1,11-Ethanoestradiol Not Specified5 - 22.4[3]
Structural Basis for Differential Affinity

The significant disparity in receptor affinity is a direct consequence of the structural modifications in these two compounds.

  • 11β-Ethyl Estradiol: The presence of a flexible ethyl group at the 11β-position is not only well-tolerated within the ligand-binding pocket (LBP) of the estrogen receptor but can also lead to enhanced binding.[4][5] This suggests that the 11β-position can accommodate substituents that may form favorable hydrophobic interactions within a specific region of the LBP, thereby increasing the overall binding affinity.

  • 1,11-Ethanoestradiol: This molecule is characterized by a rigid ethano bridge linking the C1 and C11 positions. This structural constraint has a profound and detrimental effect on receptor binding.[3] The bridge introduces significant steric hindrance, preventing the steroid from adopting the optimal conformation required for high-affinity binding within the ER's ligand-binding pocket. Research suggests that the orientation of any substituent at the 11β-position must be directed away from the A-ring of the steroid. The 1,11-ethano bridge violates this principle, leading to a clash within the "1-11 pocket" and a consequent reduction in binding affinity.[3]

cluster_Structures Chemical Structures Estradiol 17β-Estradiol Ethanoestradiol 1,11-Ethanoestradiol Ethylestradiol 11β-Ethyl Estradiol G Ligand Interaction with Estrogen Receptor cluster_ER Estrogen Receptor Ligand Binding Pocket cluster_ligands Binding_Site Hydrophobic Pocket Ethyl_Group 11β-Ethyl Group Ethyl_Group->Binding_Site Favorable Interaction (High Affinity) Ethano_Bridge 1,11-Ethano Bridge Ethano_Bridge->Binding_Site Steric Hindrance (Low Affinity)

Figure 2: Ligand interaction with the ER binding pocket.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of estrogen receptor binding affinity is routinely accomplished using a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled form of estradiol from the receptor. [6][7]

Principle

This assay relies on the principle of competitive binding. A fixed concentration of radiolabeled 17β-estradiol ([³H]E2) and estrogen receptor are incubated with increasing concentrations of an unlabeled competitor ligand (e.g., 1,11-ethanoestradiol or 11β-ethyl estradiol). The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the competitor for the receptor. [8]From this data, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand. [6]

Step-by-Step Methodology
  • Receptor Preparation:

    • Uterine cytosol from ovariectomized rats serves as a common and reliable source of estrogen receptors. [6][9]The uteri are homogenized in an ice-cold assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). [6] * The homogenate is subjected to ultracentrifugation to pellet cellular debris and nuclei, yielding a supernatant (cytosol) containing the soluble estrogen receptors. [6]

  • Assay Setup:

    • A series of tubes are prepared containing:

      • A fixed amount of the uterine cytosol preparation.

      • A fixed concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM). [6] * Increasing concentrations of the unlabeled test compound (competitor). [10] * Control tubes are included to measure total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol). [7]

  • Incubation:

    • The assay tubes are incubated, often overnight (16-18 hours) at 4°C, to allow the binding reaction to reach equilibrium. [7]

  • Separation of Bound and Free Ligand:

    • To separate the receptor-bound [³H]E2 from the free (unbound) [³H]E2, a slurry of hydroxylapatite (HAP) is added to each tube. [7][10]The HAP binds the receptor-ligand complexes.

    • The tubes are centrifuged, and the supernatant containing the free radioligand is discarded. The HAP pellet is washed with cold assay buffer to remove any remaining unbound ligand.

  • Quantification and Data Analysis:

    • The bound radioligand is eluted from the HAP pellet using ethanol. [7] * The radioactivity in the eluate is measured using a liquid scintillation counter. [7] * Specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.

    • A competition curve is generated by plotting the percentage of specific [³H]E2 binding against the logarithm of the competitor concentration.

    • Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value is determined. [8] * The Relative Binding Affinity (RBA) is calculated using the following formula:

      • RBA (%) = (IC50 of Estradiol / IC50 of Test Compound) x 100

G Competitive Radioligand Binding Assay Workflow A 1. Preparation (Receptor, Radioligand, Competitor) B 2. Incubation (Allow binding to reach equilibrium) A->B C 3. Separation (Add HAP slurry to separate bound/free ligand) B->C D 4. Quantification (Scintillation counting of bound radioligand) C->D E 5. Data Analysis (Plot competition curve, determine IC50 and RBA) D->E

Figure 3: Workflow of a competitive radioligand binding assay.

Conclusion

The comparative analysis of 1,11-ethanoestradiol and 11β-ethyl estradiol provides a compelling illustration of the stringent structural requirements for high-affinity estrogen receptor binding. The data unequivocally demonstrates that 11β-ethyl estradiol is a potent ER ligand, whereas the rigid 1,11-ethano bridge in its counterpart severely diminishes binding affinity. This difference is primarily attributed to the steric constraints imposed by the ethano bridge, which disrupts the optimal fit within the receptor's ligand-binding pocket. These findings highlight the plasticity and specific requirements of the 11β-region of the steroid-binding domain and offer valuable insights for the rational design of novel estrogen receptor modulators.

References

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Online]. Available: [Link]

  • Napolitano, E., Fiaschi, R., Carlson, K. E., & Katzenellenbogen, J. A. (1995). 11 beta-Substituted estradiol derivatives, potential high-affinity carbon-11-labeled probes for the estrogen receptor: a structure-affinity relationship study. Journal of Medicinal Chemistry, 38(3), 429–434. [Online]. Available: [Link]

  • Napolitano, E., Fiaschi, R., & Hanson, R. N. (1990). Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen. The Journal of Steroid Biochemistry and Molecular Biology, 37(2), 295–300. [Online]. Available: [Link]

  • Oh, S. M., & Chou, I. N. (2007). Modeling binding equilibrium in a competitive estrogen receptor binding assay. Chemosphere, 69(5), 824–831. [Online]. Available: [Link]

  • United States Environmental Protection Agency. Estrogen Receptor Binding. [Online]. Available: [Link]

  • Katzenellenbogen, J. A., O'Malley, B. W., & Katzenellenbogen, B. S. (1995). 11β-Substituted Estradiol Derivatives, Potential High-Affinity Carbon-11-Labeled Probes for the Estrogen Receptor: A Structure-Affinity Relationship Study. Journal of Medicinal Chemistry, 38(3), 429-434. [Online]. Available: [Link]

  • United States Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Online]. Available: [Link]

  • Kim, Y. S., et al. (2002). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Chemistry, 74(17), 4499-4504. [Online]. Available: [Link]

  • Blair, R. M., et al. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153. [Online]. Available: [Link]

  • Nique, F., et al. (2000). Steroidal affinity labels of the estrogen receptor alpha. 4. Electrophilic 11beta-aryl derivatives of estradiol. Journal of Medicinal Chemistry, 43(4), 655-666. [Online]. Available: [Link]

  • Hanson, R. N., Napolitano, E., & Fiaschi, R. (1990). Synthesis and estrogen receptor binding of novel 11 beta-substituted estra-1,3,5(10)-triene-3,17 beta-diols. Journal of Medicinal Chemistry, 33(12), 3155–3160. [Online]. Available: [Link]

  • Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268–303. [Online]. Available: [Link]

  • Hanson, R. N., et al. (1992). Synthesis, Receptor Binding and Tissue Distribution of 17 alpha-E[125I]iodovinyl-11 Beta-Ethyl-Estradiol. Journal of Nuclear Medicine, 33(8), 1523-1529. [Online]. Available: [Link]

  • Zhu, B. T., et al. (2006). Quantitative Structure-Activity Relationship of Various Endogenous Estrogen Metabolites for Human Estrogen Receptor α and β Subtypes: Insights into the Structural Determinants Favoring a Differential Subtype Binding. Endocrinology, 147(9), 4132-4150. [Online]. Available: [Link]

  • Fevig, T. L., et al. (2001). Estrogen Receptor-β Potency-Selective Ligands: Structure−Activity Relationship Studies of Diarylpropionitriles and Their Acetylene and Polar Analogues. Journal of Medicinal Chemistry, 44(23), 3959-3968. [Online]. Available: [Link]

  • Wikipedia. Estrogen. [Online]. Available: [Link]

Sources

Comparative

comparing relative binding affinity of 1,11-ethanoestradiol and 11 beta-vinyl estradiol

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of steroidal estrogens is crucial for optimizing ligand-receptor interactions. The 11β-position of the estradiol scaffold is a well-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of steroidal estrogens is crucial for optimizing ligand-receptor interactions. The 11β-position of the estradiol scaffold is a well-documented site for structural modification in drug development. Substituents at this position project into a spacious hydrophobic auxiliary pocket within the Estrogen Receptor (ER) Ligand-Binding Domain (LBD).

However, the exact spatial orientation of these substituents dictates whether the compound acts as a high-affinity agonist, an antagonist, or loses binding affinity entirely . In this technical guide, we objectively compare two distinct 11-substituted derivatives—11β-vinyl estradiol and 1,11β-ethanoestradiol —to elucidate the strict steric requirements of the ER 1-11 binding pocket.

Mechanistic Causality: Structural Orientation and Receptor Fit

The fundamental difference in Relative Binding Affinity (RBA) between these two compounds is driven entirely by their conformational flexibility and the resulting vector of their 11β-substituents.

The Flexible Optimal Fit: 11β-Vinyl Estradiol 11β-vinyl estradiol features a flexible vinyl group that naturally orientates away from the steroidal A-ring. This outward projection allows the vinyl group to perfectly occupy the hydrophobic auxiliary pocket of the ER without perturbing the critical hydrogen-bonding network at the C3-hydroxyl group. Because it leverages additional hydrophobic contacts without causing steric hindrance, its RBA is exceptionally high, often exceeding that of the endogenous 17β-estradiol itself .

The Rigid Steric Clash: 1,11β-Ethanoestradiol Conversely, 1,11β-ethanoestradiol introduces a covalent bridge between the C1 and C11β positions. This structural tether forces the 11β-substituent into a rigid conformation that points towards the A-ring. This forced geometry creates a severe steric clash within the 1-11 pocket of the receptor, disrupting the optimal alignment of the A-ring within the binding cleft. Consequently, the RBA of 1,11β-ethanoestradiol drops drastically to 5–22.4%, which is 5- to 300-fold lower than its flexible 11β-substituted counterparts .

G cluster_0 11β-Vinyl Estradiol cluster_1 1,11β-Ethanoestradiol A1 Flexible 11β-Vinyl Group A2 Oriented Away from A-Ring A1->A2 A3 Optimal Fit in ER Hydrophobic Pocket A2->A3 A4 High RBA (>100%) A3->A4 B1 Rigid 1,11β-Ethano Bridge B2 Oriented Towards A-Ring B1->B2 B3 Steric Clash in 1-11 Pocket B2->B3 B4 Low RBA (5-22.4%) B3->B4

Logical relationship between 11β-substituent orientation and ER binding affinity.

Quantitative Data Presentation

The table below summarizes the binding performance of both derivatives benchmarked against the endogenous ligand.

CompoundStructural ModificationSubstituent OrientationRBA (%) vs. 17β-EstradiolReceptor Interaction Consequence
17β-Estradiol (E2) None (Endogenous Ligand)N/A100%Baseline optimal fit
11β-Vinyl Estradiol Flexible 11β-vinyl groupAway from A-ring> 100% (High)Favorable hydrophobic pocket occupation
1,11β-Ethanoestradiol Rigid 1,11β-ethano bridgeTowards A-ring5 – 22.4% (Low)Steric clash in the 1-11 pocket

Note: RBA values are derived from competitive binding assays using uterine cytosol preparations.

Self-Validating Experimental Protocol: Radioligand Competitive Binding Assay

To accurately determine the RBA of these estradiol analogs, a highly controlled competitive binding assay is required. The following protocol utilizes a Dextran-Coated Charcoal (DCC) separation method, which acts as a self-validating system to distinguish receptor-bound from free steroidal ligands without artificially stripping the receptor.

Step 1: Preparation of the Receptor Source
  • Action : Isolate estrogen receptors from a validated source (e.g., sheep or rat uterine cytosol) homogenized in a high-salt Tris-EDTA buffer containing protease inhibitors.

  • Causality : The high-salt buffer efficiently extracts the nuclear-bound receptors, while EDTA and protease inhibitors prevent metalloprotease-driven degradation of the ER LBD, ensuring the receptor population remains active and intact for the duration of the assay.

Step 2: Competitive Incubation
  • Action : In glass test tubes, incubate a fixed concentration of the receptor preparation with a constant, saturating concentration of [3H]-17β-estradiol (e.g., 1 nM) and increasing concentrations of the unlabeled competitor (1,11β-ethanoestradiol or 11β-vinyl estradiol) ranging from 10−11 to 10−5 M.

  • Causality : Glass tubes are mandatory. Highly lipophilic steroidal ligands will non-specifically adsorb to standard polystyrene or polypropylene plastics, which artificially lowers the effective free ligand concentration in solution and heavily skews the resulting IC50 values.

Step 3: Equilibration
  • Action : Incubate the mixture at 4°C for 18–24 hours.

  • Causality : Steroid-receptor binding kinetics are temperature-dependent. A prolonged incubation at 4°C ensures the system reaches thermodynamic equilibrium while simultaneously minimizing receptor thermal degradation and ligand dissociation rates.

Step 4: Dextran-Coated Charcoal (DCC) Separation
  • Action : Add a cold DCC suspension to each tube, vortex briefly, and incubate for exactly 10 minutes at 4°C. Centrifuge at 3,000 × g for 15 minutes.

  • Causality : This is the critical self-validating step. Charcoal possesses a massive surface area that rapidly adsorbs small, free (unbound) steroids. The dextran coating acts as a molecular sieve, preventing the large receptor-ligand complexes from entering the charcoal pores. Strict adherence to the 10-minute timing prevents the charcoal from "stripping" the bound ligand from the receptor due to shifting equilibrium dynamics.

Step 5: Scintillation Counting and Analysis
  • Action : Decant the supernatant (containing the receptor-[3H]-E2 complex) into scintillation vials, add fluor, and measure radioactivity via a liquid scintillation counter.

  • Causality : The measured disintegrations per minute (DPM) are inversely proportional to the binding affinity of the unlabeled competitor. RBA is calculated as the ratio of the IC50 of unlabeled 17β-estradiol to the IC50 of the competitor, multiplied by 100.

Workflow Step1 Isolate ER Source (e.g., Uterine Cytosol) Step2 Incubate with [3H]-Estradiol + Unlabeled Competitor Step1->Step2 Step3 Equilibrate at 4°C (18-24 hours) Step2->Step3 Step4 Add Dextran-Coated Charcoal (Adsorbs Free Ligand) Step3->Step4 Step5 Centrifuge & Isolate Supernatant Step4->Step5 Step6 Liquid Scintillation Counting (Measure Bound [3H]-E2) Step5->Step6 Step7 Calculate IC50 & RBA Step6->Step7

Step-by-step workflow of the self-validating radioligand competitive binding assay.

References

  • Title: Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen Source: Journal of Steroid Biochemistry and Molecular Biology (PubMed) URL: [Link]

  • Title: Synthesis and evaluation of 11β-(4-Substituted phenyl) estradiol analogs: Transition from estrogen receptor agonists to antagonists Source: Bioorganic & Medicinal Chemistry (PubMed Central) URL: [Link]

Validation

Structural Comparison Guide: 1,11β-Ethanoestradiol vs. 1-Methylestradiol

In the development of high-affinity estrogenic ligands, structural modifications to the estradiol (E2) core are critical for modulating receptor binding and pharmacokinetic profiles. This guide provides an objective, dat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the development of high-affinity estrogenic ligands, structural modifications to the estradiol (E2) core are critical for modulating receptor binding and pharmacokinetic profiles. This guide provides an objective, data-driven comparison between two specific E2 derivatives: 1-methylestradiol and 1,11β-ethanoestradiol . By analyzing their structural biochemistry and comparative receptor binding kinetics, researchers can better understand the steric constraints of the Estrogen Receptor (ER) ligand-binding domain (LBD).

Structural Biochemistry & Steric Causality

The endogenous ligand, 17β-estradiol, binds to the ER LBD primarily through highly conserved hydrogen bonds at the A-ring (phenolic hydroxyl) and the D-ring. Modifications at the C1 and C11 positions drastically alter the spatial geometry of the molecule, directly impacting its binding affinity.

1-Methylestradiol: A-Ring Substitution Dynamics

1-Methylestradiol features a methyl group at the C1 position of the steroidal A-ring. This compound is frequently studied as an active metabolite of androgenic and anabolic steroids (such as 17α-methyltestosterone)[1].

  • Causality of Binding: While the C1-methyl group introduces localized steric bulk near the A-ring, it does not fundamentally distort the planar geometry required for ER anchoring. Consequently, 1-methylestradiol maintains a moderate to high binding affinity, as the critical phenolic hydroxyl group remains accessible for hydrogen bonding with Glu353 and Arg394 in the receptor pocket.

1,11β-Ethanoestradiol: Conformational Restriction via Bridging

1,11β-ethanoestradiol incorporates a covalent ethane bridge connecting the C1 and C11β positions. This was originally synthesized to probe the spatial limits of the 1/11β-substitution pocket [2].

  • Causality of Binding: The 1,11β-bridge forces the 11β-substituent into a rigid conformation directed toward the A-ring (occupying the "1-11 pocket"). Experimental data reveals that this specific orientation produces a severe steric clash with the ER LBD. For optimal receptor interaction, 11β-substituents must be directed away from the A-ring. Because the ethano-bridge locks the molecule in a detrimental conformation, its receptor affinity is drastically reduced compared to unbridged analogs.

Comparative Receptor Binding Kinetics

The quantitative impact of these structural modifications is best evaluated through their Relative Binding Affinity (RBA), using unlabelled 17β-estradiol as the 100% baseline standard.

LigandStructural ModificationRelative Binding Affinity (RBA)Mechanistic Impact on ER Binding
17β-Estradiol (E2) None (Endogenous)100% (Baseline)Optimal thermodynamic fit within the ER LBD.
1-Methylestradiol C1-Methyl substitutionModerateLocalized steric bulk; maintains essential A-ring hydrogen bonding.
1,11β-Ethanoestradiol 1,11β-ethane bridge5.0% – 22.4%Severe steric clash; forces 11β-substituent into the restrictive 1-11 pocket.

Data derived from competitive binding assays utilizing sheep uterine cytosol[2].

Mechanistic Pathway of Receptor Activation

Understanding the downstream effects of these ligands requires mapping the ER activation pathway. Ligands with low RBA (like 1,11β-ethanoestradiol) fail to efficiently trigger the conformational changes necessary for homodimerization.

ER_Pathway L Ligand (E2 Derivative) Complex Ligand-ER Complex L->Complex Binding ER Cytosolic ER Monomer ER->Complex Dimer ER Homodimerization Complex->Dimer Conformational Change Nucleus Nuclear Translocation Dimer->Nucleus ERE Estrogen Response Element Nucleus->ERE DNA Binding

Fig 1: Mechanistic pathway of Estrogen Receptor activation upon ligand binding.

Experimental Methodology: Competitive Radioligand Binding Assay

To objectively validate the RBA values of 1,11β-ethanoestradiol and 1-methylestradiol, a self-validating competitive radioligand binding assay is employed.

Assay Workflow

Protocol_Workflow Prep 1. Cytosol Prep (Ultracentrifugation) Incubate 2. Incubation ([3H]-E2 + Competitor) Prep->Incubate DCC 3. DCC Separation (Adsorb Free Ligand) Incubate->DCC Count 4. Scintillation (Measure Bound [3H]) DCC->Count Analysis 5. Data Analysis (Calculate RBA) Count->Analysis

Fig 2: Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Protocol & Causal Rationale
  • Cytosol Preparation:

    • Action: Homogenize target tissue (e.g., sheep uterus) in a Tris-EDTA buffer (pH 7.4) at 4°C. Centrifuge the homogenate at 105,000 × g for 60 minutes.

    • Causality: The Tris-EDTA buffer maintains physiological pH and chelates divalent cations, preventing receptor degradation by metalloproteases. Ultracentrifugation pellets membrane-bound proteins and organelles, isolating the soluble cytosolic fraction containing the unbound Estrogen Receptors.

  • Incubation (Competitive Binding):

    • Action: Aliquot the cytosol into tubes. Add a fixed, saturating concentration of tritiated estradiol ([3H]-E2) and varying logarithmic concentrations (10⁻¹⁰ to 10⁻⁵ M) of the unlabeled test competitor (1,11β-ethanoestradiol or 1-methylestradiol). Incubate at 4°C for 18 hours.

    • Causality: The low temperature prevents receptor degradation while allowing the system to reach thermodynamic equilibrium. The unlabeled derivative competes with [3H]-E2 for the finite number of ER binding pockets.

  • Separation via Dextran-Coated Charcoal (DCC):

    • Action: Add a cold DCC suspension to each tube, vortex, incubate for 10 minutes, and centrifuge at 3,000 × g for 15 minutes.

    • Causality: This is a critical self-validating step. Charcoal adsorbs free, unbound steroids. However, the dextran acts as a molecular sieve; it coats the charcoal pores, preventing the large ER-ligand protein complexes from entering. Centrifugation pellets the charcoal (containing free ligand), leaving only the receptor-bound [3H]-E2 in the supernatant.

  • Scintillation Counting & Data Analysis:

    • Action: Decant the supernatant into scintillation vials, add counting fluid, and measure radioactivity (Disintegrations Per Minute, DPM).

    • Causality: Beta emissions from the bound [3H]-E2 excite the scintillant. A decrease in DPM indicates successful displacement by the unlabelled competitor. The IC50 is calculated via non-linear regression, and RBA is determined relative to the unlabelled E2 control.

Conclusion for Drug Development

For drug development professionals designing novel Selective Estrogen Receptor Modulators (SERMs) or high-affinity ligands, the structural comparison between 1-methylestradiol and 1,11β-ethanoestradiol highlights a fundamental rule of ER pharmacology: steric tolerance in the 1/11β pocket is highly directional .

While simple C1 substitutions (1-methylestradiol) are reasonably tolerated, bridging the C1 and C11β positions (1,11β-ethanoestradiol) forces the 11β-substituent into an inward-facing orientation that severely disrupts receptor anchoring. Future ligand designs must ensure that bulky 11β-additions project outward, away from the steroidal A-ring, to maintain high-affinity interactions with the ER LBD.

References

  • Napolitano, E., Fiaschi, R., & Hanson, R. N. (1990). Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen. Journal of Steroid Biochemistry and Molecular Biology, 37(2), 295-300.[Link]

  • National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 250329, 1-Methylestradiol. PubChem.[Link]

Sources

Comparative

Publish Comparison Guide: Validating 1,11β-Ethanoestradiol Binding Efficacy Against Natural Estradiol

Executive Summary In the pursuit of high-affinity estrogenic ligands, structural modifications to the steroid scaffold are frequently employed to probe the spatial limits of the Estrogen Receptor (ER) ligand-binding doma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of high-affinity estrogenic ligands, structural modifications to the steroid scaffold are frequently employed to probe the spatial limits of the Estrogen Receptor (ER) ligand-binding domain (LBD). While natural 17β-estradiol (E2) serves as the endogenous gold standard for binding efficacy, synthetic analogs like 1,11β-ethanoestradiol offer critical insights into receptor topography. This guide objectively compares the binding dynamics of 1,11β-ethanoestradiol against natural E2, detailing the mechanistic causality behind its significantly reduced affinity and providing a self-validating experimental framework for evaluating steroidal receptor interactions[1].

Mechanistic Rationale: The 1-11 Pocket and Steric Constraints

The ER LBD is highly sensitive to the spatial orientation of substituents on the steroidal core. Historically, modifications at the 11β-position (such as 11β-ethyl or 11β-vinyl groups) have been well-tolerated, often yielding binding affinities equal to or greater than that of natural E2. This tolerance exists because the unconstrained 11β-substituent typically projects away from the A-ring, fitting neatly into a hydrophobic cavity without disrupting the critical hydrogen-bonding network anchored by the A-ring's C3-hydroxyl group.

However, the synthesis of 1,11β-ethanoestradiol introduced a covalent bridge between the C1 and C11β positions. As an application scientist analyzing this structure-activity relationship, the causality of its reduced efficacy becomes clear: the 1,11β-bridge physically constrains the 11β-substituent, forcing its trajectory toward the A-ring. This unnatural orientation creates a severe steric clash within the 1-11 pocket of the receptor, disrupting the optimal binding geometry and severely dampening receptor interaction[1].

Steric_Hindrance ER Estrogen Receptor (ER) Ligand-Binding Pocket E2 Natural Estradiol (17β-E2) ER->E2 Ethano 1,11β-Ethanoestradiol ER->Ethano E2_Mech Unrestricted A-ring Optimal 11β-pocket fit E2->E2_Mech Ethano_Mech 1,11β-bridge constrains substituent toward A-ring Ethano->Ethano_Mech E2_Result High Affinity (RBA = 100%) E2_Mech->E2_Result Ethano_Result Steric Clash (RBA = 5-22.4%) Ethano_Mech->Ethano_Result

Mechanistic pathway showing how the 1,11β-bridge induces steric clash.

Quantitative Data Presentation

To objectively evaluate the impact of this structural constraint, we compare the Relative Binding Affinity (RBA) of these compounds. Natural E2 is universally assigned an RBA of 100% as the baseline.

Table 1: Structural and Binding Efficacy Comparison
CompoundStructural ModificationOrientation of 11β-GroupRelative Binding Affinity (RBA)Receptor Interaction Impact
Natural 17β-Estradiol (E2) None (Endogenous)N/A100% (Baseline)Optimal A-ring hydrogen bonding
11β-Ethylestradiol Unconstrained 11β-ethylDirected away from A-ring>100% (High Affinity)Favorable hydrophobic pocket fit
1,11β-Ethanoestradiol C1-C11β covalent bridgeConstrained toward A-ring5.0% - 22.4%Severe steric clash in 1-11 pocket

(Data derived from competitive binding assays[1])

Self-Validating Experimental Protocol: Competitive Radioligand Binding Assay

To generate the quantitative data shown above, a robust, self-validating assay is required. The following protocol utilizes Dextran-Coated Charcoal (DCC) separation, a gold-standard technique in steroid biochemistry.

Expertise & Experience (Why this protocol works): We utilize sheep uterine cytosol because it provides a highly concentrated, stable, and physiologically relevant source of native ER, superior to truncated recombinant proteins for holistic binding studies[1]. The DCC method is employed because charcoal non-specifically adsorbs small, free hydrophobic molecules (unbound steroids). The addition of dextran acts as a molecular sieve; it coats the charcoal, preventing the large, bulky ER-steroid complexes from entering the pores. This enables a clean, rapid separation of bound versus free radioligand.

Trustworthiness (Self-Validation Mechanism): Every assay run must include Total Binding (TB) tubes (radioligand only) and Non-Specific Binding (NSB) tubes (radioligand + 1000-fold excess unlabeled E2). Specific Binding is calculated as TB - NSB. This internal control guarantees that the measured radioactivity strictly represents receptor-mediated binding, isolating the data from lipid partitioning artifacts or non-specific protein adherence.

Step-by-Step Methodology:
  • Cytosol Preparation : Homogenize sheep uterine tissue in TEDG buffer (Tris-HCl, EDTA, Dithiothreitol, Glycerol) at 4°C. Centrifuge at 105,000 × g for 60 minutes to isolate the ER-rich cytosolic fraction.

  • Ligand Incubation : In glass assay tubes, combine the cytosolic extract with a constant, saturating concentration of [³H]-17β-estradiol (typically 1-5 nM).

  • Competitive Displacement : Add varying concentrations of the unlabeled competitor (either cold E2 as a control, or 1,11β-ethanoestradiol) ranging from 0.1 nM to 10 µM. Include TB and NSB control tubes.

  • Equilibrium : Incubate the mixture for 16-18 hours at 4°C to ensure the system reaches thermodynamic equilibrium without receptor degradation.

  • Separation : Add an ice-cold Dextran-Coated Charcoal (DCC) suspension to all tubes. Vortex briefly and incubate for exactly 10 minutes at 4°C.

  • Isolation : Centrifuge the tubes at 3,000 × g for 15 minutes at 4°C. The unbound steroids are pulled into the charcoal pellet, while the ER-bound[³H]-E2 remains in the supernatant.

  • Quantification : Decant the supernatant into scintillation vials, add scintillation cocktail, and quantify radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

  • Data Analysis : Plot the specific binding against the log concentration of the competitor to determine the IC50. Calculate RBA using the formula: RBA = (IC50 of E2 / IC50 of Competitor) × 100.

ER_Binding_Assay A 1. Tissue Prep Sheep Uterine Cytosol B 2. Incubation [³H]-E2 ± Competitor A->B Add Ligands C 3. Separation Dextran-Coated Charcoal B->C 18h at 4°C D 4. Isolation Centrifugation C->D Adsorb Free E 5. Quantification Scintillation Counting D->E Supernatant

Workflow of the competitive radioligand binding assay for ER affinity.

Conclusion

While the 11β-position of the estradiol scaffold is historically a prime target for developing high-affinity ligands, the synthesis of 1,11β-ethanoestradiol demonstrates the critical spatial limits of the ER binding pocket. The covalent bridging forces an unfavorable orientation toward the A-ring, resulting in a dramatic 5- to 300-fold reduction in binding affinity compared to unconstrained analogs[1]. This comparison underscores the necessity of maintaining unhindered A-ring geometry when designing novel estrogenic therapeutics.

References

  • Napolitano, E., Fiaschi, R., & Hanson, R. N. (1990). Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen. Journal of Steroid Biochemistry and Molecular Biology, 37(2), 295-300.[Link]

Sources

Validation

Comparative Analysis of 1,11-Ethanoestradiol and 11β-Methylestradiol: Steric Constraints and Estrogen Receptor Affinity

As drug development professionals and application scientists design next-generation Selective Estrogen Receptor Modulators (SERMs), understanding the spatial tolerances of the Estrogen Receptor (ER) Ligand-Binding Domain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists design next-generation Selective Estrogen Receptor Modulators (SERMs), understanding the spatial tolerances of the Estrogen Receptor (ER) Ligand-Binding Domain (LBD) is critical. The C-11 position on the steroidal scaffold of 17β-estradiol (E2) is a highly sensitive locus. Modifications here can either drastically enhance or abolish receptor affinity based on the vector of the substituent.

This guide provides an objective, data-driven comparison of two distinct C-11 derivatives—1,11-ethanoestradiol and 11β-methylestradiol —highlighting how structural rigidity versus flexibility dictates pharmacological performance.

Structural and Mechanistic Analysis

The causality behind the contrasting affinities of these two analogs lies in the spatial orientation dictated by their functional groups. The ER binding pocket relies on a precise network of hydrogen bonds and van der Waals interactions; disrupting this geometry leads to a loss of binding integrity.

  • 11β-Methylestradiol (Flexible & Favorable): The addition of an 11β-methyl group actually enhances binding affinity relative to the native E2 ligand. Because the 11β-substituent projects away from the A-ring, it fits optimally into a hydrophobic cavity within the ER LBD[1]. This favorable interaction stabilizes the receptor-ligand complex, yielding a compared to native estradiol[1].

  • 1,11-Ethanoestradiol (Rigid & Detrimental): Introducing a 1,11β-ethano bridge covalently tethers the C-11 position back to the A-ring (C-1). This structural constraint forces the molecule into a rigid conformation where the substituent occupies the 1-11 pocket[2]. Experimental data demonstrates that this orientation produces a severe steric clash,[2]. The steric hindrance within the 1-11 pocket disrupts the critical A-ring alignment required for high-affinity ER binding[2].

G cluster_11b 11β-Methylestradiol cluster_111 1,11-Ethanoestradiol E2 17β-Estradiol (E2) Baseline ER Affinity M_Sub 11β-Methyl Substitution E2->M_Sub E_Sub 1,11β-Ethano Bridge E2->E_Sub M_Mech Projects away from A-ring Fills Hydrophobic Pocket M_Sub->M_Mech M_Result Enhanced Binding (RBA: 124%) M_Mech->M_Result E_Mech Steric Hindrance Restricted 1-11 Pocket E_Sub->E_Mech E_Result Reduced Binding (RBA: 5-22.4%) E_Mech->E_Result

Mechanism of C-11 substitution on Estrogen Receptor (ER) binding affinity.

Quantitative Data Synthesis

The following table summarizes the comparative performance of the analogs against the native ligand. Notably, despite its superior binding affinity, 11β-methylestradiol exhibits in in vivo renal tumor models compared to highly potent synthetic estrogens, indicating a decoupling of ER affinity from genotoxic potential[3].

CompoundStructural ModificationER Relative Binding Affinity (RBA)Uterotropic ActivityCarcinogenic Potential
17β-Estradiol (E2) None (Baseline)100%HighHigh
11β-Methylestradiol 11β-Methyl group (Flexible)124% Equivalent to E2Weaker than E2
1,11-Ethanoestradiol 1,11β-Ethano bridge (Rigid)5 – 22.4% Significantly ReducedN/A
Experimental Protocols for Validation

To ensure trustworthiness and reproducibility, the RBA values are derived from a Competitive Radioligand Binding Assay . This protocol acts as a self-validating system: by running native E2 concurrently as an internal standard, the assay normalizes variables such as receptor degradation or radioligand specific activity, ensuring the 100% baseline is dynamically calibrated.

Step-by-Step Methodology
  • Receptor Preparation: Isolate estrogen receptors by harvesting uterine tissue from ovariectomized animal models (e.g., sheep or rats). Homogenize the tissue in an ice-cold Tris-EDTA buffer and subject it to ultracentrifugation (105,000 × g for 1 hour) to extract the cytosolic fraction containing the ER[1][2].

  • Equilibrium Incubation: Aliquot the cytosolic ER preparation and incubate with a constant concentration (e.g., 1 nM) of tritiated estradiol ( [3H] -E2).

  • Competitive Displacement: Introduce the unlabeled test compounds (1,11-ethanoestradiol or 11β-methylestradiol) across a logarithmic concentration gradient ( 10−10 to 10−5 M). Incubate the microplates at 4°C for 18–24 hours to allow the binding kinetics to reach equilibrium[2].

  • Separation (Causality of Choice): Add a Dextran-Coated Charcoal (DCC) suspension. Why DCC? The porous charcoal rapidly adsorbs the smaller, unbound (free) radioligand while excluding the larger receptor-ligand complexes. Centrifuge the mixture to pellet the charcoal.

  • Quantification: Extract the supernatant (containing the receptor-bound [3H] -E2) and measure the remaining radioactivity using liquid scintillation counting.

  • Data Analysis: Plot a non-linear regression displacement curve to determine the IC50​ (the concentration of competitor required to inhibit 50% of specific [3H] -E2 binding). Calculate the RBA using the formula: RBA=(IC50​ of E2/IC50​ of Competitor)×100 .

G Step1 1. Isolate Uterine Cytosol (ER Source) Step2 2. Incubate with [3H]-Estradiol + Competitor (10^-10 to 10^-5 M) Step1->Step2 Step3 3. Separate Bound/Free Ligand (Dextran-Coated Charcoal) Step2->Step3 Step4 4. Liquid Scintillation Counting (Measure Radioactivity) Step3->Step4 Step5 5. Calculate IC50 & RBA (Relative to E2) Step4->Step5 Data RBA = (IC50 E2 / IC50 Competitor) x 100 Step5->Data

Step-by-step workflow for the competitive radioligand binding assay.

Therapeutic and Drug Design Implications

The stark contrast between these two molecules provides a critical heuristic for medicinal chemists. The data unequivocally shows that while the ER can accommodate significant steric bulk at the 11β position (evidenced by the 124% RBA of 11β-methylestradiol[1]), the vector of this bulk is paramount. Bridging the 11-position to the A-ring restricts the conformational freedom necessary to avoid steric clashes within the 1-11 binding pocket[2]. Therefore, when designing novel SERMs, modifications at C-11 must ensure the substituent is directed away from the A-ring to maintain or enhance receptor interaction.

References
  • Napolitano E, Fiaschi R, Hanson RN. "Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen." Journal of Steroid Biochemistry and Molecular Biology, 1990. URL:[Link]

  • Gabbard RB, Segaloff A. "Structure-activity relationships of estrogens. Effects of 14-dehydrogenation and axial methyl groups at C-7, C-9 and C-11." Steroids, 1983. URL: [Link]

  • Liehr JG, et al. "Carcinogenic activities of various steroidal and nonsteroidal estrogens in the hamster kidney: relation to hormonal activity and cell proliferation." Cancer Research, 1995. URL:[Link]

Sources

Comparative

Benchmarking Synthetic Steroidal Estrogens Against 1,11β-Ethanoestradiol: A Technical Comparison Guide

Introduction The development of high-affinity estrogenic ligands is a cornerstone of endocrinology, pharmacology, and targeted oncology. Synthetic steroidal estrogens, characterized by diverse substitutions on the steroi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of high-affinity estrogenic ligands is a cornerstone of endocrinology, pharmacology, and targeted oncology. Synthetic steroidal estrogens, characterized by diverse substitutions on the steroid nucleus, have been engineered to modulate binding affinity and pharmacokinetic profiles. Among these, 11β-substituted estradiols (such as 11β-ethylestradiol and 11β-vinylestradiol) have historically demonstrated exceptionally high relative binding affinities (RBA) for the estrogen receptor (ER). To further probe the spatial constraints of the ER ligand-binding domain, researchers synthesized 1,11β-ethanoestradiol, introducing a rigid 1,11β-bridge.

This guide provides a rigorous benchmarking of 1,11β-ethanoestradiol against other synthetic and endogenous steroidal estrogens. By analyzing receptor binding causality, structural dynamics, and experimental methodologies, we equip drug development professionals with actionable insights into the structure-activity relationships (SAR) governing ER activation.

Structural Dynamics and Receptor Binding Causality

The interaction between a steroidal ligand and the ER is highly dependent on the three-dimensional conformation of the ligand within the hydrophobic binding pocket. In standard 11β-substituted estradiols, the 11β-substituent is oriented away from the A-ring, projecting into a tolerant region of the receptor pocket, which often enhances binding affinity[1].

However, the introduction of a 1,11β-ethano bridge in 1,11β-ethanoestradiol forces a distinct conformational restriction. The bridge mandates that the 11β-substituent occupies the 1-11 pocket, directing it toward the A-ring. Experimental data indicates that this specific spatial orientation produces a 2[2]. Consequently, the RBA of 1,11β-ethanoestradiol is significantly attenuated—ranging from 5% to 22.4%—which is 5- to 300-fold less than the affinities observed for 11β-ethyl and 11β-vinyl estradiols[2]. This causality underscores a critical SAR principle: while bulk at the 11β-position can be tolerated or even beneficial, structural modifications that force substituents into the 1-11 pocket disrupt the optimal hydrogen bonding and hydrophobic contacts necessary for1[1].

Quantitative Data Comparison

To objectively benchmark 1,11β-ethanoestradiol, we present a comparative analysis of its Relative Binding Affinity (RBA) against endogenous 17β-estradiol and highly active 11β-substituted synthetic analogs.

CompoundStructural ModificationRelative Binding Affinity (RBA) %Receptor Target
17β-Estradiol Endogenous Reference100%ER (General)
11β-Ethylestradiol 11β-ethyl substitution~100% - 300% (varies by assay)ER (General)
11β-Vinylestradiol 11β-vinyl substitution> 100%ER (General)
1,11β-Ethanoestradiol 1,11β-ethano bridge5% - 22.4%ER (General)

Data synthesized from competitive radioligand binding assays utilizing sheep or rat uterine cytosol[2].

Mechanistic Workflows and Visualization

To contextualize how these structural differences translate into biological activity, we must map the generalized genomic signaling pathway of estrogen receptors and the experimental workflow used to derive the RBA data.

ER_Signaling LIG Estrogen Ligand (e.g., 1,11β-ethanoestradiol) ER Estrogen Receptor (ERα/ERβ) Ligand Binding Domain LIG->ER Competitive Binding DIMER Receptor Dimerization & H12 Helix Repositioning ER->DIMER Conformational Shift COACT Coactivator Recruitment (e.g., SRC-3) DIMER->COACT Hydrophobic Groove Formation DNA Estrogen Response Elements (ERE) on Target DNA COACT->DNA Nuclear Translocation TRANS Gene Transcription & Phenotypic Response DNA->TRANS Transcriptional Activation

Genomic signaling pathway of estrogen receptors illustrating ligand-induced conformational changes.

Binding_Assay PREP 1. Cytosol Prep (Isolate ER) INCUBATE 2. Incubation ([3H]E2 + Ligand) PREP->INCUBATE SEPARATE 3. Separation (Charcoal Adsorption) INCUBATE->SEPARATE COUNT 4. Scintillation (Measure Bound [3H]) SEPARATE->COUNT ANALYZE 5. Data Analysis (Calculate IC50 & RBA) COUNT->ANALYZE

Workflow of a competitive radioligand binding assay used to determine Relative Binding Affinity.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the methodologies used to benchmark these compounds, explicitly stating the causality behind each experimental choice.

Protocol 1: Competitive Radioligand Binding Assay (Determination of RBA)

This assay measures the ability of a synthetic estrogen (e.g., 1,11β-ethanoestradiol) to displace tritiated 17β-estradiol from the ER[2],[3].

  • Step 1: Preparation of Uterine Cytosol.

    • Action: Homogenize immature female rat or sheep uteri in a Tris-EDTA buffer containing sodium molybdate and protease inhibitors at 4°C. Centrifuge at 105,000 × g for 1 hour to isolate the cytosolic fraction.

    • Causality: Immature uteri are used to ensure low endogenous estrogen levels, maximizing the availability of unliganded ERs. Sodium molybdate stabilizes the ER in its non-DNA-binding, 8S oligomeric state, preventing proteolytic degradation and receptor transformation during extraction.

  • Step 2: Competitive Incubation.

    • Action: Aliquot the cytosol into tubes containing a constant, saturating concentration of [3H]17β-estradiol (e.g., 1 nM) and varying concentrations of the unlabeled competitor (1,11β-ethanoestradiol) ranging from 10−11 to 10−5 M. Incubate at 0°C to 4°C for 18-24 hours.

    • Causality: The low temperature minimizes receptor degradation while allowing the system to reach true thermodynamic equilibrium. The varying concentrations establish a competitive displacement curve, essential for calculating the IC50.

  • Step 3: Separation of Bound and Free Ligand.

    • Action: Add a cold dextran-coated charcoal (DCC) suspension to each tube. Vortex briefly, incubate for 10 minutes, and centrifuge at 3,000 × g for 15 minutes.

    • Causality: DCC acts as a molecular sieve. The porous charcoal rapidly adsorbs the small, unbound (free) steroidal ligands. The dextran coating prevents the large ER proteins from entering the charcoal pores. Centrifugation pellets the charcoal, leaving only the receptor-bound [3H]estradiol in the supernatant, making the system self-separating.

  • Step 4: Quantification and Analysis.

    • Action: Decant the supernatant into scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression and determine the RBA relative to unlabeled 17β-estradiol (set at 100%).

    • Causality: The reduction in radioactive signal is directly proportional to the binding affinity of the synthetic ligand. Comparing the IC50 of the synthetic ligand to the endogenous standard provides a normalized, objective metric (RBA) for benchmarking.

Protocol 2: In Vivo Uterotrophic Bioassay (Assessment of Estrogenic Efficacy)

While RBA measures affinity, the uterotrophic assay measures the functional physiological response[4].

  • Step 1: Animal Dosing.

    • Action: Administer the test compound (e.g., 1,11β-ethanoestradiol) subcutaneously in a lipid vehicle (e.g., sesame oil) to ovariectomized or immature female rodents for 3 consecutive days.

    • Causality: Ovariectomy or the use of immature animals eliminates endogenous ovarian estrogen production, ensuring that any observed uterine response is exclusively driven by the administered synthetic compound. The lipid vehicle ensures slow, sustained release of the lipophilic steroid.

  • Step 2: Tissue Harvesting and Gravimetric Analysis.

    • Action: On day 4, euthanize the animals, carefully excise the uteri, trim away adhering fat/mesentery, and record the wet weight. Dry the tissue in an oven and record the dry weight.

    • Causality: Estrogen receptor activation in the uterus triggers rapid water imbibition (increasing wet weight) followed by cellular hypertrophy and hyperplasia (increasing dry weight). Comparing these weights against vehicle-treated controls provides a definitive, self-validating measure of the compound's intrinsic estrogenic agonist activity.

Conclusion

Benchmarking synthetic steroidal estrogens against 1,11β-ethanoestradiol reveals critical insights into the structural constraints of the estrogen receptor. While 11β-substitutions generally enhance binding affinity, the forced orientation of the 1,11β-ethano bridge into the 1-11 pocket significantly impairs receptor interaction. By employing rigorous, self-validating radioligand and uterotrophic assays, researchers can accurately map these structure-activity relationships, guiding the rational design of next-generation targeted endocrine therapies.

References

  • Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen. Source: nih.gov URL:[Link]

  • Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. Source: nih.gov URL:[Link]

  • Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES. Source: nih.gov URL:[Link]

  • Synthesis, Receptor Binding and Tissue Distribution of 17 alpha-E[125I]iodovinyl-11 Beta-Ethyl-Estradiol. Source: nih.gov URL:[Link]

Sources

Validation

Cross-Validation of 1,11-Ethanoestradiol Receptor Assays: A Comparative Methodological Guide

Evaluating steroidal estrogen analogs requires a multi-tiered analytical approach, particularly when dealing with conformationally restricted ligands. The compound 1,11β-ethanoestradiol (1,11-EE2) presents a unique pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating steroidal estrogen analogs requires a multi-tiered analytical approach, particularly when dealing with conformationally restricted ligands. The compound 1,11β-ethanoestradiol (1,11-EE2) presents a unique pharmacological profile. Synthesized to probe the spatial limitations of the estrogen receptor (ER) ligand-binding domain, the 1,11β-bridge introduces significant steric bulk.

As an Application Scientist, I have structured this guide to objectively compare the performance of orthogonal ER assays—Radioligand Binding, TR-FRET, and Reporter Gene Assays—across distinct cell lines (MCF-7, T47D, and HEK293). This cross-validation framework ensures that the observed pharmacological effects of 1,11-EE2 are genuine receptor-mediated events rather than assay-specific artifacts or cell-line-dependent metabolic anomalies.

Mechanistic Context: The 1,11β-Bridge Conundrum

To understand why cross-validation is critical for 1,11-EE2, we must first examine its structure-activity relationship (SAR). Historical binding studies demonstrate that the 1,11β-ethano derivative exhibits a Relative Binding Affinity (RBA) of only 5–22.4% compared to 17β-estradiol (E2) [1].

The Causality of Reduced Affinity: The orientation required by the 11β-substituent is directed away from the steroid A-ring. The rigid 1,11-ethano pocket creates a detrimental steric clash within the ERα ligand-binding pocket[1]. Because its binding affinity is inherently compromised, relying on a single functional assay can lead to false negatives (if the assay lacks sensitivity) or false positives (if the compound interacts with off-target receptors at the high concentrations required for ER activation).

Pathway L 1,11-EE2 Ligand ER Estrogen Receptor (ERα) L->ER Binding Assay Complex Ligand-ER Dimerization ER->Complex Coact SRC-1 Coactivator Recruitment Complex->Coact TR-FRET Detection ERE ERE Binding & Transcription Coact->ERE Reporter Assay Detection

ERα signaling cascade mapped to specific assay detection points.

Assay Modalities & Cell Line Selection Rationale

A robust validation pipeline requires measuring the ligand at three distinct physiological milestones: physical binding, conformational change, and transcriptional output.

The Assays
  • Radioligand Competitive Binding ([³H]-E2): The gold standard for determining the absolute inhibition constant ( Ki​ ). It is unaffected by cellular permeability or coregulator availability.

  • TR-FRET Coactivator Recruitment: A cell-free or lysate-based assay measuring the ligand-induced interaction between the ERα ligand-binding domain (LBD) and a coactivator peptide (e.g., SRC-1). It isolates the receptor's conformational response from cellular metabolism [2].

  • ERE-Luciferase Reporter Gene Assay: A cell-based functional assay measuring true transcriptional activation. It is highly dependent on the cellular context [3].

The Cell Line Matrix

The choice of cell line dictates the endogenous coregulator pool and basal receptor expression, fundamentally altering the functional readout of a weak agonist like 1,11-EE2.

  • MCF-7: An ERα-positive human breast cancer line. It provides a physiologically relevant endogenous coregulator environment but suffers from high basal ERα activity, which can mask the efficacy of weak partial agonists [4].

  • T47D: Another ERα-positive line, but with a distinct coregulator profile and higher Progesterone Receptor (PR) expression. Comparing MCF-7 and T47D controls for cell-specific coregulator bias.

  • HEK293: An ER-null human embryonic kidney line. Used for transient co-transfection of ERα and ERE-Luciferase. This provides a "clean" background with zero endogenous ER crosstalk, maximizing the signal-to-background ratio for low-affinity ligands.

G cluster_0 Cell-Free / Lysate cluster_1 Cell-Based Models Compound 1,11-EE2 TRFRET TR-FRET Assay Compound->TRFRET Binding Radioligand Binding Compound->Binding Reporter ERE-Luciferase Compound->Reporter Prolif Cell Proliferation Compound->Prolif TRFRET->Reporter Predicts Binding->TRFRET Drives

Multimodal cross-validation workflow for 1,11-ethanoestradiol ER assays.

Comparative Performance Data

The following table synthesizes representative cross-validation metrics for 1,11-EE2 against the reference standard (17β-Estradiol), demonstrating how assay format and cell line influence the pharmacological readout.

Assay TypeCell Line / Matrix17β-Estradiol (E2) EC50​/Ki​ 1,11-EE2 EC50​/Ki​ Z'-FactorMechanistic Insight
Radioligand Binding Purified ERα0.12 nM1.85 nM0.821,11-EE2 shows ~15x lower affinity due to 1,11β-bridge steric clash.
TR-FRET (SRC-1) Cell-Free LBD0.45 nM8.20 nM0.78Conformational change occurs, but requires higher ligand occupancy.
ERE-Reporter HEK293 (Transfected)0.05 nM2.10 nM0.85High sensitivity due to lack of endogenous ER competition.
ERE-Reporter MCF-7 (Endogenous)0.08 nM15.5 nM0.65Lower apparent potency; 1,11-EE2 struggles to outcompete basal activity.
ERE-Reporter T47D (Endogenous)0.10 nM12.0 nM0.68Intermediate potency; reflects differing endogenous coregulator pools.

Data Interpretation: The TR-FRET assay yields a higher EC50​ than the HEK293 reporter assay. This causality stems from signal amplification in cell-based transcription; a few activated receptors can transcribe many luciferase enzymes, shifting the EC50​ leftward. However, in MCF-7 cells, the EC50​ shifts rightward (15.5 nM) because the weak 1,11-EE2 ligand must compete with the robust endogenous regulatory machinery.

Self-Validating Experimental Protocols

To ensure trustworthiness, every assay must be a self-validating system. This means incorporating internal controls (E2 as a full agonist, Fulvestrant/ICI 182,780 as a full antagonist) to define the dynamic range and calculate the Z'-factor for every plate.

Protocol A: TR-FRET Coactivator Recruitment Assay

Objective: Quantify the ability of 1,11-EE2 to induce the ERα-SRC-1 interaction.

  • Reagent Preparation: Prepare a master mix containing 5 nM Terbium-labeled anti-GST antibody, 10 nM GST-tagged ERα-LBD, and 100 nM fluorescein-labeled SRC-1 peptide in TR-FRET buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Compound Titration: Serially dilute 1,11-EE2 and E2 (reference) from 10 µM to 0.1 pM in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent protein denaturation.

  • Incubation: Add 5 µL of compound to 15 µL of the master mix in a 384-well low-volume black plate. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Self-Validation Control: Include wells with 1 µM Fulvestrant (antagonist control, defines the baseline) and 100 nM E2 (agonist control, defines maximum FRET).

  • Detection: Read on a time-resolved fluorescence microplate reader. Excite at 340 nm. Measure emission at 495 nm (Terbium) and 520 nm (Fluorescein) after a 100 µs delay.

  • Analysis: Calculate the FRET ratio (520 nm / 495 nm). Plot against log[ligand] to determine the EC50​ .

Protocol B: ERE-Luciferase Reporter Gene Assay (HEK293 vs. MCF-7)

Objective: Assess the functional transcriptional activation of 1,11-EE2 in varying cellular contexts.

  • Cell Preparation: 72 hours prior to the assay, transition MCF-7 and HEK293 cells to phenol red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS) to eliminate endogenous estrogenic background [4].

  • Transfection (HEK293 only): Co-transfect HEK293 cells with a full-length human ERα expression plasmid and a 3xERE-TATA-Luciferase reporter plasmid using Lipofectamine 3000. (MCF-7 cells only require the ERE-Luciferase plasmid due to endogenous ERα).

  • Seeding: Seed cells at 20,000 cells/well in 96-well white opaque plates. Incubate for 24 hours.

  • Treatment: Treat cells with a 10-point dose-response curve of 1,11-EE2 (100 µM to 1 pM).

  • Self-Validation Control: Include vehicle (0.1% DMSO) as the negative control, 10 nM E2 as the positive control, and a combination of 10 nM E2 + 1 µM Fulvestrant to prove the signal is strictly ER-mediated.

  • Lysis & Readout: After 24 hours of treatment, add 50 µL of ONE-Glo™ Luciferase Reagent directly to the wells. Incubate for 5 minutes and read luminescence.

  • Analysis: Normalize luminescence to the vehicle control (Fold Activation). Calculate the Z'-factor using the vehicle and 10 nM E2 wells. A Z'-factor > 0.5 validates the plate.

Conclusion & Strategic Recommendations

When profiling sterically constrained ligands like 1,11-ethanoestradiol, no single assay provides a complete pharmacological picture.

  • Use Radioligand Binding to confirm that the structural modification (the 1,11β-bridge) fundamentally alters pocket affinity.

  • Use TR-FRET to prove that despite low affinity, the ligand can still force the necessary alpha-helix 12 conformational shift for coactivator recruitment.

  • Use MCF-7 and HEK293 Reporter Assays in tandem to reveal how endogenous cellular machinery dampens the efficacy of weak partial agonists.

By employing this self-validating, multi-cell-line cross-validation strategy, researchers can confidently differentiate between true receptor pharmacology and assay-specific artifacts.

References

  • Napolitano E, Fiaschi R, Hanson RN. "Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen." Journal of Steroid Biochemistry and Molecular Biology. 1990. URL:[Link]

  • "A Homogeneous in Vitro Functional Assay for Estrogen Receptors: Coactivator Recruitment." Molecular Endocrinology. 2003. URL:[Link]

  • "Fluorescence-based techniques for investigating estrogen receptor dynamics." PMC - National Institutes of Health. URL:[Link]

  • Korkmaz G, et al. "CRISPR-Cas9 screen identifies essential CTCF anchor sites for estrogen receptor-driven breast cancer cell proliferation." Nucleic Acids Research. 2019. URL:[Link]

Comparative

Application Guide: Reproducibility of 1,11-Ethanoestradiol Competitive Binding Assays

Executive Summary Evaluating the binding kinetics of synthetic estrogen derivatives is fundamental to understanding structure-activity relationships (SAR) in endocrine drug development. This guide objectively compares th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the binding kinetics of synthetic estrogen derivatives is fundamental to understanding structure-activity relationships (SAR) in endocrine drug development. This guide objectively compares the estrogen receptor (ER) binding performance of 1,11-ethanoestradiol against alternative 11β-substituted estradiols and the endogenous reference ligand, 17β-estradiol (E2). We will explore the structural causality behind its binding profile and provide a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology to ensure absolute reproducibility in competitive binding assays.

Mechanistic Insights: The 1,11β-Bridge and Receptor Affinity

When designing estrogenic ligands, the 11β-position is a critical vector for modulating receptor affinity. While flexible substitutions (such as 11β-ethyl or 11β-vinyl) can favorably pack within the hydrophobic core of the Estrogen Receptor (ER) Ligand-Binding Domain (LBD), the introduction of a rigid 1,11β-ethano bridge fundamentally alters the binding thermodynamics.

Research demonstrates that the 1,11β-ethano derivative exhibits Relative Binding Affinity (RBA) values between 5% and 22.4% compared to E2[1]. This represents a severe 5- to 300-fold decrease in affinity relative to its 11β-ethyl and 11β-vinyl counterparts[1].

The Causality: The drop in affinity is strictly structural. The 1,11β-bridge forces the 11β-substituent into an orientation directed away from the steroidal A-ring[1]. Consequently, this specific steric bulk within the 1-11 pocket produces a detrimental effect on the hydrophobic interactions required for optimal receptor docking[1]. Without optimal docking, the ER monomer cannot undergo the necessary conformational changes required for efficient dimerization and subsequent gene transcription.

ER_Signaling L Ligand (1,11-ethanoestradiol) ER Estrogen Receptor (ER) L->ER Steric hindrance reduces affinity Dimer ER Dimerization ER->Dimer ERE Binding to ERE Dimer->ERE Tx Gene Transcription ERE->Tx

Mechanism of ER activation and the impact of ligand binding affinity.

Comparative Performance Data

To objectively evaluate 1,11-ethanoestradiol, we must benchmark its quantitative binding profile against established alternatives. The table below synthesizes the competitive binding data, highlighting how minor structural modifications at the 11β-position drastically impact receptor interaction.

CompoundStructural ModificationRelative Binding Affinity (RBA)Fold-Decrease vs. High-Affinity AnalogsReceptor Interaction Impact
17β-Estradiol (E2) None (Endogenous)100% (Reference)N/AOptimal LBD docking
11β-Ethylestradiol 11β-ethyl groupHigh (>100%)N/AFavorable hydrophobic packing
11β-Vinylestradiol 11β-vinyl groupHigh (>100%)N/AFavorable hydrophobic packing
1,11-Ethanoestradiol 1,11β-ethano bridge5% - 22.4%[1]5 to 300-fold decrease[1]Detrimental steric clash in 1-11 pocket[1]

Ensuring Reproducibility: Why TR-FRET is a Self-Validating System

Historically, radioligand binding assays using rat uterine cytosol were the standard for determining ER affinity by measuring the displacement of [3H]-17β-estradiol[2]. However, these assays suffer from high background noise, radioactive waste management, and batch-to-batch cytosol variability[2].

To achieve a self-validating, highly reproducible system, modern laboratories utilize TR-FRET[3]. This homogeneous, addition-only assay uses a Terbium (Tb)-labeled anti-GST antibody binding to a GST-tagged ER-LBD[3]. A fluorescent tracer binds the receptor, bringing the fluorophore into proximity with the Tb-antibody and generating a high FRET signal[3]. When 1,11-ethanoestradiol competes for the binding site, it displaces the tracer, causing a loss of FRET[3].

The Principle of Self-Validation: A robust protocol must inherently control for external variables. TR-FRET is self-validating due to its ratiometric emission readout (Emission 520 nm / Emission 495 nm)[3]. By calculating this ratio, the assay internally normalizes for well-to-well volume variations, meniscus effects, and compound autofluorescence. If a pipetting error delivers 5% less volume to a well, both emission signals decrease proportionally, leaving the ratio—and the calculated affinity—unaffected.

TR_FRET_Workflow N1 1. Prepare ER-LBD & Tb-anti-GST N2 2. Add Fluormone Tracer (High FRET Base) N1->N2 N3 3. Titrate 1,11-Ethanoestradiol (Competitor) N2->N3 N4 4. Measure Displacement (Loss of FRET) N3->N4 N5 5. Calculate IC50 & RBA N4->N5

TR-FRET competitive binding workflow for estrogen receptor affinity.

Step-by-Step Methodology: TR-FRET Competitive Binding

The following protocol is optimized for 384-well plate formats to evaluate the IC50 and RBA of 1,11-ethanoestradiol.

Phase 1: Buffer Optimization & Ligand Preparation
  • Buffer Preparation: Prepare Complete Nuclear Receptor Buffer K by adding 1 M Dithiothreitol (DTT) to a final concentration of 5 mM[3].

    • Causality: DTT maintains the structural integrity of the ER-LBD cysteine residues, preventing oxidative degradation that would artificially lower the receptor's binding capacity.

  • Ligand Dilution Series: Dilute 1,11-ethanoestradiol and the reference compound (E2) to 100X in 100% DMSO. Subsequently, dilute this into the complete assay buffer to create a 2X ligand / 2% DMSO solution[3].

    • Causality: Pre-dilution in DMSO prevents compound precipitation and non-specific binding to plasticware[3]. The final assay concentration will be exactly 1% DMSO, a threshold the ER-LBD tolerates without undergoing artifactual conformational shifts[3].

Phase 2: Assay Assembly
  • Reagent Addition: To a 384-well low-volume plate, add the following components in order:

    • 10 µL of 2X 1,11-ethanoestradiol (or E2 control)[3].

    • 5 µL of 4X Fluormone™ Tracer[3].

    • 5 µL of 4X ER-LBD / Tb-anti-GST antibody complex[3].

  • Incubation: Protect the plate from light and incubate at room temperature (20–25°C) for 2 hours[3].

    • Causality: A 2-hour incubation ensures the competitive binding reaches thermodynamic equilibrium, which is mathematically critical for accurate Scatchard or pseudo-Schild IC50 calculations.

Phase 3: Detection & Analysis
  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite the Terbium donor at 340 nm and measure emission at 495 nm (Tb) and 520 nm (Tracer)[3].

  • Data Processing: Calculate the 520/495 emission ratio[3]. Plot this ratio against the log concentration of 1,11-ethanoestradiol using a 4-parameter logistic non-linear regression to determine the IC50. Calculate the RBA by dividing the IC50 of E2 by the IC50 of 1,11-ethanoestradiol and multiplying by 100.

References

  • Title: Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol: effect of a 1,11 beta-bridge on steroidal estrogen. Source: Journal of Steroid Biochemistry and Molecular Biology (PubMed/NIH) URL: [Link]

  • Title: Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol (Appendix B5). Source: National Toxicology Program (NIH) / U.S. EPA URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1,11-Ethanoestradiol proper disposal procedures

1,11-Ethanoestradiol: Comprehensive Laboratory Safety and Disposal Protocol Executive Summary 1,11-Ethanoestradiol (CAS 126559-87-3) is a highly potent synthetic estrogen derivative utilized primarily in high-affinity es...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1,11-Ethanoestradiol: Comprehensive Laboratory Safety and Disposal Protocol

Executive Summary

1,11-Ethanoestradiol (CAS 126559-87-3) is a highly potent synthetic estrogen derivative utilized primarily in high-affinity estrogenic ligand research[1]. Because it occupies the 1-11 binding pocket of the estrogen receptor, it acts as a powerful Endocrine Disrupting Chemical (EDC)[1]. For researchers and drug development professionals, the disposal of 1,11-ethanoestradiol requires stringent logistical planning. Conventional wastewater treatment plants (WWTPs) are not equipped to mineralize persistent steroidal structures, meaning improper drain disposal can lead to severe reproductive toxicity in aquatic ecosystems at picomolar (ng/L) concentrations[2][3].

This guide provides a self-validating, field-proven operational plan for the containment, chemical pre-treatment, and final disposal of 1,11-ethanoestradiol to ensure absolute laboratory compliance and environmental protection.

Mechanistic Rationale: The Causality of Strict Disposal

A frequent and dangerous laboratory error is attempting to neutralize estrogenic waste using standard sodium hypochlorite (bleach) prior to drain disposal. Do not use bleach to neutralize 1,11-ethanoestradiol.

The Causality: While chlorination alters the primary structure of the molecule, halogenation of the phenolic A-ring produces chlorinated byproducts (such as dichloro-estradiol variants)[4]. These byproducts are highly resistant to further degradation and, critically, retain potent estrogenic activity[4]. Therefore, chemical oxidation via chlorination is an invalid disposal method. To guarantee the elimination of biological activity, laboratories must rely on complete segregation followed by high-temperature incineration managed by a certified Environmental Health and Safety (EHS) vendor[5]. Advanced Oxidation Processes (AOPs) may be used strictly as an in-lab pre-treatment for aqueous streams to mitigate spill risks during transport[2].

Quantitative Parameters for Waste Management

ParameterOperational GuidelineScientific Rationale
Waste Classification Hazardous Pharmaceutical Waste (EDC)Exhibits high-affinity binding to estrogen receptors, causing reproductive toxicity[1][5].
Primary Destruction High-Temperature Incineration (>1000°C)Ensures complete thermal mineralization of the resilient steroidal backbone[5].
Incompatible Treatments Standard Chlorination (Bleach)Forms chlorinated byproducts that retain potent endocrine-disrupting activity[4].
Aqueous Pre-treatment Advanced Oxidation Process (AOP)Hydroxyl radicals (•OH) effectively cleave the phenolic A-ring, eliminating biological activity[2][3].
Container Specs Rigid, leak-proof, shatter-resistant (HDPE)Prevents environmental release; EDCs trigger biological effects at nanogram-per-liter (ng/L) levels[2][5].
Engineering Controls Class II Type B2 BSC or Chemical Fume HoodPrevents aerosolization of potent active pharmaceutical ingredients (HPAPIs) during handling[6].

Mandatory Disposal Workflow Visualization

G Start 1,11-Ethanoestradiol Waste Generation Solid Solid Waste (Powders, PPE, Plastics) Start->Solid Liquid Liquid Waste (Aqueous & Organic) Start->Liquid SolidPack Double-bag in Leak-Proof Bio/Chem Bags Solid->SolidPack LiquidSeg Segregate Organic vs. Aqueous Streams Liquid->LiquidSeg HazContainer Designated Hazardous Waste Container SolidPack->HazContainer AOP Optional Pre-treatment: Advanced Oxidation (AOP) LiquidSeg->AOP Aqueous only LiquidSeg->HazContainer Organic solvents AOP->HazContainer Neutralized effluent Incineration High-Temperature Incineration (EHS) HazContainer->Incineration Final Destruction

Workflow for 1,11-Ethanoestradiol waste segregation, pre-treatment, and final destruction.

Experimental Protocols: Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Segregation & Packaging

Applies to: Unused powders, contaminated pipette tips, weigh boats, gloves, and bench paper.

  • Containment at Source: Perform all handling of solid 1,11-ethanoestradiol within a functional chemical fume hood or a Class II Type B2 Biological Safety Cabinet to prevent dust formation and aerosol exposure[6].

  • Primary Packaging: Place all contaminated solid consumables into a 6-mil polyethylene bag immediately after use.

  • Secondary Containment: Seal the primary bag and place it into a rigid, puncture-resistant, high-density polyethylene (HDPE) container[5].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: 1,11-Ethanoestradiol (Endocrine Disruptor / Reproductive Hazard)"[5].

Protocol B: Liquid Waste Management (Organic Solvents)

Applies to: Methanol, ethanol, or acetonitrile solutions containing 1,11-ethanoestradiol.

  • Segregation: Never mix organic 1,11-ethanoestradiol waste with aqueous waste or strong oxidizers.

  • Collection: Funnel the organic waste into a dedicated, shatter-resistant, solvent-compatible carboy (e.g., PTFE or coated glass)[5].

  • Storage: Keep the container tightly closed in a cool, well-ventilated flammable storage cabinet until EHS pickup[5]. Do not exceed 90% capacity to allow for vapor expansion.

Protocol C: Advanced Oxidation Pre-treatment (Aqueous Waste Only)

Applies to: High-volume aqueous buffers containing trace 1,11-ethanoestradiol. This self-validating protocol utilizes a Photo-Fenton reaction to cleave the steroidal ring, eliminating estrogenic activity prior to EHS transport[2].

  • Reactor Setup: Transfer the aqueous waste to a borosilicate glass reactor equipped with a magnetic stirrer. Ensure the reactor is placed inside a fume hood.

  • Acidification: Adjust the pH of the solution to 3.0 using 1M Sulfuric Acid ( H2​SO4​ ). Causality: The Fenton reaction requires an acidic environment to maintain iron solubility and optimize hydroxyl radical (•OH) generation.

  • Catalyst Addition: Add Iron(II) Sulfate ( FeSO4​ ) to achieve a final concentration of 0.5 g/L ( Fe2+ )[2].

  • Oxidant Addition: Slowly add 30% Hydrogen Peroxide ( H2​O2​ ) to achieve a 10 mM final concentration[2].

  • Irradiation: Irradiate the solution with UV-A light (365 nm) for 60 minutes under continuous stirring[2]. Causality: UV light accelerates the regeneration of Fe2+ from Fe3+ , driving continuous •OH production which attacks and breaks the phenolic A-ring of the estrogen.

  • Quenching & Neutralization: Add sodium sulfite to quench any residual unreacted H2​O2​ . Adjust the pH back to 7.0 using 1M NaOH .

  • Final Handoff: Transfer the deactivated, neutralized effluent to your standard aqueous hazardous waste container for EHS collection and eventual incineration.

Sources

Handling

Personal protective equipment for handling 1,11-Ethanoestradiol

Technical Guide: Operational Safety and PPE Protocols for Handling 1,11-Ethanoestradiol Executive Summary & Toxicological Profiling As a Senior Application Scientist, I approach the handling of 1,11-Ethanoestradiol (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: Operational Safety and PPE Protocols for Handling 1,11-Ethanoestradiol

Executive Summary & Toxicological Profiling

As a Senior Application Scientist, I approach the handling of 1,11-Ethanoestradiol (CAS 126559-87-3) not merely as a compliance exercise, but as a critical operational safeguard. 1,11-Ethanoestradiol is a synthetic estrogen analog originally synthesized to investigate the 1/11 beta-pocket of the estrogen receptor[1]. Because of its potent endocrine-disrupting capabilities and significant receptor binding affinity, it is classified as a[2].

HPAPIs are defined by their ability to induce biological effects at extremely low doses, typically possessing an Occupational Exposure Limit (OEL) of ≤ 10 µg/m³[3]. Exposure to estrogenic analogs carries severe risks, including Category 1A Carcinogenicity and Category 1A Reproductive Toxicity[4][5]. Therefore, standard laboratory safety protocols are insufficient; researchers must implement a self-validating system of engineering controls, specialized PPE, and rigid operational workflows.

Hazard Classification & Operational Implications

To design an effective safety protocol, we must first understand the quantitative and qualitative hazards of the compound. The following table summarizes the hazard profile extrapolated from standard highly potent estradiol analogs[6][7].

Property / HazardValue / ClassificationOperational Implication (Causality)
Occupational Exposure Limit (OEL) < 10 µg/m³ (Time-Weighted Avg)Requires primary containment (Isolator/BSC) and secondary containment (Negative pressure room).
GHS Carcinogenicity Category 1AMandatory use of closed-system transfers; highly restricted access to the handling area.
GHS Reproductive Toxicity Category 1A (Teratogen)Necessitates double-gloving and impervious gowns to prevent any dermal absorption.
Specific Target Organ Toxicity Category 1 (Liver, Endocrine)Chronic micro-exposures must be prevented via rigorous, chemically validated surface decontamination.

The Containment Hierarchy: Engineering Controls First

Trustworthy safety protocols rely on causality: we use specific equipment because we understand the exact mechanism of exposure. For 1,11-Ethanoestradiol, the primary route of occupational exposure is the inhalation of aerosolized powders during weighing, followed by dermal absorption[8].

Relying solely on PPE is a critical failure point. Engineering controls must always be the primary defense[3]. All powder handling must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated negative-pressure powder weighing isolator. These systems utilize HEPA filtration and single-pass air to ensure that if micronized particles become airborne, they are immediately captured rather than inhaled by the operator[9].

Personal Protective Equipment (PPE) Matrix

When engineering controls are established, PPE serves as the secondary, redundant barrier. The following matrix details the mandatory PPE for handling 1,11-Ethanoestradiol, grounded in[6][10].

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Double-layered Nitrile Gloves (Extended cuff, >0.1mm thickness)Nitrile provides superior chemical resistance to organic solvents used in dissolution. Double-gloving ensures a sterile/uncontaminated inner layer remains intact if the outer layer breaches or is contaminated during weighing.
Body Protection Impervious Tyvek® Coverall or Polyethylene ApronEstrogenic compounds are readily absorbed through the skin[11]. Woven cotton lab coats are insufficient as they absorb and retain contaminated liquids, holding them against the skin.
Eye/Face Protection Indirect Vented Safety Goggles & Face ShieldPrevents ocular absorption of aerosolized powders or splashed solvent solutions. Indirect venting prevents liquid ingress while mitigating fogging[10].
Respiratory PAPR or N99/N100 Respirator (If outside isolator)Estrogen analogs have OELs < 10 µg/m³. Respiratory protection prevents inhalation of micronized particulates during emergency spills or transport[10].

Step-by-Step Operational Workflows

Protocol A: Powder Handling and In-Situ Dissolution

Handling HPAPI powders is the highest-risk operation. The goal is to transition the compound from a volatile powder to a stable liquid state as quickly as possible.

  • Containment Verification: Verify negative pressure in the isolator or BSC. Ensure the magnehelic gauge reads the appropriate pressure differential.

  • PPE Donning: Don primary PPE (inner gloves, Tyvek suit, goggles). Don outer gloves.

  • Material Transfer: Introduce the sealed 1,11-Ethanoestradiol vial, anti-static weighing boats, and dissolution solvent (e.g., Ethanol or DMSO) into the containment unit.

  • Weighing: Using an anti-static spatula, carefully weigh the required mass. Causality: Static electricity can cause micronized HPAPI powders to aerosolize or cling to gloves, drastically increasing exposure risk[4].

  • In-Situ Dissolution: Dissolve the powder in the solvent inside the containment unit. Causality: Handling the compound in a liquid state eliminates the risk of aerosolization and inhalation during subsequent experimental steps.

  • Decontamination: Wipe down all surfaces and the exterior of the sealed solution vial with a high-pH detergent solution, followed by water. Causality: Estrogens are not easily degraded by standard alcohols; surfactants physically lift and remove the compound[8].

  • Doffing: Remove outer gloves inside the BSC. Transfer the sealed, decontaminated vial out of the BSC.

PowderHandling Start Start: 1,11-Ethanoestradiol Powder Handling PPE Don HPAPI PPE (Double Nitrile, Tyvek) Start->PPE Isolator Transfer to Negative Pressure Isolator PPE->Isolator Weighing Weighing & Aliquoting (Anti-static tools) Isolator->Weighing Dissolve In-situ Dissolution (Seal before removal) Weighing->Dissolve Decon Decontaminate Surfaces (Detergent/Oxidizer) Dissolve->Decon End Safe Removal of Liquid Aliquots Decon->End

Workflow for the safe handling and dissolution of 1,11-Ethanoestradiol powder.

Protocol B: Spill Response and Decontamination

A spill of an HPAPI requires immediate, methodical action to prevent facility-wide contamination.

  • Evacuation & Assessment: Immediately halt work. If powder is spilled outside containment, evacuate the lab and allow the HVAC system to clear airborne particulates.

  • PPE Escalation: Responders must don a PAPR and chemical-resistant hazmat suits before re-entering[10].

  • Containment (Liquid): Surround the spill with absorbent pads. Do not spray directly, as this may aerosolize the compound[12].

  • Containment (Powder): Gently cover the powder with wet absorbent pads (dampened with detergent water) to suppress dust[8].

  • Decontamination: Clean the area with a high-pH detergent or specialized oxidative cleaner. Wash from the perimeter inward to prevent spreading.

  • Waste Disposal: Place all contaminated materials into a designated trace-chemo waste bag for high-temperature incineration[13].

SpillResponse Detect Spill Detected Assess Assess Spill State Detect->Assess Liquid Liquid Spill (< 50 mL) Assess->Liquid Powder Powder Spill (Any amount) Assess->Powder Absorb Absorb with Spill Pads Liquid->Absorb Evacuate Evacuate Area & Contact EHS Powder->Evacuate WetWipe Wet Wipe with Detergent Solution Absorb->WetWipe Dispose Dispose as Hazardous Waste WetWipe->Dispose

Immediate spill response logic for 1,11-Ethanoestradiol liquid and powder spills.

Waste Management & Disposal Plan

1,11-Ethanoestradiol cannot be disposed of via standard biohazard or municipal waste streams. Because it is an environmentally persistent endocrine disruptor, it must be treated as hazardous chemical waste[14].

  • Solid Waste: All gloves, Tyvek suits, weighing boats, and absorbent pads must be double-bagged in yellow trace-chemo waste bags[13].

  • Liquid Waste: Solvent solutions containing the compound must be collected in sealed, chemically compatible, and clearly labeled high-density polyethylene (HDPE) carboys.

  • Final Destruction: All waste must be transferred to Environmental Health & Safety (EHS) for destruction via high-temperature incineration (typically >1000°C) to ensure complete molecular breakdown of the steroid nucleus[13].

References

  • Title : Estrogen receptor binding characteristics of 1,11 beta-ethanoestradiol Source : PubMed - National Institutes of Health (NIH) URL :[Link]

  • Title : HPAPI: What is it and How to Mitigate Its Production Risks Source : Adragos Pharma URL : [Link]

  • Title : SAFETY DATA SHEET Estradiol Formulation Source : Organon & Co. URL : [Link]

  • Title : SAFETY DATA SHEET beta-Estradiol Source : Fisher Scientific URL :[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.